Product packaging for Methyl 30-hydroxytriacontanoate(Cat. No.:CAS No. 79162-70-2)

Methyl 30-hydroxytriacontanoate

Cat. No.: B3155088
CAS No.: 79162-70-2
M. Wt: 482.8 g/mol
InChI Key: KLQWCGJZHUFBOA-UHFFFAOYSA-N
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Description

Methyl 30-hydroxytriacontanoate is a useful research compound. Its molecular formula is C31H62O3 and its molecular weight is 482.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H62O3 B3155088 Methyl 30-hydroxytriacontanoate CAS No. 79162-70-2

Properties

IUPAC Name

methyl 30-hydroxytriacontanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O3/c1-34-31(33)29-27-25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32/h32H,2-30H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQWCGJZHUFBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 30-hydroxytriacontanoate: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 30-hydroxytriacontanoate, a long-chain ω-hydroxy fatty acid methyl ester, is not typically found as a free monomer in nature. Instead, its acid form, 30-hydroxytriacontanoic acid, is a constituent of the complex biopolymer suberin. Suberin is a major component of the cell walls in specific plant tissues, providing a protective barrier against environmental stresses. This technical guide details the natural sources of the parent compound, primarily suberin-rich plant materials, and provides a comprehensive overview of the chemical methods required for its isolation in the form of its methyl ester, which is the common analyte in analytical procedures. The isolation process involves the depolymerization of suberin through transesterification. This document provides detailed experimental protocols, quantitative data from literature, and graphical representations of the workflow.

Natural Sources of 30-Hydroxytriacontanoic Acid

The primary natural source of 30-hydroxytriacontanoic acid is the suberin polymer found in various plant tissues. Suberin is a complex polyester (B1180765) composed of long-chain fatty acids, ω-hydroxy fatty acids, α,ω-dicarboxylic acids, glycerol, and phenolic compounds. The abundance of 30-hydroxytriacontanoic acid within the suberin of different plant species can vary.

Key plant sources rich in suberin containing very-long-chain ω-hydroxy fatty acids include:

  • Cork Oak (Quercus suber) : The bark of the cork oak is the most well-known and commercially significant source of suberin.

  • Birch (Betula species) : The outer bark of birch trees is another significant source of suberin.

  • Potato (Solanum tuberosum) : The skin or periderm of potato tubers contains a suberized cell layer that acts as a protective barrier.

  • Arabidopsis thaliana : The root and seed coat suberin of this model plant organism has been extensively studied.

  • Poplar (Populus species) : The bark of poplar trees contains suberin.

  • Soybean (Glycine max) : The roots of soybean plants have been shown to contain suberin with a diverse monomer composition.

While 30-hydroxytriacontanoic acid is a known suberin monomer, its relative abundance can be lower than other fatty acid constituents. The quantitative data available in the literature for this specific C30 monomer is limited.

Data Presentation: Quantitative Analysis of Suberin Monomers

The following table summarizes the monomeric composition of suberin from Quercus suber as reported in the literature. Note that specific quantification of the C30 ω-hydroxy acid is not always detailed, with many studies grouping it with other very-long-chain fatty acids.

Monomer ClassCompoundRelative Abundance (%) in Quercus suber Suberin
ω-Hydroxyalkanoic Acids 18-Hydroxy-9-octadecenoic acid8.1 - 11.5
22-Hydroxydocosanoic acidMajor component
24-Hydroxytetracosanoic acidMajor component
30-Hydroxytriacontanoic acid Present, but often not individually quantified
α,ω-Alkanedioic Acids Octadec-9-ene-1,18-dioic acid1.5 - 2.4
9,10-Dihydroxyoctadecanedioic acid5.4 - 7.5
1-Alkanols C20-C26 Alkanols1.8 - 6.4
Alkanoic Acids C20-C24 Alkanoic Acids2.2 - 8.1
Epoxy Acids 9,10-Epoxy-18-hydroxyoctadecanoic acid1.2 - 3.1
9,10-Epoxyoctadecanedioic acid1.0 - 4.4
Trihydroxy Acids 9,10,18-Trihydroxyoctadecanoic acid7.6 - 11.8
Phenolics Ferulic acid5.3 - 9.1

Data compiled from various studies on Quercus suber suberin composition. The exact percentages can vary depending on the specific sample and analytical methodology.[1]

Isolation of this compound

The "isolation" of this compound is, in practice, a chemical derivatization process that breaks down the suberin polymer and converts the constituent acids into their methyl esters for analysis. The most common method is transesterification using methanol (B129727) with an acid or base catalyst.

Experimental Protocol: Depolymerization of Suberin and Formation of Fatty Acid Methyl Esters (FAMEs)

This protocol is a generalized procedure based on common methodologies for suberin analysis.[2][3]

1. Materials and Reagents:

  • Suberin-rich plant material (e.g., cork, potato peel)

  • Chloroform (B151607)

  • Methanol (anhydrous)

  • Sodium methoxide (B1231860) (3% in methanol) or Methanolic HCl

  • Hexane (GC grade)

  • Internal standard (e.g., methyl nonadecanoate)

  • Sodium sulfate (B86663) (anhydrous)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reflux apparatus

  • Soxhlet extractor

  • Rotary evaporator

  • Gas chromatograph with mass spectrometer (GC-MS)

2. Procedure:

  • Step 1: Delipidation of Plant Material

    • Grind the dried plant material to a fine powder.

    • Perform an exhaustive Soxhlet extraction with chloroform for 8-12 hours to remove soluble waxes and other lipids.

    • Air-dry the delipidated material.

  • Step 2: Transesterification of Suberin

    • Place a known amount of the dry, delipidated material (e.g., 1.5 g) in a round-bottom flask.

    • Add 250 mL of 3% sodium methoxide in methanol.

    • Reflux the mixture for 3 hours.[4]

    • Filter the solid residue and reflux it again with 100 mL of fresh methanol for 15 minutes.

    • Combine the filtrates.

  • Step 3: Extraction of Fatty Acid Methyl Esters

    • Neutralize the combined filtrates to pH 6 with 2 M sulfuric acid.

    • Evaporate the neutralized solution to dryness using a rotary evaporator.

    • Disperse the residue in 100 mL of deionized water.

    • Extract the aqueous suspension three times with 200 mL of chloroform or hexane.[4]

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain the crude fatty acid methyl ester mixture.

  • Step 4: Derivatization for GC-MS Analysis

    • To analyze the hydroxy fatty acid methyl esters, the free hydroxyl groups must be derivatized.

    • Dissolve the crude FAME mixture in pyridine.

    • Add BSTFA with 1% TMCS and heat at 60-70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

  • Step 5: GC-MS Analysis

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable capillary column (e.g., non-polar or medium-polar).

    • Program the oven temperature to separate the different FAMEs.

    • Identify this compound (as its TMS ether derivative) based on its retention time and mass spectrum.

    • Quantify the compound by comparing its peak area to that of the internal standard.

Visualizations

Experimental Workflow for Isolation and Analysis

experimental_workflow plant_material Suberin-Rich Plant Material (e.g., Quercus suber) delipidation Delipidation (Soxhlet Extraction) plant_material->delipidation Grind transesterification Transesterification (NaOCH3 in Methanol) delipidation->transesterification Delipidated Material extraction Liquid-Liquid Extraction (Hexane/Chloroform) transesterification->extraction FAME Mixture derivatization Derivatization (BSTFA) extraction->derivatization Crude FAMEs gcms GC-MS Analysis derivatization->gcms Derivatized Sample identification Identification of Methyl 30-hydroxytriacontanoate-TMS gcms->identification Data

Caption: Workflow for the isolation and identification of this compound.

Logical Relationship of this compound to its Natural Source

logical_relationship suberin Suberin Polymer monomer 30-Hydroxytriacontanoic Acid (Monomer) suberin->monomer is composed of ester This compound (Analyte) monomer->ester is derivatized to plant_tissue Plant Tissue (e.g., Bark, Root Endodermis) plant_tissue->suberin contains

Caption: The relationship between the natural source and the target analyte.

References

Physicochemical properties of omega-hydroxy C30:0 fatty acid methyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and known biological context of omega-hydroxy C30:0 fatty acid methyl ester, also known as methyl 30-hydroxytriacontanoate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of lipidomics, dermatology, plant biology, and drug development.

Chemical and Physical Properties

Omega-hydroxy C30:0 fatty acid methyl ester is a very-long-chain fatty acid (VLCFA) derivative characterized by a thirty-carbon aliphatic chain with a hydroxyl group at the terminal (omega) position and a methyl ester at the carboxyl end.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of the available data are predicted values and should be considered with appropriate scientific caution.

PropertyValueSource
Molecular Formula C31H62O3[1][2]
Molecular Weight 482.82 g/mol [1][2]
CAS Number 79162-70-2[1]
Melting Point 73.8-74.3 °C[1]
88-91 °C
Boiling Point (Predicted) 557.6 ± 23.0 °C[1]
Density (Predicted) 0.892 ± 0.06 g/cm³[1]
pKa (Predicted) 15.20 ± 0.10[1]
Solubility Chloroform (B151607)

Note: The conflicting melting point ranges suggest that the purity of the analyzed samples may have varied. Experimental verification is recommended.

Experimental Protocols

Synthesis: Esterification of 30-Hydroxytriacontanoic Acid

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 30-hydroxytriacontanoic acid. The Fischer esterification method, a common and well-established procedure, is suitable for this conversion.

Principle: The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the formation of the ester, the alcohol is often used in excess, and a dehydrating agent or removal of water is employed.

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 30-hydroxytriacontanoic acid in a large excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the reaction mixture.

  • Reaction Conditions: Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the methyl ester into a nonpolar organic solvent like hexane (B92381) or diethyl ether.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Analysis

The analysis of omega-hydroxy C30:0 fatty acid methyl ester typically involves chromatographic and spectroscopic techniques to determine its purity and elucidate its structure.

GC-MS is a powerful technique for the analysis of fatty acid methyl esters (FAMEs). The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.

Sample Preparation: The sample is dissolved in a volatile organic solvent suitable for GC injection.

GC Conditions (General):

  • Column: A non-polar or medium-polarity capillary column is typically used for FAME analysis.

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: 250-300 °C.

  • Oven Temperature Program: A temperature gradient is employed to ensure the elution of the high-boiling-point long-chain methyl ester.

  • Detector: Mass Spectrometer.

Mass Spectrometry (Electron Ionization - EI):

  • Ionization Energy: 70 eV.

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).

Expected ¹H NMR Chemical Shifts (Predicted):

  • -O-CH₃ (Methyl Ester): A singlet around 3.6 ppm.

  • -CH₂-OH (Methylene adjacent to hydroxyl): A triplet around 3.6 ppm.

  • -CH₂-COO- (Methylene adjacent to ester): A triplet around 2.3 ppm.

  • -(CH₂)n- (Bulk methylene (B1212753) protons): A broad multiplet around 1.2-1.6 ppm.

  • -OH (Hydroxyl proton): A broad singlet, the chemical shift of which is dependent on concentration and temperature.

Expected ¹³C NMR Chemical Shifts (Predicted):

  • C=O (Ester carbonyl): Around 174 ppm.

  • -O-CH₃ (Methyl ester): Around 51 ppm.

  • -CH₂-OH (Carbon adjacent to hydroxyl): Around 63 ppm.

  • -CH₂-COO- (Carbon adjacent to ester): Around 34 ppm.

  • -(CH₂)n- (Bulk methylene carbons): A series of signals between 22 and 32 ppm.

Biological Context and Signaling Pathways

Very-long-chain fatty acids (VLCFAs) and their derivatives, including omega-hydroxy fatty acids, are known to play crucial roles in various biological systems, particularly in the formation of protective barriers.

Role in Plants

In the plant kingdom, omega-hydroxy VLCFAs are key monomers in the formation of cutin and suberin. These are complex biopolyesters that form the cuticle covering the aerial parts of plants and the suberized cell walls in roots and wounded tissues, respectively. These barriers are essential for preventing water loss and protecting the plant from pathogens and other environmental stresses. While the presence of C30 fatty acids in these polymers is documented, the specific role of the omega-hydroxy C30:0 variant is an area of ongoing research.

Role in Mammalian Skin

In mammals, the skin's epidermal barrier is critical for preventing dehydration and protecting against external insults. The lipids of the stratum corneum, the outermost layer of the epidermis, are responsible for this barrier function. Omega-hydroxy very-long-chain fatty acids are essential components of a specific class of ceramides (B1148491) known as acylceramides. These lipids are crucial for the proper organization of the lipid lamellae in the stratum corneum and the formation of the cornified envelope, a key structure for skin barrier integrity. Deficiencies in the synthesis of these VLCFAs can lead to severe skin barrier defects.

Signaling Pathways

Currently, there is no specific information available that directly implicates omega-hydroxy C30:0 fatty acid or its methyl ester in any defined cellular signaling pathways. Research on the signaling roles of fatty acids has largely focused on shorter-chain and polyunsaturated fatty acids. However, given the importance of VLCFAs in membrane structure and the formation of bioactive lipid mediators, the possibility of their involvement in signaling cascades cannot be excluded and represents a potential area for future investigation.

Visualizations

Chemical Structure

chemical_structure cluster_chain n1 HO-CH₂- n2 (CH₂)₂₈ n3 -C n6 O n3->n6 n7 O-CH₃ n3->n7 n4 n5

Caption: Chemical structure of omega-hydroxy C30:0 fatty acid methyl ester.

Experimental Workflow for Analysis

experimental_workflow start Sample containing omega-hydroxy C30:0 fatty acid esterification Esterification (if starting from free acid) start->esterification extraction Liquid-Liquid Extraction esterification->extraction purification Column Chromatography (Purification) extraction->purification gcms GC-MS Analysis (Identification & Purity) purification->gcms nmr NMR Spectroscopy (Structural Elucidation) purification->nmr

Caption: General experimental workflow for the analysis of omega-hydroxy C30:0 fatty acid methyl ester.

References

In-Depth Technical Guide: Synthesis and Characterization of Methyl 30-hydroxytriacontanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 30-hydroxytriacontanoate, a long-chain ω-hydroxy fatty acid methyl ester. This document details a feasible synthetic pathway, outlines precise experimental protocols, and presents expected characterization data. The synthesis involves a two-step process commencing with the selective oxidation of 1,30-triacontanediol to 30-hydroxytriacontanoic acid, followed by Fischer esterification to yield the target methyl ester. Detailed methodologies for these transformations are provided, alongside expected analytical data for the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate comprehension and reproducibility in a research and development setting.

Introduction

This compound (C31H62O3, Molar Mass: 482.82 g/mol ) is a long-chain ω-hydroxy fatty acid methyl ester.[1] Such molecules are of significant interest in various fields, including biochemistry, materials science, and pharmacology, due to their unique amphiphilic nature, comprising a long hydrophobic carbon chain and a polar head group. ω-hydroxy fatty acids and their esters are known components of plant cutins and suberins and have applications in the synthesis of polymers, lubricants, and cosmetics. In the context of drug development, long-chain fatty acid derivatives can be utilized as prodrugs, in drug delivery systems, or as bioactive molecules themselves.

This guide presents a robust and accessible synthetic route to this compound and details the analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is proposed via a two-step reaction sequence starting from the commercially available 1,30-triacontanediol. The overall synthetic scheme is illustrated below.

Synthesis_Workflow 1,30-Triacontanediol 1,30-Triacontanediol Selective_Oxidation Selective Oxidation 1,30-Triacontanediol->Selective_Oxidation 30-Hydroxytriacontanoic_Acid 30-Hydroxytriacontanoic_Acid Selective_Oxidation->30-Hydroxytriacontanoic_Acid Fischer_Esterification Fischer Esterification 30-Hydroxytriacontanoic_Acid->Fischer_Esterification Methyl_30-hydroxytriacontanoate Methyl_30-hydroxytriacontanoate Fischer_Esterification->Methyl_30-hydroxytriacontanoate

Caption: Synthetic workflow for this compound.

Step 1: Selective Oxidation of 1,30-triacontanediol to 30-hydroxytriacontanoic acid

The selective oxidation of one of the two primary alcohol groups of 1,30-triacontanediol to a carboxylic acid is a critical step. Various methods can be employed for this transformation. A common and effective method involves the use of a chemoselective oxidizing agent that preferentially reacts with one of the terminal hydroxyl groups.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,30-triacontanediol (1 equivalent) in a suitable solvent such as a mixture of toluene, ethyl acetate, and water.

  • Addition of Oxidizing Agent: Add a catalytic amount of a selective oxidizing agent, for example, a TEMPO-based catalyst system, along with a co-oxidant like sodium hypochlorite (B82951) (bleach).

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude 30-hydroxytriacontanoic acid is purified by recrystallization or column chromatography.

Step 2: Fischer Esterification of 30-hydroxytriacontanoic acid

The second step involves the esterification of the synthesized 30-hydroxytriacontanoic acid with methanol (B129727) in the presence of an acid catalyst to yield this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 30-hydroxytriacontanoic acid (1 equivalent) in a large excess of methanol, which acts as both the solvent and the reactant.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the product side.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following tables summarize the expected analytical data based on the characterization of similar long-chain hydroxy esters.

Physical Properties
PropertyExpected Value
Molecular Formula C31H62O3
Molecular Weight 482.82 g/mol
Appearance White to off-white solid
Melting Point Predicted: 73.8-74.3 °C
Solubility Soluble in chlorinated solvents, ethers, and warm alcohols; Insoluble in water
Spectroscopic Data

3.2.1. ¹H-NMR Spectroscopy

The ¹H-NMR spectrum is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are detailed below.

Chemical Shift (δ, ppm)MultiplicityAssignment
~3.67s3H, -OCH₃ (methyl ester)
~3.64t2H, -CH₂OH (methylene adjacent to hydroxyl)
~2.30t2H, -CH₂COOCH₃ (methylene α to ester carbonyl)
~1.63m2H, -CH₂CH₂COOCH₃ (methylene β to ester carbonyl)
~1.56m2H, -CH₂CH₂OH (methylene β to hydroxyl)
~1.25br s~48H, -(CH₂)₂₄- (bulk methylene (B1212753) chain)

3.2.2. ¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~174.4-C=O (ester carbonyl)
~63.1-CH₂OH (carbon bearing the hydroxyl group)
~51.4-OCH₃ (methyl ester carbon)
~34.1-CH₂COOCH₃ (carbon α to ester carbonyl)
~32.8-CH₂CH₂OH (carbon β to hydroxyl group)
~29.7 - 29.1-(CH₂)n- (bulk methylene carbons)
~25.7-CH₂CH₂CH₂OH (carbon γ to hydroxyl group)
~24.9-CH₂CH₂COOCH₃ (carbon β to ester carbonyl)

3.2.3. FTIR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H stretching (hydroxyl group)
~2920, ~2850C-H stretching (aliphatic)
~1740 (strong)C=O stretching (ester carbonyl)
~1170C-O stretching (ester)
~1060C-O stretching (primary alcohol)

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zAssignment
482.8[M]⁺ (Molecular ion)
465[M - OH]⁺
451[M - OCH₃]⁺
74[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement fragment)

Logical Relationships in Characterization

The interpretation of the spectroscopic data is interconnected, with each technique providing complementary information to confirm the structure of the synthesized compound.

Characterization_Logic cluster_spectroscopy Spectroscopic Techniques cluster_features Structural Features H_NMR ¹H-NMR Methyl_Ester Methyl Ester Group (-COOCH₃) H_NMR->Methyl_Ester δ ~3.67 (s) δ ~2.30 (t) Hydroxyl Hydroxyl Group (-OH) H_NMR->Hydroxyl δ ~3.64 (t) Alkyl_Chain Long Alkyl Chain (-(CH₂)₂₈-) H_NMR->Alkyl_Chain δ ~1.25 (br s) C_NMR ¹³C-NMR C_NMR->Methyl_Ester δ ~174.4 δ ~51.4 C_NMR->Hydroxyl δ ~63.1 C_NMR->Alkyl_Chain δ ~29.7-29.1 FTIR FTIR FTIR->Methyl_Ester ~1740 cm⁻¹ FTIR->Hydroxyl ~3300 cm⁻¹ FTIR->Alkyl_Chain ~2920, 2850 cm⁻¹ MS Mass Spec. Molecular_Weight Molecular Weight (482.82) MS->Molecular_Weight m/z 482.8 Final_Structure Confirmed Structure of This compound Methyl_Ester->Final_Structure Hydroxyl->Final_Structure Alkyl_Chain->Final_Structure Molecular_Weight->Final_Structure

Caption: Interrelation of spectroscopic data for structural confirmation.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis from 1,30-triacontanediol is a viable and scalable approach. The comprehensive characterization data, including NMR, FTIR, and MS, will serve as a valuable reference for researchers in confirming the successful synthesis and purity of the target compound. This information is intended to support further research and development in areas where long-chain hydroxy fatty acid esters are of interest.

References

A Technical Guide to the Biological Activity of Long-Chain Hydroxy Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain hydroxy fatty acid esters are a diverse and increasingly important class of endogenous lipids with potent signaling roles in a variety of physiological processes. This technical guide provides an in-depth overview of the biological activities of two prominent families: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) and N-Acylethanolamines (NAEs). We will explore their anti-inflammatory, anti-diabetic, and other key biological effects, delve into the intricate signaling pathways they modulate, and provide detailed experimental protocols for their study. All quantitative data are summarized in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Long-chain hydroxy fatty acid esters are lipid molecules characterized by a fatty acid linked via an ester or amide bond to a hydroxy fatty acid or an ethanolamine (B43304), respectively. These lipids were initially considered mere metabolic intermediates or structural components of complex lipids. However, recent research has unveiled their critical roles as signaling molecules in mammals, regulating a wide array of biological functions. Their dysregulation has been implicated in several metabolic and inflammatory diseases, making them attractive therapeutic targets. This guide will focus on the two major classes: FAHFAs and NAEs, providing a comprehensive resource for researchers in the field.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a recently discovered class of lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] They consist of a fatty acid ester-linked to a hydroxy fatty acid. The position of the ester linkage along the hydroxy fatty acid chain gives rise to numerous isomers with distinct biological activities.[1] Palmitic acid hydroxy stearic acids (PAHSAs) are among the most studied FAHFAs.[1][3]

Biological Activities of FAHFAs

FAHFAs exhibit a range of beneficial effects, primarily related to metabolic health and inflammation.

  • Anti-diabetic Effects: Several FAHFAs, including specific PAHSA isomers, improve glucose tolerance, enhance glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells, and increase insulin-stimulated glucose uptake in adipocytes.[1][4] These effects are, in part, mediated by the activation of G-protein coupled receptors.

  • Anti-inflammatory Effects: FAHFAs have demonstrated potent anti-inflammatory activity. They can attenuate lipopolysaccharide (LPS)-induced cytokine and chemokine expression in immune cells like macrophages.[1][5] This has been observed in various models, including colitis.[3]

Signaling Pathways of FAHFAs

FAHFAs exert their biological effects by interacting with specific cellular receptors.

  • GPR120 and GPR40: G protein-coupled receptor 120 (GPR120, also known as FFAR4) and G protein-coupled receptor 40 (GPR40, also known as FFA1) are key receptors for fatty acids. Certain FAHFAs can activate GPR120, which is expressed in adipocytes and macrophages, leading to downstream signaling cascades that mediate anti-inflammatory and insulin-sensitizing effects.[4][6] GPR40 activation by FAHFAs in pancreatic β-cells contributes to enhanced GSIS.[1]

View DOT script for GPR120 Signaling Pathway

GPR120_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 binds Gq_alpha Gαq GPR120->Gq_alpha activates Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin recruits PLC PLCβ Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates Ca_release->PKC activates Insulin_Signaling ↑ Insulin Signaling (e.g., GLUT4 translocation) PKC->Insulin_Signaling TAB1 TAB1 Beta_Arrestin->TAB1 interacts with TAK1 TAK1 TAB1->TAK1 inhibits IKK IKK TAK1->IKK activates JNK JNK TAK1->JNK activates NF_kB NF-κB IKK->NF_kB activates Inflammation ↓ Pro-inflammatory Gene Expression JNK->Inflammation NF_kB->Inflammation

Caption: GPR120 signaling cascade initiated by FAHFAs.

Quantitative Data for FAHFAs

The following table summarizes key quantitative data related to the biological activity of FAHFAs.

CompoundAssayTarget/Cell LineResultReference
9-PAHSAGPR120 Activation (IC50)Recombinant cells19 µM[7]
GW9508 (GPR120/40 agonist)GPR120 Activation (EC50)Recombinant cells2.2 µM[8]
GW9508 (GPR120/40 agonist)GPR40 Activation (EC50)Recombinant cells47 nM[8]
9-PAHSAInhibition of LPS-induced TNF-α secretionBone marrow-derived macrophagesSignificant reduction at 10 µM[7]
9-PAHSAInhibition of LPS-induced IL-6 secretionBone marrow-derived macrophagesSignificant reduction at 10 µM[7]

N-Acylethanolamines (NAEs)

NAEs are a well-established class of lipid mediators that include the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA). They are formed by the linkage of a fatty acid to ethanolamine via an amide bond. The type of fatty acid determines the biological activity of the NAE.

Biological Activities of NAEs

NAEs are involved in a wide range of physiological processes.

  • Neuromodulation: AEA is a key player in the endocannabinoid system, modulating neurotransmission by activating cannabinoid receptors (CB1 and CB2). This system is involved in regulating mood, appetite, pain, and memory.

  • Anti-inflammatory and Analgesic Effects: NAEs like N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), while not binding to cannabinoid receptors, exert potent anti-inflammatory and analgesic effects through other receptors like PPARα.

  • Metabolic Regulation: OEA is known to regulate feeding and body weight by activating PPARα and GPR119.

Signaling Pathways of NAEs

NAEs signal through a variety of receptors, both within and outside the classical endocannabinoid system.

  • Cannabinoid Receptors (CB1 and CB2): AEA is a partial agonist at both CB1 and CB2 receptors, which are G-protein coupled receptors that primarily signal through Gi/o proteins to inhibit adenylyl cyclase.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PEA and OEA are endogenous ligands for PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.

  • Transient Receptor Potential (TRP) Channels: AEA can also activate the transient receptor potential vanilloid 1 (TRPV1) channel, an ion channel involved in pain sensation.

View DOT script for Endocannabinoid Signaling Pathway

Endocannabinoid_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca²⁺ Channel CB1R->Ca_channel inhibits Vesicle_release Neurotransmitter Release Ca_channel->Vesicle_release triggers AEA Anandamide (AEA) AEA->CB1R retrograde signaling FAAH FAAH AEA->FAAH degraded by TRPV1 TRPV1 Channel AEA->TRPV1 activates NAPE_PLD NAPE-PLD AEA_synthesis AEA NAPE_PLD->AEA_synthesis NAPE NAPE NAPE->NAPE_PLD hydrolyzes AEA_synthesis->AEA released AA_Eth Arachidonic Acid + Ethanolamine FAAH->AA_Eth Ca_influx Ca²⁺ Influx TRPV1->Ca_influx

Caption: Overview of the endocannabinoid signaling pathway involving Anandamide (AEA).

Quantitative Data for NAEs

The following table summarizes key quantitative data related to the biological activity of NAEs.

CompoundAssayTarget/Cell LineResultReference
Anandamide (AEA)TRPV1 Activation (EC50)HEK293 cells expressing human TRPV11.3 µM[9]
JZL 195FAAH Inhibition (IC50)Recombinant FAAHVaries by assay conditions[1]
PEAPPARα ActivationReporter gene assayActivates PPARα[10]
OEAPPARα ActivationReporter gene assayActivates PPARα[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of long-chain hydroxy fatty acid esters.

Quantification of FAHFAs by LC-MS

This protocol describes the extraction and quantification of FAHFAs from biological samples.[11][12][13][14]

View DOT script for FAHFA Quantification Workflow

FAHFA_Quantification Sample Tissue or Serum Sample Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Lipid_Extraction SPE Solid-Phase Extraction (SPE) for FAHFA enrichment Lipid_Extraction->SPE LC_MS LC-MS/MS Analysis (e.g., MRM mode) SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Workflow for the extraction and quantification of FAHFAs.

Protocol:

  • Sample Preparation: Homogenize tissue samples (50-100 mg) or use serum/plasma (100-200 µL).

  • Lipid Extraction: Perform a biphasic lipid extraction using a modified Bligh-Dyer method with chloroform, methanol, and water.

  • Solid-Phase Extraction (SPE): Enrich the FAHFA fraction from the total lipid extract using a silica-based SPE column.

  • LC-MS/MS Analysis: Separate the FAHFA isomers using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Quantify the FAHFA levels using a standard curve generated with synthetic standards.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to potentiate insulin secretion from pancreatic β-cells or islets in response to glucose.[5][15][16][17]

Protocol:

  • Cell/Islet Culture: Culture pancreatic β-cell lines (e.g., INS-1) or isolated pancreatic islets.

  • Pre-incubation: Pre-incubate the cells/islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: Incubate the cells/islets with the test compound in the presence of low glucose (basal) and then high glucose (e.g., 16.7 mM) for a defined period (e.g., 1 hour).

  • Supernatant Collection: Collect the supernatant after each incubation step.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an ELISA or HTRF assay.

  • Data Analysis: Calculate the stimulation index as the ratio of insulin secreted at high glucose to that at low glucose.

Adipocyte Glucose Uptake Assay

This assay measures the effect of a compound on glucose transport into adipocytes.[4][18][19][20][21]

Protocol:

  • Adipocyte Differentiation: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.

  • Serum Starvation: Serum-starve the mature adipocytes for several hours to overnight.

  • Pre-treatment: Pre-treat the cells with the test compound for a specified duration.

  • Insulin Stimulation: Stimulate the cells with insulin to induce glucose transporter (GLUT4) translocation to the plasma membrane.

  • Glucose Uptake: Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent glucose analog) and incubate for a short period.

  • Measurement: Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or fluorescence plate reader.

Macrophage Anti-inflammatory Assay

This assay assesses the ability of a compound to suppress the inflammatory response in macrophages.[22][23][24][25][26]

Protocol:

  • Macrophage Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1).

  • Pre-treatment: Pre-treat the cells with the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate for a period sufficient for cytokine production (e.g., 6-24 hours).

  • Supernatant/Cell Lysate Collection: Collect the cell culture supernatant to measure secreted cytokines or lyse the cells to measure gene expression.

  • Cytokine/Gene Expression Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or measure the mRNA levels of inflammatory genes using qRT-PCR.

Conclusion

Long-chain hydroxy fatty acid esters, particularly FAHFAs and NAEs, are emerging as crucial lipid signaling molecules with significant therapeutic potential for metabolic and inflammatory diseases. Their diverse biological activities are mediated through a complex network of signaling pathways involving cell surface and nuclear receptors. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biology of these fascinating lipids and explore their potential for drug development. Continued research in this area is essential to fully elucidate the physiological roles of these compounds and to harness their therapeutic benefits.

References

Technical Guide: 30-Hydroxy Triacontanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 79162-70-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 30-hydroxy triacontanoic acid methyl ester, focusing on its physicochemical properties, natural occurrence, and detailed methodologies for its analysis as a component of complex biopolymers. Given the limited specific research on the isolated compound, this guide places it within the broader and more extensively studied context of ω-hydroxy very-long-chain fatty acids (VLCFAs), particularly as a monomer of the plant biopolymers cutin and suberin.

Compound Overview

30-Hydroxy triacontanoic acid methyl ester is the methyl ester of 30-hydroxytriacontanoic acid, an ω-hydroxy very-long-chain fatty acid. Its chemical structure consists of a thirty-carbon aliphatic chain with a hydroxyl group at one terminus (ω-position) and a methyl ester group at the other.

While information on the specific biological activity of the isolated methyl ester is scarce, the parent fatty acid is a known component of plant cuticles, contributing to the protective barrier on the surfaces of leaves, fruits, and stems.[1][2] These barriers play crucial roles in preventing water loss and protecting against environmental stresses. The analysis of such compounds is vital for understanding plant biology, and potentially for applications in agriculture and biomaterials.

Physicochemical Data

The following table summarizes the key physicochemical properties of 30-hydroxy triacontanoic acid methyl ester and its parent acid.

Property30-Hydroxy Triacontanoic Acid Methyl Ester30-Hydroxytriacontanoic Acid
CAS Number 79162-70-252900-18-2[3][4][5][6]
Molecular Formula C₃₁H₆₂O₃C₃₀H₆₀O₃[3][4]
Molecular Weight 482.82 g/mol 468.80 g/mol [3][5]
Appearance Solid (Predicted)Not specified
Synonyms Methyl 30-hydroxytriacontanoateω-Hydroxytriacontanoic acid, 30-Hydroxymelissic acid[3][5]

Natural Occurrence and Significance

30-Hydroxytriacontanoic acid is primarily found as a monomeric constituent of cutin and suberin, which are complex, cross-linked polyesters forming the structural basis of plant cuticles and suberized cell walls, respectively.[1][2][7][8] These biopolymers are essential for plant survival, providing a barrier against uncontrolled water loss, pathogen attack, and UV radiation.

The very-long-chain nature of fatty acids like 30-hydroxytriacontanoic acid is critical for the structural integrity and hydrophobicity of these protective layers.[9][10][11] The study of these components provides insights into plant stress responses, development, and evolution. Furthermore, the unique properties of these natural polyesters are of interest for the development of novel biomaterials.

Experimental Protocols

The analysis of 30-hydroxy triacontanoic acid methyl ester typically involves the depolymerization of its parent biopolymer (cutin or suberin), followed by derivatization and chromatographic analysis. The following is a generalized protocol adapted from established methods for cutin and suberin analysis.[1][2][7][12]

Depolymerization of Cutin/Suberin and Methyl Ester Formation

This procedure breaks the ester bonds of the polymer, releasing the constituent monomers as their methyl esters.

Materials:

Procedure:

  • Dewaxing: Thoroughly wash the plant material with chloroform at room temperature to remove surface waxes. This step is crucial to avoid contamination of the monomer sample.

  • Drying: Air-dry the dewaxed plant material completely.

  • Transesterification:

    • Place a known amount of the dried material (e.g., 20-50 mg) in a reaction vial.

    • Add a solution of 1 M sodium methoxide in methanol or 5% (v/v) sulfuric acid in methanol. Include an internal standard for quantification.

    • Seal the vial and heat at 60-80°C for 16-24 hours. This reaction cleaves the ester bonds and simultaneously methylates the carboxylic acid groups.

  • Extraction:

    • After cooling, add a saturated NaCl solution and hexane to the reaction mixture.

    • Vortex thoroughly to partition the fatty acid methyl esters into the hexane layer.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer to a new vial.

    • Repeat the hexane extraction two more times and combine the extracts.

  • Drying and Concentration:

    • Dry the combined hexane extracts over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

Derivatization for GC-MS Analysis

The free hydroxyl group of the methyl ester needs to be derivatized to improve its volatility and chromatographic behavior.

Materials:

  • Dried sample of fatty acid methyl esters

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block or oven

Procedure:

  • Add BSTFA (with 1% TMCS) and pyridine to the dried sample vial.

  • Seal the vial tightly and heat at 70°C for 30-60 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

  • Cool the sample to room temperature before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized sample is now ready for analysis by GC-MS to identify and quantify the monomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms, HP-5MS)

GC Conditions (Example):

  • Injector Temperature: 280°C

  • Oven Program: 80°C for 2 min, then ramp at 10°C/min to 320°C, hold for 15 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Ionization: 70 eV

  • Scan Range: m/z 50-750

Data Analysis:

  • Identify 30-hydroxy triacontanoic acid methyl ester-TMS ether based on its retention time and mass spectrum. Key fragments would include those corresponding to the molecular ion and characteristic losses.

  • Quantify the compound by comparing its peak area to that of the internal standard.

Visualization of Context

The following diagram illustrates the position of 30-hydroxytriacontanoic acid as a building block within the complex structure of plant cutin.

Cutin_Structure cluster_environment External Environment Monomer1 C16/C18 Hydroxy Fatty Acids Monomer2 30-Hydroxytriacontanoic Acid (VLCFA) Monomer1->Monomer2 Ester Linkage Glycerol Glycerol Monomer1->Glycerol Monomer3 Dicarboxylic Acids Monomer2->Monomer3 Ester Linkage Water Water Glycerol->Monomer3 Ester Linkage Pathogens Pathogens Cutin_Barrier Protective Barrier cluster_cutin cluster_cutin

Caption: Role of 30-hydroxytriacontanoic acid in the cutin polymer.

Conclusion

While 30-hydroxy triacontanoic acid methyl ester is a specific chemical entity with a defined CAS number, its scientific relevance is best understood within the context of its natural origin as a component of plant biopolymers. The experimental protocols provided in this guide are robust methods for the analysis of this and related ω-hydroxy very-long-chain fatty acids from natural sources. Further research into the specific biological activities of the isolated ester may reveal novel applications in the future.

References

Potential Roles of Methyl 30-hydroxytriacontanoate in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the physiological roles of Methyl 30-hydroxytriacontanoate in plants is limited. This document synthesizes information on the broader class of very-long-chain fatty acids (VLCFAs) and the closely related plant growth regulator, triacontanol (B1677592), to infer the potential functions of this molecule.

Introduction: The Context of Very-Long-Chain Fatty Acids (VLCFAs) in Plant Biology

This compound is a derivative of triacontanoic acid, a very-long-chain fatty acid (VLCFA). VLCFAs, defined as fatty acids with chain lengths of 20 carbons or more, are essential molecules in plants, playing both structural and signaling roles.[1] They are synthesized in the endoplasmic reticulum and are integral components of various lipid classes, including cuticular waxes, suberin, and sphingolipids.[2][3] While their function in forming protective barriers is well-established, emerging evidence points to their critical involvement in signaling pathways that govern plant development and responses to environmental stresses.[2][4] Perturbations in VLCFA metabolism can lead to severe developmental defects, underscoring their fundamental importance.[2] Given its structure, this compound is hypothesized to participate in similar physiological processes.

Inferred Physiological Roles and Mechanisms of Action

The potential roles of this compound in plant physiology can be inferred from the known effects of its parent class of molecules, VLCFAs, and the well-documented activities of the related C30 alcohol, triacontanol.

VLCFAs are the primary precursors for the biosynthesis of cuticular waxes and suberin, which are critical for plant survival.[2][3] The cuticle is a waxy layer on the epidermis of aerial plant parts that prevents non-stomatal water loss and protects against UV radiation and pathogen entry.[3] Suberin is a similar protective tissue found in roots, which controls the uptake of water and nutrients and forms a barrier against soil-borne pathogens.

VLCFAs are incorporated into sphingolipids, a class of lipids that are not only structural components of cell membranes but also act as potent signaling molecules in various cellular processes, including programmed cell death and responses to biotic stress.[4][5]

The saturated C30 primary alcohol, triacontanol (TRIA), is a potent plant growth regulator that has been shown to enhance the growth and yield of numerous crops.[6][7] The effects of TRIA are pleiotropic and include:

  • Enhanced Photosynthesis: TRIA application has been shown to increase the net photosynthetic rate, chlorophyll (B73375) content, and the activity of key photosynthetic enzymes like RuBisCO.[8][9]

  • Improved Nutrient and Water Uptake: TRIA can stimulate root growth and enhance the uptake of water and essential mineral nutrients from the soil.[10][11]

  • Increased Biomass Accumulation: Numerous studies have reported significant increases in plant height, fresh and dry weight, and leaf area following TRIA treatment.[1][12]

  • Enhanced Stress Tolerance: TRIA application can ameliorate the negative effects of various abiotic stresses, including drought, salinity, and heavy metal stress.[1][13]

Quantitative Data on the Effects of Related Compounds

The following tables summarize quantitative data from studies on the effects of triacontanol, providing a basis for hypothesizing the potential impact of this compound.

Table 1: Effects of Triacontanol (TRIA) on Plant Growth Parameters

Plant SpeciesTRIA ConcentrationParameterObserved EffectReference
Rice (Oryza sativa)Not specifiedProtein Content+16%[9]
Rice (Oryza sativa)Not specifiedChlorophyll Content+25%[9]
Rice (Oryza sativa)Not specifiedYield+20-30%[11]
Wheat (Triticum aestivum)Not specifiedYield+15-20%[11]
Soybeans (Glycine max)Not specifiedYield+10-15%[11]
Green Gram (Vigna radiata)0.5 mg dm-3Plant Height & Fresh MassSignificantly promoted[14]
Green Gram (Vigna radiata)0.5 mg dm-3Chlorophylls & Soluble ProteinsSignificantly increased[14]

Table 2: Effects of Triacontanol (TRIA) on Physiological and Biochemical Parameters

Plant SpeciesTRIA ConcentrationParameterObserved EffectReference
Rice (Oryza sativa)Not specifiedNet Photosynthesis RateRapid and persistent increase[8]
Rice (Oryza sativa)35 ppmRelative Water Content (drought)Increased[13]
Rice (Oryza sativa)35 ppmMalondialdehyde (MDA) Content (drought)Decreased[13]
Dracocephalum forrestii10 µMTotal Phenolic Acid Content2x increase over control[15]
Dracocephalum forrestii5 µMAntioxidant Enzyme ActivitySignificantly increased[15]

Hypothesized Signaling Pathways

Based on the known signaling mechanisms of VLCFA derivatives and triacontanol, we can propose potential pathways for this compound.

Triacontanol is believed to act via a second messenger, L(+)-adenosine, which is rapidly produced upon TRIA application.[1][6] This second messenger can then trigger a signaling cascade involving calcium and calmodulin, leading to the activation of transcription factors and the regulation of gene expression, particularly those involved in photosynthesis and stress responses.[1]

Triacontanol_Signaling MHT This compound (or Triacontanol) Membrane Plasma Membrane Adenosine L(+)-adenosine (Second Messenger) Membrane->Adenosine Elicits CaM Calmodulin Adenosine->CaM Activates TF Transcription Factors CaM->TF Modulates Gene_Expression Gene Expression (Photosynthesis, Stress Response) TF->Gene_Expression Regulates Physiological_Response Physiological Response (Growth, Stress Tolerance) Gene_Expression->Physiological_Response

Caption: Hypothesized triacontanol-like signaling pathway.

As a VLCFA derivative, this compound could be incorporated into sphingolipids, which are known to be involved in signaling during plant-pathogen interactions and other stress responses.

VLCFA_Signaling VLCFA_pool VLCFA Pool MHT This compound VLCFA_pool->MHT Sphingolipids Sphingolipid Biosynthesis MHT->Sphingolipids Membrane_Signaling Membrane Signaling Complexes Sphingolipids->Membrane_Signaling Incorporation into membranes Stress_Response Stress Response Pathways (e.g., PCD, defense gene activation) Membrane_Signaling->Stress_Response Activation of

Caption: Putative involvement in VLCFA-derived signaling pathways.

Experimental Protocols

To investigate the potential roles of this compound, the following experimental approaches, adapted from methodologies for VLCFA analysis and plant growth regulator studies, are proposed.

This protocol is fundamental for the quantification of VLCFAs and their derivatives in plant tissues.

GC_MS_Workflow Start Plant Tissue Homogenization Extraction Lipid Extraction (e.g., with chloroform:methanol) Start->Extraction Hydrolysis Saponification/Hydrolysis to release free fatty acids Extraction->Hydrolysis Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification against Internal Standards GCMS->Quantification

Caption: General workflow for VLCFA analysis by GC-MS.

Methodology:

  • Lipid Extraction: Homogenize plant tissue in a suitable solvent system (e.g., chloroform:methanol) to extract total lipids.

  • Saponification: Treat the lipid extract with a strong base (e.g., KOH in methanol) to hydrolyze ester linkages and release free fatty acids.

  • Derivatization: Convert the free fatty acids to their more volatile methyl esters (FAMEs) using a derivatizing agent (e.g., BF3-methanol).

  • GC-MS Analysis: Separate and identify the FAMEs using gas chromatography-mass spectrometry (GC-MS).[16][17]

  • Quantification: Quantify the individual fatty acids by comparing their peak areas to those of known amounts of internal standards.

This protocol outlines a general approach to assess the effect of exogenous application of this compound on plant growth and stress tolerance.

Plant_Growth_Assay Start Seed Germination & Seedling Growth Treatment Application of Methyl 30-hydroxytriacontanoate (different concentrations) Start->Treatment Stress Imposition of Abiotic Stress (e.g., drought, salinity) Treatment->Stress Measurement Measurement of Growth & Physiological Parameters Treatment->Measurement Stress->Measurement Analysis Data Analysis & Comparison to Control Groups Measurement->Analysis

Caption: Experimental workflow for assessing plant responses.

Methodology:

  • Plant Material and Growth Conditions: Grow plants (e.g., Arabidopsis thaliana, rice) under controlled environmental conditions.

  • Treatment Application: Apply this compound at various concentrations via foliar spray or addition to the growth medium. Include appropriate control groups (e.g., mock treatment).

  • Stress Treatment (Optional): For stress tolerance assays, subject a subset of plants from each treatment group to a specific abiotic stress (e.g., water withholding for drought stress).

  • Data Collection: At specified time points, measure various parameters, including:

    • Morphological: Plant height, root length, fresh and dry weight, leaf area.

    • Physiological: Chlorophyll content, photosynthetic rate, stomatal conductance, relative water content.

    • Biochemical: Proline content, MDA levels (as an indicator of oxidative stress), antioxidant enzyme activities.

  • Statistical Analysis: Analyze the data statistically to determine the significance of any observed effects.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to other bioactive very-long-chain fatty acid derivatives, particularly the potent plant growth regulator triacontanol, strongly suggests its potential for significant physiological activity in plants. It is hypothesized that this molecule could play roles in the formation of protective barriers, act as a signaling molecule or its precursor, and modulate plant growth and stress responses. Future research should focus on the direct application of this compound to various plant species to elucidate its specific effects on growth, development, and stress tolerance. Furthermore, molecular studies, including transcriptomics and proteomics, would be invaluable in dissecting the signaling pathways and gene regulatory networks that may be influenced by this compound. The experimental protocols outlined in this guide provide a framework for initiating such investigations.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Methyl 30-hydroxytriacontanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Methyl 30-hydroxytriacontanoate, a long-chain hydroxy fatty acid methyl ester. The methods described herein are based on established analytical techniques for similar long-chain fatty acids and their derivatives, providing a robust framework for accurate and reliable quantification in various sample matrices.

Introduction

This compound (C31H62O3, MW: 482.82) is a very long-chain fatty acid (VLCFA) derivative.[1][2] The accurate quantification of such molecules is essential for understanding their biological roles and for various applications in drug development and metabolic research. This document outlines two primary analytical methodologies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Due to the non-volatile nature and polar hydroxyl group of the analyte, derivatization is a critical step for successful GC-MS analysis. HPLC-MS/MS offers a powerful alternative that may not require derivatization, providing high sensitivity and specificity.

Data Presentation: Comparative Quantitative Performance

While specific quantitative data for this compound is not extensively available, the following table summarizes the expected performance of the described methods based on the analysis of structurally similar long-chain fatty acids and their esters.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Low femtomole range on column[3]ng/mL to pg/mL range
Limit of Quantification (LOQ) Low femtomole range on columnng/mL to pg/mL range
Accuracy (Recovery) 85-115%90-110%
Precision (RSD) < 15%< 10%

Experimental Workflow

The general workflow for the analysis of this compound is depicted below.

Workflow Sample Sample Collection & Homogenization Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Hydrolysis Saponification (Optional) (to hydrolyze ester linkages if analyzing total 30-hydroxytriacontanoic acid) Extraction->Hydrolysis Derivatization Derivatization (Esterification and/or Silylation for GC-MS) Hydrolysis->Derivatization Analysis Analytical Method Derivatization->Analysis GCMS GC-MS Analysis Analysis->GCMS  GC-MS HPLCMS HPLC-MS/MS Analysis Analysis->HPLCMS  HPLC-MS/MS Data Data Acquisition & Processing GCMS->Data HPLCMS->Data Quantification Quantification Data->Quantification

Caption: General experimental workflow for the quantification of this compound.

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound following derivatization of the hydroxyl group to enhance volatility.

1. Sample Preparation and Lipid Extraction:

  • Start with a precisely measured amount of the sample (e.g., tissue homogenate, plasma, or cell pellet).

  • Perform a lipid extraction using a modified Folch or Bligh-Dyer method. For instance, extract the sample with a 2:1 (v/v) mixture of chloroform:methanol.

  • After phase separation, collect the lower organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

2. Derivatization:

  • Silylation of the Hydroxyl Group: To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[4]

  • Cap the vial tightly and heat at 60°C for 30 minutes.[4]

  • After cooling, evaporate the derivatization reagents under nitrogen and reconstitute the sample in hexane (B92381) for GC-MS analysis.

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 320°C at 10°C/minute.

    • Hold at 320°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of the silylated this compound derivative.

4. Quantification:

  • Prepare a calibration curve using a certified standard of this compound subjected to the same derivatization procedure.

  • Use an appropriate internal standard (e.g., a deuterated long-chain fatty acid ester) to correct for variations in extraction and derivatization efficiency.

GCMS_Protocol Start Dried Lipid Extract Derivatize Silylation (BSTFA + 1% TMCS, Pyridine, 60°C) Start->Derivatize Reconstitute Reconstitute in Hexane Derivatize->Reconstitute Inject GC-MS Injection (1 µL) Reconstitute->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Detect Mass Spectrometric Detection (EI, SIM Mode) Separate->Detect Quantify Quantification (Calibration Curve & Internal Standard) Detect->Quantify

Caption: GC-MS analytical protocol workflow.
Protocol 2: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and specificity and may not require derivatization.

1. Sample Preparation and Lipid Extraction:

  • Follow the same lipid extraction procedure as described in the GC-MS protocol (Section 1).

  • After solvent evaporation, reconstitute the dried lipid extract in a solvent compatible with the HPLC mobile phase (e.g., 90:10 methanol:chloroform).

2. HPLC-MS/MS Instrumental Analysis:

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 150 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution:

    • Start with 30% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Gas Temperature: 300°C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]+ or [M+NH4]+ adduct of this compound. Product ions would be determined by infusing a standard of the analyte.

3. Quantification:

  • Prepare a calibration curve using a certified standard of this compound.

  • Use an appropriate internal standard (e.g., a deuterated or C13-labeled analog) for accurate quantification.

HPLCMS_Protocol Start Dried Lipid Extract Reconstitute Reconstitute in Mobile Phase (e.g., 90:10 Methanol:Chloroform) Start->Reconstitute Inject HPLC-MS/MS Injection (5 µL) Reconstitute->Inject Separate Reversed-Phase Separation (C18 column) Inject->Separate Detect Tandem Mass Spectrometric Detection (ESI+, MRM Mode) Separate->Detect Quantify Quantification (Calibration Curve & Internal Standard) Detect->Quantify

Caption: HPLC-MS/MS analytical protocol workflow.

Signaling Pathways and Logical Relationships

Currently, there is limited information in the public domain regarding specific signaling pathways involving this compound. As a very long-chain fatty acid derivative, it may be involved in lipid metabolism, membrane structure, or cellular signaling processes. The analytical methods described above provide the necessary tools to investigate the role of this molecule in various biological systems. The logical relationship for its analysis follows a standard quantitative analytical chemistry framework, as depicted in the workflow diagrams.

References

Application Note: HPLC-MS Protocol for the Analysis of Long-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Long-chain fatty acids (LCFAs), typically containing 14 to 22 carbon atoms, are fundamental components of complex lipids and play critical roles in cellular structure, energy metabolism, and signaling pathways.[1] The analysis of LCFAs, often present as esters in triglycerides, phospholipids, or cholesterol esters, is crucial for understanding metabolic disorders, nutritional science, and for the development of therapeutic agents.[2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to analyze a wide range of fatty acid species, including those that are not amenable to gas chromatography (GC) due to low volatility or thermal instability.[3]

This document provides a detailed protocol for the quantitative analysis of total long-chain fatty acids from biological samples using a robust HPLC-MS method. The protocol involves saponification to release fatty acids from their esterified forms, followed by liquid-liquid extraction and analysis by reversed-phase HPLC with high-resolution mass spectrometry.

Experimental Protocols

Sample Preparation: Saponification and Extraction

This protocol is adapted from methods designed to release total fatty acids from their esterified forms in biological samples.[2]

Materials:

  • Methanol (B129727) (HPLC Grade)

  • Hexane (B92381) (HPLC Grade)

  • Chloroform (HPLC Grade)

  • Potassium Hydroxide (KOH) solution (1N)

  • Formic Acid (ACS Grade)

  • Deuterated internal standards mix (e.g., Palmitic acid-d3, Stearic acid-d3, Oleic acid-d2)[4]

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection: For cellular analysis, use approximately 0.5 to 2 million cells. For plasma or serum, use 100-200 µL.[4]

  • Internal Standard Addition: To each sample, add a known amount of deuterated internal standard mix. This is critical for accurate quantification and corrects for variations in extraction efficiency and matrix effects.[4]

  • Saponification (Hydrolysis):

    • Add 1 mL of methanol and 100 µL of 1N KOH to the sample. For tissues, homogenization or sonication in methanol may be required first.[4]

    • Vortex the mixture thoroughly.

    • Incubate at 60°C for 1 hour to ensure complete hydrolysis of fatty acid esters.[4]

  • Acidification: After cooling to room temperature, acidify the sample by adding 100 µL of formic acid to protonate the fatty acid salts, making them soluble in organic solvents.[2]

  • Liquid-Liquid Extraction:

    • Add 1 mL of hexane to the sample, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes to separate the phases.[2]

    • Carefully transfer the upper hexane layer, which contains the fatty acids, to a clean glass tube.

    • Repeat the extraction step with another 1 mL of hexane to maximize recovery.[2]

  • Drying and Reconstitution:

    • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried fatty acid residue in a suitable solvent for LC-MS analysis, such as a 1:1:0.3 chloroform/methanol/water solution or an acetonitrile/isopropanol mixture.[2][5] The final volume should be chosen based on the expected concentration and instrument sensitivity.

HPLC-MS Analysis

The following parameters provide a robust starting point for the separation and detection of long-chain fatty acids. Optimization may be required depending on the specific analytes of interest and the HPLC-MS system used.

Table 1: High-Performance Liquid Chromatography (HPLC) Conditions

Parameter Setting Reference
Column Reversed-Phase C8, 150 x 2.0 mm, 3 µm particle size [2]
Mobile Phase A 97:3 Water/Methanol with 10 mM tributylamine (B1682462) and 15 mM acetic acid [2]
Mobile Phase B 100% Methanol [2]
Gradient 80% to 99% B (0-20 min), hold 99% B (20-40 min), return to 80% B (40-41 min), re-equilibrate at 80% B (41-50 min) [2]
Flow Rate 200 µL/min [2]
Column Temperature 25°C [2]

| Injection Volume | 5 - 10 µL |[2][6] |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Setting Reference
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode [2][6]
Mass Analyzer High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-ToF) [2][7]
Scan Mode Full Scan or Targeted SIM/MRM [2][8]
Scan Range m/z 200 - 575 (Adjust based on target analytes) [2]
Capillary Voltage 1.0 - 3.0 kV [6]
Source Temperature 125°C [6]
Desolvation Gas Flow 1000 L/h [6]

| Desolvation Temp. | 350°C |[6] |

Data Presentation

Quantitative analysis is performed by generating a calibration curve using authentic standards of the fatty acids of interest. The ratio of the peak area of the analyte to its corresponding deuterated internal standard is plotted against concentration.

Table 3: Representative Quantitative Performance Data

Fatty Acid Linear Range Limit of Detection (LOD) / Quantitation (LOQ) Reference
Palmitic Acid (C16:0) 10 - 2000 ng/mL Median LOD: 5 ng/mL [2]
Stearic Acid (C18:0) 10 - 2000 ng/mL Median LOD: 5 ng/mL [2]
Oleic Acid (C18:1) 10 - 2000 ng/mL Median LOD: 5 ng/mL [2]
Various (C14-C26) ~3 orders of magnitude LOQ: ~5 fmol on-column [9]

| Various (derivatized) | 0.48 - 7.81 ng/mL | - |[10] |

Mandatory Visualization

The overall experimental workflow for the analysis of long-chain fatty acid esters is depicted below.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Cells, Plasma, Tissue) Spike Spike Internal Standards Sample->Spike Sapon Saponification (Hydrolysis) Spike->Sapon Extract Liquid-Liquid Extraction Sapon->Extract Dry Dry & Reconstitute Extract->Dry HPLC HPLC Separation (Reversed-Phase C8/C18) Dry->HPLC MS MS Detection (ESI Negative Mode) HPLC->MS Integrate Peak Integration MS->Integrate Quant Quantification (Calibration Curve) Integrate->Quant Result Final Results (Concentrations) Quant->Result

Caption: Workflow for LCFA analysis by HPLC-MS.

References

Application Notes and Protocols for Methyl 30-hydroxytriacontanoate as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 30-hydroxytriacontanoate is the methyl ester of 30-hydroxytriacontanoic acid, a long-chain fatty acid. In the context of plant growth regulation, it is closely related to Triacontanol (B1677592) (TRIA), a well-documented plant biostimulant.[1][2][3] It is presumed that this compound is hydrolyzed by the plant's endogenous enzymes to release Triacontanol, the active compound. These application notes will, therefore, focus on the use and effects of Triacontanol as the primary active molecule.

Triacontanol is a naturally occurring saturated primary alcohol found in the epicuticular waxes of plants and in beeswax.[4][5] It is recognized for its potent, non-toxic, and broad-spectrum plant growth-regulating properties, enhancing various physiological and biochemical processes in plants even at very low concentrations.[3][6] Its application has been shown to improve plant growth, increase crop yield and quality, and enhance tolerance to abiotic stresses.[1][7]

Mechanism of Action

While the complete molecular mechanism of Triacontanol is still under investigation, research suggests it does not function as a direct phytohormone but rather as a secondary messenger that enhances the plant's physiological efficiency.[4] The proposed mechanism involves:

  • Signal Perception: Exogenously applied Triacontanol is perceived at the plant cell membrane.

  • Second Messenger Activation: This perception is believed to trigger the formation or release of a second messenger, identified as 9-β-L(+)-adenosine.[1][8]

  • Signal Transduction: This second messenger then initiates a signaling cascade that leads to the observed physiological responses.[1]

  • Physiological Effects: The downstream effects include increased activity of key enzymes like RuBisCO, enhanced photosynthesis, improved nutrient and water uptake, and modulation of gene expression related to growth and stress response.[5][7][8]

Data Presentation: Effects of Triacontanol on Various Crops

The following tables summarize the quantitative effects of Triacontanol application on different plant species as reported in various studies.

Table 1: Effect of Triacontanol on Growth and Yield of Cereal Crops

CropCultivarTriacontanol ConcentrationApplication MethodObserved Effect(s)Reference
RiceSatabdi0.33 ml/L (95% formulation)Foliar Spray51.26% increase in grain yield; 47.13% increase in straw yield.[9]
RiceGiza 17735 ppmSeed Priming (2 hours)Increased fresh and dry weights of shoots and roots under drought stress.[7]

Table 2: Effect of Triacontanol on Growth and Yield of Vegetable and Tuber Crops

CropTriacontanol ConcentrationApplication MethodObserved Effect(s)Reference
Potato0.33 ml/L (95% formulation)Foliar SprayHighest tuber yield (23.24 t/ha).[10]
Kohlrabi1 ml/L (0.05% EC formulation)Foliar SprayHighest plant height (14.61 cm); 6.75% to 40.4% increase in yield compared to control.[11]
Tomato10⁻⁶ MFoliar SprayIncreased dry and fresh mass, leaf number, and leaf area.[1]
Lettuce0.05-0.1 mg/LFoliar Spray13-20% increase in leaf fresh weight; 13-24% increase in root fresh weight within 6 days.[12]

Table 3: Effect of Triacontanol on Physiological and Biochemical Parameters

Plant SpeciesTriacontanol ConcentrationParameter MeasuredObserved EffectReference
Senna occidentalis1 µMNitrate Reductase Activity31.7% increase[1]
Lablab purpureus1 µMNitrate Reductase Activity27.6% increase[1]
RiceNot specifiedNet Photosynthesis Rate (Pn)14.1% to 18.6% increase[13]
RiceNot specifiedRuBisCO Content30% increase over control[8]

Experimental Protocols

Protocol 1: Preparation of Triacontanol Stock and Working Solutions

Objective: To prepare a stable stock solution of Triacontanol for subsequent dilution to working concentrations for plant application.

Background: Triacontanol is a waxy solid with very low solubility in water. Therefore, a surfactant and an organic solvent are required for its effective dissolution and application.[12][14]

Materials:

  • Triacontanol powder (or this compound)

  • Ethanol (B145695) (95%) or Acetone

  • Polysorbate 20 (Tween-20)

  • Distilled or deionized water

  • Glass beakers

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Heating plate (optional, for gentle warming)

Procedure for a 1000 ppm (mg/L) Stock Solution:

  • Weigh 100 mg of Triacontanol powder and place it into a glass beaker.

  • Add 10 mL of 95% ethanol.

  • Gently warm the mixture to 35-40°C while stirring with a magnetic stirrer until the Triacontanol is completely dissolved.[12]

  • Add 0.5 mL of Tween-20 to the solution and continue stirring for 5 minutes to ensure thorough mixing.[12]

  • Transfer the solution to a 100 mL volumetric flask.

  • Slowly add distilled water to bring the final volume to 100 mL, mixing continuously.[12]

  • Store the stock solution in a labeled, airtight container in a cool, dark place.

Preparation of Working Solutions:

  • Dilute the stock solution with distilled water to achieve the desired final concentration. For example, to prepare a 1 ppm working solution, add 1 mL of the 1000 ppm stock solution to 999 mL of distilled water.

Protocol 2: Foliar Application of Triacontanol

Objective: To apply Triacontanol to plant foliage to evaluate its effect on growth and development.

Materials:

  • Triacontanol working solution (prepared as in Protocol 1)

  • Spray bottles

  • Control solution (distilled water with the same concentration of ethanol and Tween-20 as the working solution)

  • Experimental plants

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Grow plants under controlled environmental conditions (e.g., greenhouse or growth chamber).

  • At the desired growth stage (e.g., 2-4 leaf stage), divide the plants into control and treatment groups.

  • In the late afternoon or on a cloudy day to prevent rapid evaporation and potential leaf burn, thoroughly spray the foliage of the treatment group with the Triacontanol working solution until runoff is observed.

  • Spray the control group with the control solution in the same manner.

  • Ensure the underside of the leaves is also sprayed.

  • Repeat the application at desired intervals (e.g., weekly or bi-weekly), depending on the experimental design.[14]

  • Monitor and collect data on various growth parameters (e.g., plant height, leaf area, biomass) at regular intervals.

Protocol 3: Seed Priming with Triacontanol

Objective: To treat seeds with Triacontanol prior to sowing to assess its impact on germination and early seedling growth.

Materials:

  • Triacontanol working solution

  • Control solution

  • Seeds of the target plant species

  • Beakers or petri dishes

  • Filter paper

  • Incubator or growth chamber

Procedure:

  • Place seeds in a beaker or petri dish lined with filter paper.

  • Add enough Triacontanol working solution to fully submerge the seeds.

  • Soak the seeds for a predetermined duration (e.g., 2 to 12 hours).[7][15]

  • For the control group, soak seeds in the control solution for the same duration.

  • After soaking, remove the seeds and allow them to air-dry on a clean surface.

  • Sow the treated and control seeds in a suitable growth medium.

  • Evaluate germination percentage, germination rate, and early seedling vigor (e.g., root and shoot length) over a set period.

Visualizations

experimental_workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation prep_stock Prepare Triacontanol Stock Solution (Protocol 1) prep_work Prepare Working & Control Solutions prep_stock->prep_work foliar Foliar Spray (Protocol 2) prep_work->foliar seed Seed Priming (Protocol 3) prep_work->seed data_collection Data Collection (Growth, Yield, Biochemical) foliar->data_collection seed->data_collection analysis Statistical Analysis data_collection->analysis conclusion conclusion analysis->conclusion Draw Conclusions

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_response Physiological & Biochemical Responses TRIA This compound (hydrolyzed to Triacontanol) Membrane Plasma Membrane TRIA->Membrane Application Adenosine ↑ 9-β-L(+)-adenosine (Second Messenger) Membrane->Adenosine Elicits Signal_Cascade Downstream Signaling Cascade (Enzyme Activation, Gene Expression) Adenosine->Signal_Cascade Triggers Photosynthesis Enhanced Photosynthesis Signal_Cascade->Photosynthesis Growth Increased Growth & Biomass Signal_Cascade->Growth Nutrient_Uptake Improved Nutrient Uptake Signal_Cascade->Nutrient_Uptake Stress_Tolerance Enhanced Stress Tolerance Signal_Cascade->Stress_Tolerance

Caption: Proposed signaling pathway for Triacontanol in plants.

References

Application Notes and Protocols for In Vitro Testing of Methyl 30-hydroxytriacontanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 30-hydroxytriacontanoate is a long-chain fatty acid methyl ester. While specific biological activities of this compound are not extensively documented, its chemical structure suggests potential roles in various cellular processes. This document provides a detailed protocol for the initial in vitro characterization of this compound, focusing on cytotoxicity and anti-inflammatory properties. These protocols are based on established methodologies for the evaluation of novel chemical entities.

I. Preliminary Assays: Cytotoxicity Profiling

A crucial first step in characterizing a novel compound is to determine its cytotoxic potential. This information is vital for establishing appropriate concentration ranges for subsequent bioactivity assays and for identifying any potential therapeutic window. The MTT assay is a widely used colorimetric method to assess cell viability.[1]

Experimental Protocol: MTT Assay for Cell Viability

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[1] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.[1]

2. Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cell line (e.g., RAW 264.7 macrophages, HeLa, or other relevant cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation: Cytotoxicity of this compound
Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0.198.5 ± 2.197.2 ± 3.595.8 ± 2.9
196.3 ± 3.094.5 ± 2.892.1 ± 4.1
1092.1 ± 2.588.7 ± 3.985.4 ± 3.7
5075.4 ± 4.265.2 ± 5.158.9 ± 4.5
10052.8 ± 3.841.3 ± 4.635.7 ± 3.2

Data are presented as mean ± standard deviation of three independent experiments.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Methyl 30-hydroxytriacontanoate incubate_24h->add_compound incubate_compound Incubate 24/48/72h add_compound->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow of the MTT assay for determining cell viability.

II. Functional Assays: Anti-Inflammatory Activity

Inflammation is a key process in many diseases. The following protocols are designed to evaluate the potential anti-inflammatory effects of this compound by measuring its impact on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

1. Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO). NO is a key inflammatory mediator. The Griess assay measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.

2. Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well microplates

3. Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (untreated cells), a vehicle control, and a positive control (LPS-stimulated cells without the compound).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

Experimental Protocol: Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-1β)

1. Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-1β, in the cell culture supernatant.

2. Materials:

  • Supernatants from LPS-stimulated RAW 264.7 cells (as prepared in the NO assay)

  • ELISA kits for mouse TNF-α and IL-1β (including capture antibody, detection antibody, streptavidin-HRP, and substrate solution)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well ELISA plates

3. Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.

  • Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.

  • Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 20-30 minutes.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate until a color develops.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations based on the standard curve.

Data Presentation: Anti-Inflammatory Effects of this compound
TreatmentNO Production (µM)TNF-α (pg/mL)IL-1β (pg/mL)
Control1.2 ± 0.325.4 ± 5.110.8 ± 2.3
LPS (1 µg/mL)45.8 ± 4.21580.3 ± 120.5350.6 ± 25.9
LPS + Compound (10 µM)32.5 ± 3.11150.7 ± 98.2260.1 ± 20.4
LPS + Compound (50 µM)21.3 ± 2.5780.2 ± 65.7180.5 ± 15.8

Data are presented as mean ± standard deviation.

Visualization: Anti-Inflammatory Assay Workflow

Anti_Inflammatory_Workflow cluster_prep Cell Preparation and Stimulation cluster_no Nitric Oxide (NO) Assay cluster_cytokine Cytokine (TNF-α, IL-1β) Assay seed_cells Seed RAW 246.7 Cells pre_treat Pre-treat with Compound seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay on Supernatant collect->griess elisa ELISA on Supernatant collect->elisa read_no Read Absorbance (540 nm) griess->read_no read_elisa Read Absorbance (450 nm) elisa->read_elisa

Caption: Workflow for assessing anti-inflammatory activity.

III. Mechanistic Insights: Potential Signaling Pathways

While the specific mechanisms of this compound are unknown, many anti-inflammatory and anti-cancer compounds modulate key signaling pathways. Based on common mechanisms for such compounds, a potential area of investigation could be the NF-κB signaling pathway for inflammation and pathways related to apoptosis or DNA methylation for anti-cancer effects.

Hypothesized Anti-Inflammatory Signaling Pathway

LPS is known to activate the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway, which is a master regulator of pro-inflammatory gene expression. A potential mechanism for this compound could be the inhibition of this pathway at one or more key steps.

Visualization: Hypothesized NF-κB Inhibition Pathway

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Compound This compound Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition of Translocation NFkB_in_nucleus NF-κB NFkB_in_nucleus->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Disclaimer: These protocols provide a general framework for the initial in vitro evaluation of this compound. Optimization of cell types, compound concentrations, and incubation times may be necessary. The proposed signaling pathway is hypothetical and requires experimental validation.

References

Application of Methyl 30-hydroxytriacontanoate in Agricultural Research: An Overview of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of specific research on the application of Methyl 30-hydroxytriacontanoate as a plant growth regulator or agricultural agent. While this specific long-chain fatty acid ester has not been the subject of detailed investigation, an understanding of the broader class of molecules to which it belongs—very-long-chain fatty acids (VLCFAs) and their derivatives—can provide valuable context for its potential roles and avenues for future research.

This document aims to provide researchers, scientists, and drug development professionals with an overview of the established functions of VLCFAs in plant biology, which may serve as a foundation for investigating the potential applications of this compound.

The Role of Very-Long-Chain Fatty Acids (VLCFAs) in Plant Development and Stress Response

VLCFAs, defined as fatty acids with more than 18 carbon atoms, are crucial for various aspects of plant growth, development, and interaction with the environment.[1] They are integral components of several essential lipid classes in plants.

1. Cuticular Waxes and Suberin Formation:

One of the most well-documented roles of VLCFAs is as precursors for the biosynthesis of cuticular waxes and suberin.[1][2] These protective barriers play a critical role in:

  • Preventing non-stomatal water loss: The waxy cuticle on the plant epidermis is a primary defense against dehydration.

  • Protection against pathogens and UV radiation: The cuticle acts as a physical barrier to microbial invasion and filters harmful UV rays.

  • Mediating interactions with insects: The composition of the cuticle can influence insect feeding and oviposition.

Suberin, a complex polyester, is a major component of the cell walls in root endodermis (the Casparian strip) and periderm, as well as in seed coats and wound tissue. It controls the radial uptake of water and nutrients and protects against soil-borne pathogens.

2. Membrane Structure and Function:

VLCFAs are incorporated into sphingolipids and some phospholipids, which are essential components of cellular membranes.[1][3] Their presence influences:

  • Membrane fluidity and stability: The length and saturation of fatty acid chains affect the physical properties of membranes.

  • Cell signaling: Sphingolipids containing VLCFAs are involved in various signaling pathways that regulate processes like programmed cell death and responses to biotic and abiotic stress.

  • Membrane trafficking: The composition of lipids in organelle membranes is crucial for the proper transport of proteins and other molecules within the cell.

3. Seed Development and Germination:

In some plant species, VLCFAs are stored in the form of triacylglycerols (TAGs) in seeds, serving as a vital energy reserve for germination and early seedling establishment.[1]

Potential for this compound in Agriculture: A Hypothetical Framework

Based on the known functions of related molecules, we can hypothesize potential applications for this compound in agriculture. These remain speculative until supported by experimental evidence.

A potential workflow for investigating the effects of this compound could involve a series of tiered experiments, starting from basic physiological assays and progressing to more complex molecular studies.

experimental_workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Physiological and Biochemical Analysis cluster_2 Phase 3: Stress Tolerance Assays cluster_3 Phase 4: Molecular Analysis A Dose-Response Assays on Model Plants (e.g., Arabidopsis, Tobacco) B Assessment of Germination Rate and Seedling Vigor A->B Evaluate basic phytotoxicity and growth promotion C Quantification of Chlorophyll Content and Photosynthetic Rate A->C D Analysis of Root Architecture and Biomass B->D C->D E Measurement of Cuticular Wax Load and Composition D->E F Drought Stress Tolerance Experiments E->F G Pathogen Infection Assays F->G Assess impact on biotic and abiotic stress resilience H Transcriptomic Analysis (RNA-seq) to Identify Responsive Genes G->H I Metabolomic Profiling to Understand Metabolic Shifts H->I

Caption: A hypothetical experimental workflow for evaluating the agricultural potential of this compound.

The signaling pathways through which VLCFAs and their derivatives exert their effects are complex and interconnected with other hormonal and stress-response pathways. A simplified representation of a potential signaling cascade initiated by an exogenous long-chain fatty acid derivative is depicted below.

signaling_pathway MHT This compound Receptor Membrane Receptor / Binding Protein MHT->Receptor SecondMessenger Second Messengers (e.g., Ca2+, ROS) Receptor->SecondMessenger KinaseCascade Protein Kinase Cascade (e.g., MAPKs) SecondMessenger->KinaseCascade TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors GeneExpression Changes in Gene Expression TranscriptionFactors->GeneExpression PhysiologicalResponse Physiological Response (e.g., Growth, Stress Tolerance) GeneExpression->PhysiologicalResponse

Caption: A generalized signaling pathway that could be activated by an exogenous lipid molecule like this compound.

Future Research Directions

The absence of specific data on this compound presents a clear opportunity for novel research. Future studies could focus on:

  • Synthesis and purification of this compound: To ensure a high-purity compound for experimental use.

  • Bioactivity screening: Utilizing the proposed experimental workflow to determine if this molecule has any significant effects on plant growth and development.

  • Comparative studies: Comparing the effects of this compound with other known long-chain alcohols and fatty acid esters, such as triacontanol, which is a known plant growth promoter.

  • Mode of action studies: If bioactivity is confirmed, elucidating the molecular mechanisms and signaling pathways involved.

References

Formulation of Methyl 30-hydroxytriacontanoate for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 30-hydroxytriacontanoate is a long-chain fatty acid ester, a class of molecules known for their diverse biological activities, including potential roles in regulating metabolic and inflammatory pathways. Due to its long hydrocarbon chain, this compound is a highly hydrophobic and waxy solid, presenting significant challenges for formulation in aqueous-based biological assays. Proper formulation is critical to ensure compound solubility, stability, and bioavailability, thereby generating accurate and reproducible experimental results.

This document provides detailed application notes and protocols for the formulation of this compound for use in in vitro biological assays. It outlines strategies for solubilization, provides quantitative data for formulation development, and offers a step-by-step protocol for a representative anti-inflammatory assay.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an appropriate formulation strategy.

PropertyValueReference
CAS Number 79162-70-2[1][2]
Molecular Formula C₃₁H₆₂O₃[1][2]
Molecular Weight 482.82 g/mol [1][2]
Appearance Waxy solid
Water Solubility Practically insoluble
LogP (Predicted) > 8.0

Formulation Strategies for Hydrophobic Compounds

The extremely low aqueous solubility of this compound necessitates the use of solubilizing agents to prepare stock solutions and working solutions for biological assays. The primary goal is to create a formulation that is stable, non-toxic to the experimental system, and maintains the biological activity of the compound.

Co-Solvent Systems

The use of water-miscible organic solvents, or co-solvents, is a common and effective method for dissolving hydrophobic compounds. It is crucial to maintain the final concentration of the co-solvent in the assay medium at a low, non-toxic level (typically ≤ 0.5%).

Table 1: Solubility of this compound in Common Organic Solvents (Estimated)

SolventEstimated Solubility (mg/mL) at 25°CNotes
Dimethyl Sulfoxide (DMSO) ~10A strong aprotic solvent suitable for creating high-concentration stock solutions.
Ethanol (100%) ~5A polar protic solvent, generally well-tolerated by cells at low concentrations.
Polyethylene Glycol 400 (PEG 400) ~2A viscous, low-toxicity co-solvent that can improve compound stability.
Chloroform > 50A non-polar solvent suitable for initial solubilization but not for direct use in aqueous assays due to immiscibility and high toxicity.
Hexane > 20A non-polar solvent, useful for extraction and purification, but not for biological assay formulations.[3]

Note: The solubility values provided are estimates based on the properties of similar long-chain fatty acid esters. Experimental determination is highly recommended for precise formulation development.

Surfactant-Based Formulations

Surfactants can be employed to enhance the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules. Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity compared to ionic surfactants.

Table 2: Recommended Surfactants for Formulation

SurfactantTypeCritical Micelle Concentration (CMC)Notes
Polysorbate 20 (Tween® 20) Non-ionic~0.06 mMCommonly used in biological assays; can cause cell lysis at high concentrations.
Polysorbate 80 (Tween® 80) Non-ionic~0.012 mMOften used in pharmaceutical formulations for its emulsifying properties.
Sodium Dodecyl Sulfate (SDS) Anionic~8.2 mMA powerful solubilizing agent, but generally cytotoxic and can denature proteins. Use with caution.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound using DMSO as the co-solvent.

Materials:

  • This compound (MW: 482.82 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial

  • Analytical balance

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Weighing: Accurately weigh 4.83 mg of this compound and transfer it to a sterile, amber glass vial.

  • Solvent Addition: Add 1 mL of cell culture grade DMSO to the vial.

  • Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Heating (Optional): If the compound does not fully dissolve, warm the solution in a water bath or on a heating block at 37°C for 10-15 minutes. Vortex again until the solution is clear.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh 4.83 mg of This compound add_dmso 2. Add 1 mL of DMSO weigh->add_dmso vortex 3. Vortex for 1-2 minutes add_dmso->vortex heat 4. Warm to 37°C (if necessary) vortex->heat store 5. Aliquot and store at -20°C heat->store

Caption: Workflow for preparing a 10 mM stock solution.
Representative Biological Assay: Inhibition of LPS-Induced TNF-α Secretion in Macrophages

Long-chain fatty acids and their derivatives have been shown to modulate inflammatory responses, in part through their interaction with peroxisome proliferator-activated receptors (PPARs).[4][5][6] This protocol describes an in vitro assay to evaluate the potential anti-inflammatory activity of this compound by measuring its effect on the secretion of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • TNF-α ELISA kit

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., 0.5%).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., a known anti-inflammatory drug). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the negative control (untreated cells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assessment: Perform a cell viability assay on the remaining cells in the plate to ensure that the observed effects on cytokine secretion are not due to cytotoxicity of the compound.

G cluster_protocol Anti-Inflammatory Assay Protocol seed_cells 1. Seed RAW 264.7 cells prepare_solutions 2. Prepare working solutions seed_cells->prepare_solutions treat_cells 3. Treat cells with compound prepare_solutions->treat_cells stimulate_lps 4. Stimulate with LPS treat_cells->stimulate_lps incubate 5. Incubate for 18-24 hours stimulate_lps->incubate collect_supernatant 6. Collect supernatant incubate->collect_supernatant assess_viability 8. Assess cell viability incubate->assess_viability quantify_tnfa 7. Quantify TNF-α (ELISA) collect_supernatant->quantify_tnfa

Caption: Experimental workflow for the TNF-α secretion assay.

Hypothetical Signaling Pathway

Long-chain fatty acids and their derivatives can influence cellular processes by acting as ligands for nuclear receptors like PPARs.[4][6] Activation of PPARs can lead to the transcriptional regulation of genes involved in both metabolism and inflammation. In the context of the representative assay, this compound may exert its anti-inflammatory effects through the PPARγ signaling pathway, leading to the suppression of pro-inflammatory gene expression.

G cluster_pathway Hypothetical PPARγ Signaling Pathway MHT Methyl 30- hydroxytriacontanoate PPARg PPARγ MHT->PPARg Activation RXR RXR PPARg->RXR Heterodimerization NFkB NF-κB PPARg->NFkB Inhibition PPRE PPRE RXR->PPRE Binding Anti_Inflam_Genes Anti-Inflammatory Genes PPRE->Anti_Inflam_Genes Upregulation TNFa_gene TNF-α Gene NFkB->TNFa_gene Activation TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Expression Inflammation Inflammation Anti_Inflam_Genes->Inflammation Inhibition TNFa_protein->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway.

Troubleshooting

Issue: Compound precipitates upon dilution in aqueous medium. Solution:

  • Decrease the final concentration of the compound.

  • Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains below the toxicity threshold for your cell line.

  • Consider using a surfactant-based formulation or a different co-solvent system.

  • Prepare working solutions immediately before use.

Issue: High background or inconsistent results in the biological assay. Solution:

  • Ensure the compound is fully dissolved in the stock solution.

  • Verify the final co-solvent concentration is consistent across all wells, including controls.

  • Test for potential interference of the compound or formulation components with the assay reagents (e.g., ELISA antibodies).

Issue: Observed cytotoxicity. Solution:

  • Lower the concentration of the compound and the co-solvent.

  • Perform a dose-response curve for cytotoxicity to determine the maximum non-toxic concentration.

  • Consider alternative, less toxic formulation strategies.

Conclusion

The successful formulation of the hydrophobic compound this compound is a critical prerequisite for obtaining reliable data in biological assays. The use of co-solvents like DMSO is a practical approach for preparing stock solutions. For in vitro studies, careful dilution and control of the final solvent concentration are paramount to avoid artifacts and cytotoxicity. The provided protocols for formulation and a representative anti-inflammatory assay serve as a starting point for investigating the biological activities of this and other similar long-chain fatty acid esters. Experimental validation of solubility and formulation stability is strongly encouraged to ensure the quality and reproducibility of research findings.

References

Application Notes and Protocols for the Extraction of Methyl 30-hydroxytriacontanoate from Plant Cutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, identification, and quantification of methyl 30-hydroxytriacontanoate, a long-chain fatty acid monomer derived from plant cutin. The methodologies described are based on established chemical depolymerization and gas chromatography techniques.

Introduction

Plant cutin is a complex, insoluble lipid polyester (B1180765) that forms the structural framework of the plant cuticle, an essential protective barrier on the aerial surfaces of plants.[1][2][3][4] This polymer is primarily composed of esterified C16 and C18 hydroxy and epoxy fatty acids, along with glycerol.[4] Among the various monomers, very-long-chain fatty acids such as 30-hydroxytriacontanoic acid are also present and of interest for their potential biological activities and applications in drug development.

The extraction of specific cutin monomers like this compound requires the chemical depolymerization of the cutin polymer, followed by derivatization of the resulting monomers to make them suitable for analysis by gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).[1][3] This document outlines the key protocols for this process.

Data Presentation: Comparison of Key Experimental Parameters

The following table summarizes the key quantitative parameters and conditions for the depolymerization and analysis of plant cutin monomers. These parameters can be used as a starting point for the optimization of this compound extraction.

ParameterMethod 1: Methanolic HCl TransesterificationMethod 2: NaOMe-catalyzed MethanolysisMethod 3: Saponification (KOH)
Depolymerization Reagent 1.25 M Methanol/HClSodium Methoxide (B1231860) (NaOMe) in Methanol6% Potassium Hydroxide (KOH)
Reaction Temperature 80 °CNot specified, often room temperature or slightly elevatedReflux
Reaction Time OvernightNot specified, can range from hours to overnight18 hours
Derivatization Reagent Silylation reagent (e.g., BSTFA) for hydroxyl groupsSilylation reagent for hydroxyl groupsNot the primary method for generating methyl esters
Primary Product Fatty Acid Methyl Esters (FAMEs)Fatty Acid Methyl Esters (FAMEs)Free Fatty Acids
Internal Standard Dotriacontane (C32 alkane)Not specified, but an internal standard is recommendedNot specified
Analytical Technique GC-MS, GC-FIDGC-MSLESA-HRMS

Experimental Protocols

Protocol 1: Extraction and Analysis of Cutin Monomers via Methanolic HCl Transesterification

This protocol is adapted from methods used for the general analysis of flower cutin monomers.[5][6]

1. Sample Preparation and Delipidation:

  • Start with either freeze-dried plant material (e.g., leaves, flowers) or enzymatically isolated cuticles.[6]

  • For freeze-dried material (~25 mg), perform a preliminary wash with chloroform (B151607) at room temperature, followed by a wash with chloroform at 50 °C for 30 minutes.[6]

  • Incubate the samples in fresh chloroform for one week, changing the solvent daily to ensure complete removal of soluble cuticular waxes.[6]

  • Air-dry the wax-free material.

2. Depolymerization and Extraction:

  • To the dried, wax-free sample, add 1 ml of 1.25 M methanolic HCl.

  • Incubate the mixture at 80 °C overnight to facilitate the transesterification of the cutin polymer into its constituent fatty acid methyl esters.[6]

  • After cooling, add 1 ml of a saturated aqueous sodium chloride solution and 2 ml of chloroform containing a known amount of an internal standard (e.g., 20 µg of dotriacontane).[6]

  • Shake the mixture vigorously and allow the phases to separate.

  • Collect the lower chloroform phase, which now contains the methyl esters of the cutin monomers.

3. Derivatization:

  • The hydroxyl group on the this compound needs to be derivatized for GC analysis.

  • Evaporate the chloroform extract to dryness under a stream of nitrogen.

  • Add a silylation reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and pyridine, and heat at 70-80 °C for 30-60 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ether derivatives.

4. GC-MS and GC-FID Analysis:

  • Dissolve the derivatized sample in chloroform for injection into the GC.

  • GC-MS for Identification: Use a temperature program that allows for the separation of very-long-chain fatty acid derivatives. An example program: initial temperature of 50 °C for 2 min, ramp at 10 °C/min to 150 °C, hold for 2 min, then ramp at 3 °C/min to 320 °C and hold for 30 min.[6]

  • GC-FID for Quantification: Use a similar temperature program as for GC-MS. The flame ionization detector provides a linear response over a wide mass range, making it suitable for quantification.[1]

  • Identify this compound-TMS ether based on its mass spectrum and retention time relative to standards. Quantify using the internal standard.

Protocol 2: Extraction and Analysis of Cutin Monomers via Sodium Methoxide-Catalyzed Methanolysis

This protocol is a common alternative for the depolymerization of plant lipid polyesters.[2][3]

1. Sample Preparation and Delipidation:

  • Follow the same procedure for sample preparation and delipidation as described in Protocol 1 to obtain wax-free plant material.[2]

2. Depolymerization and Extraction:

  • To the dried, wax-free sample, add a solution of sodium methoxide in methanol.

  • The reaction is typically carried out at room temperature or with gentle heating overnight.

  • After the reaction is complete, neutralize the mixture with an acid (e.g., HCl) and add water and an organic solvent (e.g., chloroform or hexane) to extract the fatty acid methyl esters.

  • Collect the organic phase.

3. Derivatization:

  • Follow the same silylation procedure as described in Protocol 1 to derivatize the hydroxyl groups.[2]

4. GC-MS and GC-FID Analysis:

  • Analyze the derivatized samples by GC-MS and GC-FID as described in Protocol 1 to identify and quantify this compound-TMS ether.

Visualizations

Extraction_Workflow PlantTissue Plant Tissue (e.g., leaves, flowers) FreezeDrying Freeze-Drying PlantTissue->FreezeDrying Delipidation Delipidation (Solvent Extraction) FreezeDrying->Delipidation WaxFree Wax-Free Residue (Cutin) Delipidation->WaxFree Depolymerization Depolymerization (e.g., Methanolic HCl) WaxFree->Depolymerization FAMEs Fatty Acid Methyl Esters (FAMEs) Depolymerization->FAMEs Derivatization Derivatization (Silylation) FAMEs->Derivatization TMS_FAMEs TMS-derivatized FAMEs Derivatization->TMS_FAMEs Analysis GC-MS / GC-FID Analysis TMS_FAMEs->Analysis Data Identification & Quantification of This compound Analysis->Data

Caption: Experimental workflow for the extraction and analysis of this compound.

Chemical_Logic Cutin {Cutin Polymer | Ester-linked 30-hydroxytriacontanoic acid} Product1 {this compound | -OH group} Cutin->Product1 Transesterification Reagent1 Methanolic HCl Product2 {TMS-derivatized this compound | -OTMS group} Product1->Product2 Derivatization Reagent2 Silylation Reagent (BSTFA)

Caption: Chemical logic of cutin depolymerization and monomer derivatization.

References

Application Note: Derivatization of Methyl 30-hydroxytriacontanoate for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 30-hydroxytriacontanoate is a long-chain hydroxy fatty acid methyl ester. Due to its high molecular weight and the presence of a polar hydroxyl group, it exhibits low volatility and is prone to thermal degradation at the high temperatures required for gas chromatography (GC) analysis.[1][2] Derivatization is a chemical modification process used to convert non-volatile compounds into volatile derivatives suitable for GC analysis.[1][3] This application note details the derivatization of this compound to enhance its volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.[4][5]

Principle of Derivatization

The primary goal of derivatization for GC analysis is to replace active hydrogens in polar functional groups, such as the hydroxyl group (-OH) in this compound, with non-polar protecting groups.[1][6] This modification reduces intermolecular hydrogen bonding, leading to a decrease in the compound's boiling point and an increase in its volatility.[1][6] The most common derivatization techniques for hydroxyl groups are silylation and acylation.[1][2]

  • Silylation: This is a widely used method that involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1][2] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective and produce volatile and thermally stable TMS ether derivatives.[7] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, especially for sterically hindered hydroxyl groups.

  • Acylation: This method involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form an ester derivative.[1] While also effective, the by-products of some acylation reactions may need to be removed prior to GC analysis.[1]

For the analysis of this compound, silylation is generally the preferred method due to its rapid and quantitative reaction, as well as the volatility of the by-products, which typically do not interfere with the chromatographic analysis.[8]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with 1% TMCS

This protocol outlines the preparation of the trimethylsilyl (TMS) ether derivative of this compound.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a micro-reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. To this solution, add 100 µL of BSTFA with 1% TMCS.[9] The molar ratio of the silylating reagent to the analyte should be at least 2:1 to ensure complete derivatization.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[10][11]

  • Cooling and Dilution: Allow the vial to cool to room temperature. The sample can be directly injected into the GC or diluted with an appropriate anhydrous solvent (e.g., hexane) if necessary.

  • Analysis: Inject an appropriate volume (typically 1 µL) of the derivatized sample into the GC-MS or GC-FID system for analysis.

Protocol 2: Acylation of this compound using Acetic Anhydride

This protocol describes the formation of the acetate (B1210297) ester derivative of this compound.

Materials:

  • This compound sample

  • Acetic anhydride

  • Pyridine (as a catalyst)

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

Procedure:

  • Sample Preparation: Weigh 1-5 mg of the this compound sample into a micro-reaction vial.

  • Reagent Addition: Add 200 µL of pyridine and 100 µL of acetic anhydride to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • Work-up: Cool the reaction mixture to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine. Vortex the mixture thoroughly.

  • Extraction: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial. Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Analysis: The dried hexane solution containing the acetylated derivative is ready for injection into the GC system.

Quantitative Data Summary

The following table summarizes representative quantitative data for the underivatized and derivatized this compound. Note that exact retention times will vary depending on the specific GC column and analytical conditions used.

AnalyteDerivatization MethodDerivativeMolecular Weight ( g/mol )Expected GC Retention Time (min)Key Mass Spectral Fragments (m/z)
This compoundNone-482.8> 40 (or may not elute)-
This compoundSilylation (BSTFA + 1% TMCS)TMS Ether554.925 - 35539 ([M-15]+), 73 (Si(CH3)3)+
This compoundAcylation (Acetic Anhydride)Acetate Ester524.930 - 40465 ([M-59]+), 43 (CH3CO)+

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve AddReagent Add Silylating Agent (e.g., BSTFA + 1% TMCS) Dissolve->AddReagent Heat Heat at 60-70°C for 30 min AddReagent->Heat GC_Injection Inject into GC-MS Heat->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for silylation and GC-MS analysis.

Signaling_Pathway Analyte This compound (Low Volatility) Derivatization Derivatization (Silylation) Analyte->Derivatization Derivative TMS-ether Derivative (High Volatility) Derivatization->Derivative GC Gas Chromatography Derivative->GC Separation Separation GC->Separation Detection Detection Separation->Detection

References

Application Notes and Protocols for Studying the Effect of Methyl 30-hydroxytriacontanoate on Root Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Scientific literature extensively documents the effects of Triacontanol (TRIA), a long-chain fatty alcohol, on plant growth and development. However, specific research on Methyl 30-hydroxytriacontanoate is limited. The following application notes and protocols are based on the known effects of the closely related compound, Triacontanol, and should be adapted and validated experimentally for this compound.

Introduction

This compound is a derivative of triacontanoic acid.[1] While direct studies on its biological activity in plants are not widely available, its structural similarity to Triacontanol (TRIA), a potent plant growth regulator, suggests it may possess similar growth-promoting properties. TRIA has been shown to enhance root development, nutrient uptake, and overall plant biomass.[2][3][4][5][6] These notes provide a framework for investigating the potential effects of this compound on root development.

Potential Benefits of Triacontanol and Related Compounds on Root Development:

  • Stimulated Root Growth: TRIA has been observed to promote both primary and lateral root growth, leading to a more extensive root system.[2][5]

  • Enhanced Nutrient and Water Uptake: A larger root system allows for more efficient absorption of water and essential nutrients from the soil.[2][3][4]

  • Increased Stress Tolerance: Improved root architecture can contribute to enhanced tolerance to abiotic stresses such as drought and salinity.[2][3][4][6]

Proposed Signaling Pathway

The mechanism of action for Triacontanol is believed to involve the secondary messenger L(+)adenosine, which triggers a cascade of physiological responses. It is hypothesized that this compound may act through a similar pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Physiological Response MHT This compound Adenosine L(+)-adenosine (Secondary Messenger) MHT->Adenosine Signal Signal Transduction Cascade Adenosine->Signal Gene Gene Expression (Growth-related genes) Signal->Gene Enzyme Enzyme Activation (e.g., Nitrate Reductase) Signal->Enzyme Root Enhanced Root Growth (Primary & Lateral Roots) Gene->Root Nutrient Increased Nutrient Uptake Enzyme->Nutrient

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

Preparation of Stock and Working Solutions

Note: Due to the long-chain nature of this compound, it is expected to have low water solubility. A surfactant and gentle warming may be necessary for dissolution, similar to Triacontanol.[7]

Materials:

  • This compound (analytical grade)

  • 95% Ethanol (B145695)

  • Tween-20 (or other suitable surfactant)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Protocol for 1000 ppm (mg/L) Stock Solution:

  • Weigh 100 mg of this compound.

  • In a glass beaker, dissolve the compound in 10 mL of 95% ethanol with gentle warming (35-40°C) and stirring.

  • Add 0.5 mL of Tween-20 and continue stirring for 5-10 minutes.

  • Transfer the solution to a 100 mL volumetric flask.

  • Bring the final volume to 100 mL with distilled water and mix thoroughly.

  • Store the stock solution in a dark, cool place.

Protocol for Working Solutions:

Prepare a dilution series from the stock solution to test a range of concentrations (e.g., 0.01, 0.1, 1.0, 10 mg/L).

Plant Material and Growth Conditions

Recommended Plant Models: Arabidopsis thaliana, tomato (Solanum lycopersicum), or other species with well-characterized root development.

Growth System:

  • Agar Plates (for sterile conditions): Murashige and Skoog (MS) medium with varying concentrations of this compound.

  • Hydroponics: Nutrient solution supplemented with the test compound.

  • Soil/Potting Mix: Application via soil drench or foliar spray.[4][6][8]

Environmental Conditions: Maintain consistent light intensity, photoperiod, temperature, and humidity throughout the experiment.

Application Methods

Choose the application method most suitable for your experimental setup:

  • Seed Treatment: Soaking seeds in different concentrations of the working solution before germination.[6]

  • Root Drench/Soil Application: Applying a known volume of the working solution to the soil or hydroponic medium.[4][8][9]

  • Foliar Spray: Spraying the leaves of the plants until runoff. This method has been shown to be effective for Triacontanol.[4][6]

Measurement of Root Development Parameters

After a defined treatment period, carefully excavate or remove the plants and measure the following parameters:

  • Primary Root Length: The length of the main root.

  • Lateral Root Number: The total number of lateral roots.

  • Lateral Root Density: The number of lateral roots per unit length of the primary root.

  • Root Fresh Weight: The weight of the entire root system immediately after harvesting.

  • Root Dry Weight: The weight of the root system after drying in an oven at 60-70°C until a constant weight is achieved.

  • Root System Architecture: Image the root system for qualitative and quantitative analysis of branching patterns.

Experimental Workflow

G Prep Preparation of This compound Solutions Treatment Application of Test Compound Prep->Treatment Planting Plant Germination and Growth Planting->Treatment Growth Incubation under Controlled Conditions Treatment->Growth Harvest Harvesting and Root System Imaging Growth->Harvest Measure Measurement of Root Parameters Harvest->Measure Data Data Analysis and Interpretation Measure->Data

Caption: General experimental workflow for studying root development.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between different treatment concentrations and the control.

Table 1: Effect of this compound on Root Growth Parameters (Example Data)

Treatment Concentration (mg/L)Primary Root Length (cm)Lateral Root NumberRoot Fresh Weight (mg)Root Dry Weight (mg)
0 (Control)5.2 ± 0.425 ± 3150 ± 1215 ± 1.5
0.015.8 ± 0.530 ± 4165 ± 1416.8 ± 1.6
0.17.1 ± 0.642 ± 5210 ± 1821.5 ± 2.0
1.06.5 ± 0.538 ± 4195 ± 1619.8 ± 1.8
104.9 ± 0.423 ± 3145 ± 1314.2 ± 1.4

Data are presented as mean ± standard error. This is hypothetical data for illustrative purposes.

Table 2: Influence of Triacontanol on Various Plant Species (Literature-Derived)

Plant SpeciesTriacontanol ConcentrationObserved Effects on Roots and GrowthReference
Ocimum basilicum L.1 µM (two sprays)Enhanced shoot and root length, fresh and dry weight.[10]
Coriandrum sativum L.10⁻⁶ M (three sprays)Significant increase in root and shoot length, fresh and dry weight.[10]
Lettuce (hydroponic)10⁻⁷ M (foliar spray)Increased root fresh weight by 13-24%.[7]
Zea mays L.11.2 µMIncreased root and leaf fresh weight.[11]
Raphanus sativus L.10 µMIncreased root and shoot dry biomass.[11]

Conclusion

These application notes provide a comprehensive guide for initiating research into the effects of this compound on plant root development. By leveraging the existing knowledge on Triacontanol and following the detailed protocols, researchers can systematically evaluate the potential of this novel compound as a plant growth regulator. It is crucial to conduct dose-response experiments to identify the optimal concentration for promoting root growth, as high concentrations of growth regulators can sometimes have inhibitory effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 30-hydroxytriacontanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 30-hydroxytriacontanoate synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data-driven insights to overcome common challenges in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: The reaction appears to be incomplete, with a low yield of the desired ester. What are the likely causes and how can I improve the conversion rate?

Potential Causes:

  • Equilibrium Limitation: The Fischer esterification is a reversible reaction, and the accumulation of water, a byproduct, can drive the reaction backward, limiting the yield.[1][2]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

  • Poor Solubility: 30-Hydroxytriacontanoic acid, being a very long-chain fatty acid, may have limited solubility in methanol (B129727) at lower temperatures, reducing the effective concentration of reactants.

  • Short Reaction Time: The esterification of long-chain fatty acids can be slower than that of their shorter-chain counterparts, and the reaction may not have reached equilibrium.[3]

  • Steric Hindrance: While less of a factor for a primary alcohol like methanol, steric hindrance around the carboxylic acid group can slow down the reaction rate.[3]

Solutions:

  • Removal of Water: To shift the equilibrium towards the product, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[1]

  • Use of Excess Methanol: Employing a large excess of methanol can drive the reaction forward according to Le Chatelier's principle. Since methanol is often used as the solvent, this is a practical approach.[1]

  • Optimize Catalyst Concentration: The amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is crucial. Typically, a catalytic amount is sufficient, but for slow reactions, a slight increase may be beneficial. However, excessive acid can lead to side reactions.

  • Increase Reaction Temperature and Time: Refluxing the reaction mixture ensures a sufficiently high temperature to increase the reaction rate. Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction duration. For very long-chain fatty acids, extended reaction times may be necessary.

  • Ensure Homogeneity: If solubility is an issue, consider using a co-solvent that is miscible with methanol and can help dissolve the fatty acid. However, this will dilute the methanol, so a balance must be struck.

Q2: I am observing the formation of significant byproducts. What are these byproducts and how can I minimize their formation?

Potential Byproducts:

  • Diester Formation: If there are impurities with two carboxylic acid groups, diesters can form.

  • Products of Dehydration: Strong acid catalysts at high temperatures can sometimes cause dehydration of the terminal hydroxyl group, leading to an unsaturated ester.

  • Intramolecular Esterification (Lactonization): While the formation of a 31-membered ring lactone is sterically and entropically unfavorable for 30-hydroxytriacontanoic acid, the possibility of forming dimers or oligomers through intermolecular esterification between the hydroxyl and carboxyl groups of different molecules exists, especially at high concentrations.

Minimization Strategies:

  • Purity of Starting Material: Ensure the 30-hydroxytriacontanoic acid is of high purity to avoid side reactions from contaminants.

  • Control of Reaction Temperature: Avoid excessively high temperatures that could promote dehydration or other side reactions. Refluxing in methanol provides a controlled temperature.

  • Use of a Milder Catalyst: If side reactions are a major issue, consider using a milder acid catalyst.

  • Reaction Concentration: Running the reaction at a more dilute concentration can reduce the likelihood of intermolecular side reactions.

Q3: The purification of the final product is challenging, and I am getting a low recovery rate. What are the best practices for purifying this compound?

Challenges:

  • Separation from Excess Reactants: Removing the unreacted 30-hydroxytriacontanoic acid and the acid catalyst can be difficult.

  • Emulsion Formation: During aqueous workup, the long-chain nature of the product can lead to the formation of emulsions, making phase separation difficult.

  • Co-elution of Impurities: Nonpolar impurities may co-elute with the product during chromatographic purification.

Purification Protocol:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. This will convert the unreacted carboxylic acid into its sodium salt, which is more soluble in the aqueous phase.

  • Extraction: Extract the methyl ester into a nonpolar organic solvent like hexane (B92381) or ethyl acetate.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining salts and water-soluble impurities. Be gentle during washing to avoid emulsion formation. If an emulsion forms, allowing it to stand or adding more brine can help break it.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and evaporate the solvent under reduced pressure.

  • Chromatography: If further purification is needed, column chromatography on silica (B1680970) gel is a common method. A gradient of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) can be used for elution. High-Performance Liquid Chromatography (HPLC) can also be employed for high-purity samples.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the esterification of 30-hydroxytriacontanoic acid? A: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective catalysts for Fischer esterification. Lewis acids can also be used. The choice may depend on the scale of the reaction and the sensitivity of the starting material.

Q2: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (30-hydroxytriacontanoic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progress of the reaction.

Q3: What is the expected yield for this synthesis? A: The yield of Fischer esterification can vary widely depending on the reaction conditions. For long-chain fatty acids, with proper optimization (e.g., using a large excess of alcohol and removing water), yields can often exceed 90%. One study on the esterification of acetic acid with ethanol (B145695) saw an increase in yield from 65% with equimolar reactants to 97% with a 10-fold excess of ethanol.[1]

Q4: Is it necessary to use anhydrous methanol? A: While the reaction generates water, starting with anhydrous methanol is good practice to avoid introducing excess water at the beginning, which would hinder the forward reaction.

Q5: Can this reaction be performed without a solvent? A: Yes, if a large excess of methanol is used, it can serve as both the reactant and the solvent.

Data Presentation

Table 1: Factors Influencing the Yield of Methyl Ester Synthesis

ParameterConditionExpected Impact on YieldRationale
Molar Ratio of Alcohol to Acid Increasing the ratio (e.g., from 1:1 to 10:1 or higher)Increase Shifts the reaction equilibrium towards the product side (Le Chatelier's Principle).[1]
Reaction Temperature Increasing from room temperature to refluxIncrease Increases the reaction rate, allowing equilibrium to be reached faster.
Reaction Time Increasing the duration of the reactionIncrease (up to a point) Allows the reaction to proceed closer to completion. The effect plateaus once equilibrium is reached.[3]
Catalyst Concentration Increasing from low to optimal concentrationIncrease A higher concentration of catalyst speeds up the reaction.
Water Removal Active removal (e.g., Dean-Stark trap) vs. no removalSignificant Increase Prevents the reverse reaction (ester hydrolysis) from occurring, driving the reaction to completion.[1]

Experimental Protocols

Key Experiment: Fischer Esterification of 30-Hydroxytriacontanoic Acid

Objective: To synthesize this compound from 30-hydroxytriacontanoic acid and methanol using an acid catalyst.

Materials:

  • 30-Hydroxytriacontanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Hexane or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 30-hydroxytriacontanoic acid.

  • Addition of Reagents: Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction progress periodically using TLC until the starting material is consumed.

  • Work-up - Neutralization: Cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane or ethyl acetate.

  • Work-up - Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Signaling Pathways and Workflows

Synthesis_Pathway cluster_products Products Reactant_Acid 30-Hydroxytriacontanoic Acid Intermediate Protonated Carbonyl Reactant_Acid->Intermediate Protonation Reactant_Alcohol Methanol (excess) Reactant_Alcohol->Intermediate Nucleophilic Attack Catalyst H+ (e.g., H₂SO₄) Catalyst->Intermediate Product This compound Intermediate->Product Dehydration Byproduct Water Product->Intermediate Hydrolysis (reverse reaction)

Caption: Synthesis pathway for this compound via Fischer Esterification.

Troubleshooting_Workflow Start Low Yield of Ester Check_Reaction Check Reaction Parameters Start->Check_Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Reactions Significant Side Products? Check_Purity->Side_Reactions Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Add_Excess_Alcohol Use Larger Excess of Methanol Incomplete_Reaction->Add_Excess_Alcohol Yes Remove_Water Implement Water Removal (e.g., Dean-Stark) Incomplete_Reaction->Remove_Water Yes Optimize_Catalyst Optimize Catalyst Loading Incomplete_Reaction->Optimize_Catalyst Yes Purify_Reactant Purify 30-Hydroxytriacontanoic Acid Side_Reactions->Purify_Reactant Yes Adjust_Conditions Adjust T/catalyst to be milder Side_Reactions->Adjust_Conditions Yes End Yield Improved Increase_Time_Temp->End Add_Excess_Alcohol->End Remove_Water->End Optimize_Catalyst->End Purify_Reactant->End Adjust_Conditions->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Overcoming solubility issues of Methyl 30-hydroxytriacontanoate in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Methyl 30-hydroxytriacontanoate in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

This compound is a very long-chain fatty acid methyl ester with the chemical formula C31H62O3 and a molecular weight of 482.82 g/mol . Its long 30-carbon chain makes it highly hydrophobic, leading to poor solubility in aqueous solutions and many common polar organic solvents. This inherent hydrophobicity often results in the compound precipitating out of solution, especially in aqueous-based experimental systems like cell culture media.

Q2: What are the initial recommended solvents for dissolving this compound?

For initial solubilization, non-polar organic solvents are generally recommended. Based on the behavior of structurally similar long-chain fatty acid esters, solvents such as chloroform, and tetrahydrofuran (B95107) are suitable for creating a concentrated stock solution.[1] However, these solvents are often not compatible with biological experiments. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice, although the final concentration in the assay should be kept low (typically <0.5%) to avoid cytotoxicity.

Q3: My this compound is not dissolving even in organic solvents. What should I do?

If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the solution can aid in dissolution. However, be cautious as excessive heat can degrade the compound.

  • Sonication: Using an ultrasonic bath can help break up aggregates and enhance solubility.

  • Solvent Purity: Ensure that your solvents are anhydrous, as water contamination can significantly reduce the solubility of hydrophobic compounds.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media

This is a common issue when diluting a stock solution of this compound into an aqueous environment.

Workflow for Troubleshooting Precipitation

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock recreate_stock Re-prepare stock solution. Ensure complete dissolution. check_stock->recreate_stock No check_dilution How was the dilution performed? check_stock->check_dilution Yes recreate_stock->check_stock direct_dilution Direct dilution into aqueous buffer check_dilution->direct_dilution use_carrier Use a carrier molecule direct_dilution->use_carrier bsa Bovine Serum Albumin (BSA) use_carrier->bsa cyclodextrin (B1172386) Cyclodextrin use_carrier->cyclodextrin protocol_bsa Follow BSA conjugation protocol bsa->protocol_bsa protocol_cyclo Follow cyclodextrin complexation protocol cyclodextrin->protocol_cyclo end Solution remains clear protocol_bsa->end protocol_cyclo->end

Caption: Troubleshooting workflow for precipitation issues.

Solutions:

  • Carrier Molecules: The use of carrier molecules is highly recommended to improve the solubility and delivery of hydrophobic compounds in aqueous solutions.

    • Bovine Serum Albumin (BSA): BSA can bind to fatty acids and their esters, effectively solubilizing them in culture media.[2][3][4]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules and increase their aqueous solubility.[5][6][7][8][9]

Issue 2: Preparing a Stock Solution of this compound

Creating a stable, concentrated stock solution is the first critical step.

Quantitative Solubility Data (Approximated)

Due to the lack of specific experimental data for this compound, the following table provides solubility information for a structurally similar very long-chain fatty acid methyl ester, Methyl Lignocerate (C24:0), to serve as a guideline.[1] It is expected that this compound will have slightly lower solubility due to its longer carbon chain.

SolventApproximate Solubility (mg/mL)Molar Concentration (mM)Notes
Chloroform~2~4.14Purge with inert gas to prevent oxidation.
Tetrahydrofuran (THF)~5~10.35Purge with inert gas.
Dimethyl Sulfoxide (DMSO)Sparingly soluble-Warming may be required.
HexaneSparingly soluble-Often used for extraction and chromatography.
Ethanol (B145695)Poorly soluble-May require heating.
WaterInsoluble-Not a suitable primary solvent.

Stock Solution Preparation Workflow

G start Start: Prepare Stock Solution weigh Weigh this compound start->weigh add_solvent Add appropriate organic solvent (e.g., Chloroform, THF) weigh->add_solvent dissolve Facilitate dissolution add_solvent->dissolve vortex Vortex thoroughly dissolve->vortex sonicate Sonicate if necessary dissolve->sonicate warm Gently warm if necessary dissolve->warm check_clarity Is the solution clear? vortex->check_clarity sonicate->check_clarity warm->check_clarity check_clarity->add_solvent No, add more solvent store Store under inert gas at -20°C check_clarity->store Yes end Stock solution ready store->end

Caption: Workflow for preparing a stock solution.

Experimental Protocols

Protocol 1: Solubilization using Bovine Serum Albumin (BSA)

This protocol describes how to prepare a BSA-conjugated solution of this compound for use in cell culture.

Materials:

  • This compound

  • Ethanol (100%)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS) or cell culture medium without serum

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a concentrated stock of this compound: Dissolve the compound in 100% ethanol at a high concentration (e.g., 50 mM). Gentle warming (up to 65°C) may be necessary.[2]

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in PBS or serum-free medium to a concentration of 10% (w/v). Ensure the BSA is fully dissolved by gentle stirring or overnight incubation at 4°C.[2][10]

  • Complexation:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the ethanolic stock of this compound to the BSA solution while stirring gently. A typical molar ratio of fatty acid ester to BSA is between 5:1 and 6:1.[1][2]

    • The solution may initially appear cloudy but should clear upon incubation.[10]

    • Incubate the mixture for at least 1 hour at 37°C with continuous gentle agitation to allow for complex formation.[3][4]

  • Sterilization and Storage:

    • Sterilize the final solution by passing it through a 0.22 µm filter.

    • Aliquots can be stored at -20°C.

Protocol 2: Solubilization using Cyclodextrins

This protocol outlines the use of cyclodextrins to prepare an aqueous solution of this compound.

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Deionized water or buffer

  • Ethanol or other suitable organic solvent

Procedure:

  • Prepare a cyclodextrin solution: Dissolve MβCD in deionized water or your experimental buffer to the desired concentration (e.g., 10-50 mM).

  • Prepare a concentrated stock of this compound: Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation:

    • Slowly add the concentrated stock of this compound to the cyclodextrin solution while vortexing or sonicating.

    • The molar ratio of cyclodextrin to the compound may need to be optimized, but a starting point of 10:1 (cyclodextrin:compound) is often effective.

    • Incubate the mixture, often overnight with stirring, to ensure maximum complexation.

  • Sterilization and Use:

    • The resulting solution can be sterilized by filtration through a 0.22 µm filter.

    • This solution can then be diluted into your experimental system.

Potential Signaling Pathway Involvement

While direct signaling pathways for this compound are not well-documented, it is plausible that it exerts its biological effects after being metabolized to its corresponding acyl-CoA thioester. Long-chain acyl-CoA esters are known to be important signaling molecules, particularly in the regulation of cellular energy metabolism through the AMP-activated protein kinase (AMPK) pathway.

Proposed Mechanism of Action:

  • Cellular Uptake: this compound, being lipophilic, can cross the cell membrane.

  • Intracellular Hydrolysis: Intracellular esterases can hydrolyze the methyl ester to yield 30-hydroxytriacontanoic acid.[11]

  • Activation to Acyl-CoA: The free fatty acid is then activated by an acyl-CoA synthetase to form 30-hydroxytriacontanoyl-CoA.[3][4]

  • AMPK Activation: This long-chain acyl-CoA can then allosterically activate AMPK. Activated AMPK, in turn, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to a decrease in malonyl-CoA levels. This relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the transport of fatty acids into the mitochondria for β-oxidation.

Signaling Pathway Diagram:

G cluster_cell Cell MHT_out This compound (extracellular) MHT_in This compound (intracellular) MHT_out->MHT_in Diffusion FA 30-hydroxytriacontanoic acid MHT_in->FA Hydrolysis esterase Intracellular Esterases FA_CoA 30-hydroxytriacontanoyl-CoA FA->FA_CoA Activation ACS Acyl-CoA Synthetase AMPK AMPK FA_CoA->AMPK Allosteric Activation ACC ACC AMPK->ACC Phosphorylation (Inhibition) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA CPT1 CPT1 Malonyl_CoA->CPT1 Inhibition Beta_Ox β-oxidation CPT1->Beta_Ox Promotes Fatty Acid Transport

Caption: Proposed mechanism of action via AMPK signaling.

References

Optimizing the extraction of long-chain fatty acids from natural products.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of long-chain fatty acid (LCFA) extraction from natural products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are long-chain fatty acids and why are they important?

A1: Long-chain fatty acids (LCFAs) are fatty acids with a carbon chain of 13 to 21 carbons.[1] They are fundamental components of cellular structures, serving crucial roles in energy metabolism and signaling pathways.[2][3] The precise quantification of LCFAs is vital for research in metabolic disorders, nutritional science, and bioenergy.[2] Common LCFAs include palmitic acid, stearic acid, oleic acid, and alpha-linolenic acid, which are found in most fats and oils from sources like olive oil, soybean oil, fish, nuts, and meat.[3][4]

Q2: Which extraction method is considered the "gold standard" for lipids?

A2: The Folch and Bligh & Dyer methods are widely considered the "gold standards" for lipid extraction from biological samples.[5] Both methods utilize a chloroform (B151607)/methanol (B129727)/water solvent system to effectively extract a broad range of lipids, including LCFAs.[6] The choice between them often depends on the sample type; the Folch method is generally preferred for solid tissues, while the Bligh & Dyer method is advantageous for biological fluids.[6]

Q3: What are the main differences between the Folch and Bligh & Dyer methods?

A3: The primary differences lie in the solvent-to-sample ratio, the solvent composition, and the assumed water content of the sample. The Folch method uses a higher solvent-to-sample ratio (20:1) compared to Bligh & Dyer (4:1).[6][7] The chloroform:methanol:water ratios are also different (2:1:0.75 for Folch vs. 1:1:0.9 for Bligh & Dyer).[6] For samples with high lipid content (>2%), the Folch method may yield a substantially higher amount of lipids.[6]

Q4: Are there greener alternatives to traditional solvent extraction methods?

A4: Yes, due to health and environmental concerns associated with solvents like chloroform, greener alternatives are emerging. Supercritical Fluid Extraction (SFE) using CO2 is a notable example.[6] Other alternatives include the use of bio-sourced solvents like ethanol (B145695) and ethyl acetate (B1210297) as substitutes for methanol and chloroform.[5]

Q5: How does Soxhlet extraction work for LCFAs?

A5: Soxhlet extraction is a semi-continuous method where the sample is repeatedly washed with a heated organic solvent, typically hexane (B92381) or petroleum ether.[8] The solvent vaporizes, condenses, and drips onto the sample contained in a thimble. When the solvent level in the extraction chamber reaches a certain point, it siphons back into the boiling flask, carrying the extracted lipids.[9] This cyclical process allows for efficient extraction over several hours.[10]

Troubleshooting Guide

Problem 1: Low Yield of Extracted Long-Chain Fatty Acids

Possible Cause Solution
Inappropriate Solvent Selection The choice of solvent is critical. A mixture of polar and nonpolar solvents is often necessary to disrupt cell membranes and dissolve a wide range of lipids.[6] For Soxhlet extraction, chloroform/ethanol (1:1, v/v) has been shown to yield high amounts of lipids.[6]
Insufficient Sample Homogenization Inadequate disruption of the sample matrix can prevent the solvent from accessing the lipids. Ensure thorough homogenization of the sample. For plant tissues, methods like grinding with liquid nitrogen can be effective.[6] For microbial sources, osmotic shock has been shown to significantly increase lipid yield.[6]
Incorrect Solvent-to-Sample Ratio For methods like Folch and Bligh & Dyer, a sufficient volume of solvent is crucial for efficient extraction. A sample-to-solvent ratio of 1:20 (v/v) is recommended for the highest yield in untargeted lipidomics studies.[6]
Lipase Activity in Plant Samples Plant tissues contain lipases that can degrade lipids upon tissue disruption, leading to lower yields of intact LCFAs.[11] To inactivate these enzymes, it is recommended to boil the sample in isopropanol (B130326) with an antioxidant like 0.01% butylated hydroxytoluene (BHT) before extraction.[11]
Sample is Not Adequately Dried (for some methods) For extraction methods using non-polar solvents like hexane, the presence of water can hinder solvent penetration and reduce extraction efficiency.[12][13] Ensure samples are properly dried before extraction.

Problem 2: Co-extraction of Impurities (e.g., pigments, polar compounds)

Possible Cause Solution
Solvent System is Not Selective Enough The initial solvent system may be extracting a wide range of compounds in addition to the target LCFAs. After the initial extraction, a "washing" step can be introduced. For example, in the Folch method, adding a salt solution (e.g., 0.9% NaCl) helps to partition non-lipid contaminants into the upper aqueous phase, leaving the lipids in the lower chloroform phase.[14]
Crude Extract Requires Further Purification The initial extraction often yields a crude lipid extract that requires further purification.[15] Techniques like Solid-Phase Extraction (SPE) can be used for sample cleanup and fractionation to remove impurities.[16]
Improper Phase Separation In liquid-liquid extraction methods, incomplete phase separation can lead to contamination of the lipid-rich organic phase with water-soluble impurities. Ensure complete phase separation by centrifugation.[14] If phases fail to separate, adding a small amount of water can help induce a biphasic system.[17]

Problem 3: Inconsistent or Non-Reproducible Results

Possible Cause Solution
Variability in Sample Preparation Inconsistent sample handling, such as variations in grinding, homogenization, or drying, can lead to variable extraction efficiencies. Standardize all sample preparation steps to ensure consistency between samples.
Fluctuations in Extraction Conditions Variations in temperature, extraction time, or solvent ratios can significantly impact the results. Precisely control and monitor all extraction parameters. For automated systems like SFE, ensure the parameters (pressure, temperature, flow rate) are accurately set and maintained.[18]
Degradation of Polyunsaturated Fatty Acids (PUFAs) LCFAs, especially PUFAs, are susceptible to oxidation.[11] Minimize exposure to heat, light, and oxygen. Store samples and extracts at low temperatures (e.g., -80°C) and under an inert atmosphere (e.g., nitrogen or argon).[2] The use of antioxidants like BHT during extraction is also recommended.[11]

Data Presentation: Comparison of Extraction Methods

Table 1: Qualitative Comparison of Common LCFA Extraction Methods

Feature Folch Method Bligh & Dyer Method Soxhlet Extraction Supercritical Fluid Extraction (SFE)
Principle Solid-liquid, then liquid-liquid extraction with chloroform/methanol/water.[5]Two-step solid-liquid extraction with chloroform/methanol/water.[5]Semi-continuous solid-liquid extraction with a refluxing organic solvent.[8]Extraction using a supercritical fluid (typically CO2) as the solvent.[19]
Advantages High recovery (>95%), robust for a variety of samples.[2][14]Reduced solvent-to-sample ratio compared to Folch.[7]High efficiency due to repeated solvent washing, can be automated.[10]"Green" method, tunable selectivity by adjusting pressure and temperature.[6][18] Higher yield of PUFAs.[18]
Limitations Uses toxic chloroform, environmentally impactful.[2]Underestimation of lipids in samples with >2% lipid content.[7]Time-consuming, requires large volumes of solvent, potential for thermal degradation of labile compounds.[8]High initial equipment cost, may be less efficient for polar lipids without a co-solvent.[20]
Optimal Applications Total lipid extraction from solid tissues.[6]Total lipid extraction from biological fluids.[6]Extraction of lipids from solid, dry samples.[8]Extraction of thermally sensitive compounds, selective fractionation of lipids.[19]

Table 2: Quantitative Comparison of Solvent Ratios and Yields

Method Solvent System Solvent:Sample Ratio (v/w or v/v) Typical Yield Reference
Folch Chloroform:Methanol (2:1)20:1High, especially for samples >2% lipid.[6][7]
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8 initial)4:1 (initial solvent to sample)Efficient for samples <2% lipid.[6][7]
Soxhlet n-Hexane or Petroleum EtherVariable, flask filled to cover siphonHigh, but method-dependent.[8][10]
SFE Supercritical CO2Not directly comparable9.67% oil yield from Benincasa hispida seed.[18]

Experimental Protocols & Workflows

Protocol 1: Modified Folch Method for Lipid Extraction

This protocol is a widely used and robust procedure for the total lipid extraction from a variety of biological samples.[14]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., tissue homogenate, plasma)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: Homogenize the sample if it is not in a liquid form.

  • Solvent Addition: In a glass centrifuge tube, add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture to your sample. For example, for 100 mg of tissue, add 2 mL of the solvent mixture.[14]

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[14]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. For the 2 mL example, this would be 400 µL.[14]

  • Vortex and Centrifuge: Vortex the mixture again for 30 seconds and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.[14]

  • Collection of Lipid Phase: Carefully aspirate the upper aqueous phase. Transfer the lower, chloroform phase containing the lipids to a clean tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis.

Folch_Method_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_final Final Steps Sample Sample (e.g., 100mg tissue) AddSolvent Add 20x vol. Chloroform:Methanol (2:1) Sample->AddSolvent Vortex1 Vortex vigorously (1-2 min) AddSolvent->Vortex1 AddSalt Add 0.2 vol. 0.9% NaCl Vortex1->AddSalt Vortex2 Vortex (30 sec) AddSalt->Vortex2 Centrifuge Centrifuge (2000 x g, 10 min) Vortex2->Centrifuge Collect Collect Lower (Chloroform) Phase Centrifuge->Collect Evaporate Evaporate Solvent (Nitrogen Stream) Collect->Evaporate Reconstitute Reconstitute in Analysis Solvent Evaporate->Reconstitute Analysis Downstream Analysis (e.g., GC-MS) Reconstitute->Analysis

Caption: Workflow of the Folch method for lipid extraction.

Protocol 2: Soxhlet Extraction

This protocol describes the general steps for performing a Soxhlet extraction to obtain crude fat from a solid sample.[8][10]

Materials:

  • Soxhlet extractor apparatus (round-bottom flask, extraction chamber, condenser)

  • Heating mantle or water bath

  • Cellulose (B213188) extraction thimble

  • Extraction solvent (e.g., n-hexane)

  • Rotary evaporator

  • Drying oven

Procedure:

  • Sample Preparation: Dry the sample and grind it into a fine powder to increase the surface area for extraction.[21]

  • Assembly: Assemble the Soxhlet apparatus. Place the weighed, prepared sample into a cellulose thimble and insert it into the extraction chamber.[10]

  • Solvent Addition: Fill the round-bottom flask with the extraction solvent, ensuring there is enough to cycle through the apparatus several times.[10]

  • Heating and Extraction: Gently heat the solvent in the flask. The solvent will vaporize, travel to the condenser, liquefy, and drip into the thimble containing the sample, extracting the lipids.[9]

  • Siphoning: The solvent and extracted lipid mixture will accumulate in the extraction chamber until it reaches the top of the siphon arm, at which point it will be siphoned back into the round-bottom flask.[9]

  • Extraction Cycles: Allow this process to cycle for several hours (typically 4-6) until the extraction is complete (the solvent in the siphon arm appears colorless).[10][21]

  • Solvent Recovery: After cooling, dismantle the apparatus. Recover the solvent from the round-bottom flask using a rotary evaporator.[10]

  • Drying: Dry the flask containing the extracted lipid residue in an oven at a controlled temperature until a constant weight is achieved.[10]

Soxhlet_Extraction_Workflow cluster_setup Setup cluster_cycle Extraction Cycle (Repeats) cluster_completion Completion PrepSample Prepare Sample (Dry & Grind) Assemble Assemble Soxhlet Apparatus PrepSample->Assemble Heat 1. Heat Solvent in Flask Assemble->Heat Vaporize 2. Solvent Vaporizes and Rises Heat->Vaporize Condense 3. Condenser Liquefies Solvent Vaporize->Condense Extract 4. Solvent Drips onto Sample, Extracting Lipids Condense->Extract Siphon 5. Solvent Siphons Back to Flask Extract->Siphon Siphon->Heat Cycle Repeats Cool Cool Apparatus Siphon->Cool RecoverSolvent Recover Solvent (Rotary Evaporator) Cool->RecoverSolvent DryExtract Dry Extracted Lipid Residue RecoverSolvent->DryExtract FinalProduct Crude Lipid Extract DryExtract->FinalProduct

Caption: Workflow of the Soxhlet extraction process.

Logical Relationship: Troubleshooting Low Extraction Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Extraction Yield Cause1 Inappropriate Solvent Problem->Cause1 Cause2 Poor Sample Homogenization Problem->Cause2 Cause3 Incorrect Solvent:Sample Ratio Problem->Cause3 Cause4 Enzyme Activity (e.g., Lipases) Problem->Cause4 Solution1 Use Polar/Non-polar Solvent Mixture Cause1->Solution1 Address with Solution2 Ensure Thorough Grinding/Disruption Cause2->Solution2 Address with Solution3 Increase Solvent Volume (e.g., 20:1) Cause3->Solution3 Address with Solution4 Heat Inactivation Step (e.g., boiling isopropanol) Cause4->Solution4 Address with

Caption: Troubleshooting logic for low LCFA extraction yields.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of hydroxy fatty acids. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing and how do I identify it?

A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the latter half being broader than the front half.[1] A symmetrical, ideal peak has a Gaussian shape. Tailing is quantitatively identified by calculating the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[2][3]

Q2: My hydroxy fatty acid peaks are tailing. What are the most likely causes?

A: Peak tailing for acidic compounds like hydroxy fatty acids in reversed-phase HPLC is often due to secondary interactions with the stationary phase. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar carboxyl and hydroxyl groups of your fatty acids, causing tailing.[4][5][6] These interactions are a form of secondary retention, which leads to the asymmetrical peak shape.[7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your hydroxy fatty acids, they will exist in both ionized and non-ionized forms, leading to poor peak shape.[5][8]

  • Low Buffer Concentration: Insufficient buffer strength in the mobile phase can fail to maintain a consistent pH, exacerbating peak tailing.[2][9]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and cause peak distortion.[9][10]

  • Column Degradation: A void at the column inlet, a blocked frit, or general degradation of the stationary phase can all lead to tailing peaks.[2][3]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and detector can cause band broadening and peak tailing.[11]

Q3: How can I minimize silanol interactions to improve peak shape?

A: To reduce the impact of secondary silanol interactions, consider the following strategies:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to approximately 2.5-3.0 will protonate the silanol groups, minimizing their interaction with your acidic analytes.[3][9]

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for polar compounds.[3][5]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and maintain a stable pH.[2][11]

  • Add an Organic Modifier: Adding a small amount of a competitive agent, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to reduce silanol interactions.[4][8]

Q4: What is the optimal mobile phase pH for analyzing hydroxy fatty acids?

A: For acidic compounds like hydroxy fatty acids, the mobile phase pH should be at least 2 pH units below the analyte's pKa to ensure they are in a single, non-ionized form.[8] This typically means operating in a pH range of 2.5 to 4.5.[2]

Q5: Could my sample be the problem? How do I check for sample-related issues?

A: Yes, the sample itself can be a source of peak tailing. Here’s how to troubleshoot:

  • Test for Mass Overload: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[9]

  • Check for Volume Overload: Reduce the injection volume. As a general rule, the injection volume should be less than 5% of the column's total volume.[2]

  • Ensure Solvent Compatibility: The solvent used to dissolve your sample should be weaker than or of equal strength to your initial mobile phase. A stronger sample solvent can cause peak distortion.[2]

  • Improve Sample Cleanup: Complex sample matrices can contain interfering compounds. Employing a sample cleanup technique like Solid Phase Extraction (SPE) can remove these interferences and improve peak shape.[5]

Q6: When should I consider replacing my HPLC column?

A: If you have tried optimizing the mobile phase and sample conditions and are still experiencing significant peak tailing, your column may be the issue. Signs that a column may need replacement include:

  • A sudden or gradual increase in backpressure.

  • Persistent peak tailing across multiple analyses.

  • Loss of resolution between peaks.

  • Failure to regenerate performance after following recommended column flushing procedures.[2]

Data Presentation: Mobile Phase Optimization Parameters

The following table summarizes key quantitative parameters for mobile phase optimization to reduce peak tailing in the analysis of hydroxy fatty acids.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 4.5Ensures hydroxy fatty acids are in a single, non-ionized form, minimizing secondary interactions.[2][8]
Buffer Concentration 25 - 50 mMMaintains a stable pH and helps to mask residual silanol groups on the stationary phase.[2][11]
Acid Additive 0.1% (v/v)Trifluoroacetic acid (TFA) or formic acid can reduce silanol interactions and improve peak shape.[4][8]
Organic Modifier Acetonitrile (B52724) or Methanol (B129727)The choice of organic solvent can impact selectivity and peak shape; optimization may be required.[12]

Experimental Protocols

Protocol 1: Column Flushing Procedure to Address Contamination

This protocol is designed to remove strongly retained contaminants from a reversed-phase column that may be causing peak tailing.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Initial Wash: Flush the column with your mobile phase without the buffer salts (e.g., a mixture of water and organic solvent) for 15-20 column volumes.

  • Strong Solvent Wash: Flush the column with 100% of a strong, water-miscible organic solvent like acetonitrile or methanol for 30-40 column volumes.[2]

  • Intermediate Wash (Optional): For highly non-polar contaminants, a flush with a solvent like isopropanol (B130326) can be effective.

  • Re-equilibration: Flush the column with your initial mobile phase composition (including buffer) for at least 20-30 column volumes, or until the baseline is stable.

  • Performance Check: Reconnect the column to the detector and inject a standard to assess if peak shape has improved.

Protocol 2: Mobile Phase pH Adjustment

This protocol outlines the steps for preparing a mobile phase with a controlled pH to minimize peak tailing of hydroxy fatty acids.

  • Aqueous Component Preparation: Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water with buffer salts like phosphate (B84403) or acetate).

  • pH Measurement: Use a calibrated pH meter to measure the pH of the aqueous component.[11]

  • pH Adjustment: Slowly add a dilute acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous solution while stirring until the target pH (e.g., 3.0) is reached.

  • Filtration: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.

  • Mobile Phase Preparation: Combine the filtered aqueous component with the appropriate volume of organic solvent (e.g., acetonitrile or methanol).

  • Degassing: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_column Check Column Condition (Age, Pressure) start->check_column check_mobile_phase Evaluate Mobile Phase (pH, Buffer) start->check_mobile_phase check_sample Assess Sample (Concentration, Solvent) start->check_sample check_instrument Inspect Instrument (Dead Volume) start->check_instrument solution_column Flush or Replace Column check_column->solution_column solution_ph Adjust pH (2.5-4.5) Increase Buffer Strength check_mobile_phase->solution_ph solution_sample Dilute Sample Match Sample Solvent check_sample->solution_sample solution_instrument Minimize Tubing Length Check Connections check_instrument->solution_instrument end_node Peak Shape Improved solution_column->end_node solution_ph->end_node solution_sample->end_node solution_instrument->end_node

A logical workflow for troubleshooting peak tailing in HPLC.

Secondary_Interaction_Mechanism cluster_stationary_phase Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol Si-OH (Residual Silanol) fatty_acid Hydroxy Fatty Acid (R-COOH) silanol->fatty_acid Delayed Elution (Peak Tailing) fatty_acid->silanol Secondary Interaction (H-Bonding)

Mechanism of secondary interaction causing peak tailing.

References

Method refinement for the purification of Methyl 30-hydroxytriacontanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Methyl 30-hydroxytriacontanoate

Welcome to the technical support center for the method refinement and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two primary methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from a complex mixture of impurities, while recrystallization is a final polishing step to achieve high purity.

Q2: What are the expected impurities from the synthesis of this compound?

A2: Common impurities can include unreacted 30-hydroxytriacontanoic acid, residual reagents from the esterification process (e.g., acid catalyst, excess methanol), and byproducts such as dimers or trimers formed through intermolecular esterification of the hydroxyl group.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the purification process. By comparing the TLC profile of your collected fractions to the crude material and a pure standard (if available), you can identify the fractions containing the desired product.

Q4: What is a suitable solvent system for the TLC analysis of this compound?

A4: A common solvent system for the TLC analysis of long-chain fatty acid esters is a mixture of a nonpolar solvent and a moderately polar solvent. A good starting point is a hexane (B92381):ethyl acetate (B1210297) mixture, for example, in a ratio of 8:2 (v/v). The polarity can be adjusted to achieve optimal separation.

Q5: How can I visualize the spots on the TLC plate?

A5: Since this compound does not have a UV chromophore, a universal stain is required for visualization. Staining with iodine vapor or a potassium permanganate (B83412) solution are effective methods for visualizing lipid spots on a TLC plate.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Low Yield of Purified Product The compound is eluting with the solvent front.The eluent is too polar. Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane:ethyl acetate mixture).
The compound is strongly retained on the column.The eluent is not polar enough. Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
The column was overloaded with crude material.Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica (B1680970) gel by weight.
Poor Separation of Impurities Inappropriate solvent system.Perform a more thorough TLC analysis to find a solvent system that provides better separation between the product and impurities.
The column was packed improperly.Ensure the silica gel is packed uniformly without any air bubbles or channels.
Fractions were collected in too large of a volume.Collect smaller fractions to improve the resolution of the separation.
Product Crystallizes on the Column Low solubility of the product in the mobile phase.Add a small amount of a more polar solvent (e.g., dichloromethane) to the mobile phase to increase the solubility of the product.
Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to concentrate the solution and then try cooling again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily Precipitate Forms Instead of Crystals The solvent is not ideal for recrystallization.Try a different solvent or a solvent pair. For long-chain esters, a mixture like ethanol/water or acetone/hexane can be effective.
The presence of significant impurities.Purify the crude material further by column chromatography before attempting recrystallization.
Low Recovery of Crystals Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The crystals were washed with a solvent that was not cold.Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Key Advantages Key Disadvantages
Column Chromatography (Silica Gel) 659575Good for removing a wide range of impurities.Can be time-consuming and requires significant solvent volumes.
Recrystallization (Ethanol/Water) 95>9985High purity can be achieved; relatively simple procedure.Not effective for removing impurities with similar solubility.
Combined Approach 65>9965Achieves the highest level of purity.Lower overall yield due to multiple steps.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane:ethyl acetate 95:5).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold (e.g., ethanol/water).

  • Dissolution: Place the partially purified this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

experimental_workflow crude Crude Methyl 30-hydroxytriacontanoate dissolve Dissolve in minimal solvent & adsorb onto silica crude->dissolve column Silica Gel Column Chromatography dissolve->column fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc pool Pool Pure Fractions tlc->pool Identify pure fractions evaporate1 Solvent Evaporation pool->evaporate1 partially_pure Partially Purified Product evaporate1->partially_pure recrystallize Recrystallization partially_pure->recrystallize filter Vacuum Filtration recrystallize->filter dry Drying filter->dry pure_product >99% Pure Product dry->pure_product troubleshooting_logic start Low Yield in Column Chromatography q1 Is the product in the early fractions? start->q1 a1_yes Decrease mobile phase polarity q1->a1_yes Yes q2 Is the product still on the column? q1->q2 No end Yield Optimized a1_yes->end a2_yes Increase mobile phase polarity q2->a2_yes Yes q3 Was the column overloaded? q2->q3 No a2_yes->end a3_yes Reduce sample load or use a larger column q3->a3_yes Yes q3->end No a3_yes->end

Addressing challenges in scaling up Methyl 30-hydroxytriacontanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges in the synthesis of Methyl 30-hydroxytriacontanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and logical synthetic pathway starts from a commercially available long-chain ω-halo fatty acid or by synthesizing 30-hydroxytriacontanoic acid followed by esterification. A plausible route involves the protection of the carboxyl group of a C30 α,ω-dicarboxylic acid, selective reduction of the unprotected carboxyl group to a hydroxyl group, followed by methylation of the protected carboxyl group.

Q2: What are the main challenges in scaling up the synthesis of this compound?

A2: The primary challenges include the low solubility of the long-chain intermediates, the difficulty in achieving selective reactions on a bifunctional molecule, purification of the final product from structurally similar impurities, and ensuring consistent yields at a larger scale.

Q3: How can I improve the yield of the esterification step?

A3: To improve the yield of the Fischer esterification, it is crucial to effectively remove the water produced during the reaction.[1] This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or using a large excess of methanol (B129727) as the solvent to shift the equilibrium towards the product.[2]

Q4: What are the most suitable analytical techniques for monitoring the reaction progress and purity of the final product?

A4: Thin-Layer Chromatography (TLC) is effective for rapid reaction monitoring. For detailed analysis of purity and structure elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended.

Troubleshooting Guide

Problem 1: Low Yield in the Reduction Step

Q: I am attempting to reduce the carboxylic acid to a primary alcohol and observing a low yield of the desired 30-hydroxytriacontanoic acid. What could be the issue?

A: Low yields in the reduction of long-chain carboxylic acids can be attributed to several factors:

  • Incomplete Reaction: The long, nonpolar carbon chain can hinder the accessibility of the reducing agent to the carboxylic acid group. Ensure vigorous stirring and a suitable solvent to maximize solubility.

  • Choice of Reducing Agent: Strong reducing agents like LiAlH₄ are effective but can be difficult to handle on a large scale. Milder and more selective reagents like borane (B79455) complexes (e.g., BH₃-THF) or catalytic hydrogenation under high pressure can be viable alternatives. A titanium-catalyzed reduction with ammonia-borane has also been shown to be effective for the selective reduction of acids.[3][4]

  • Side Reactions: Over-reduction to the alkane is possible with harsh reducing agents. Careful control of reaction temperature and stoichiometry is crucial.

  • Work-up and Isolation: The product, being a long-chain hydroxy acid, may form emulsions during aqueous work-up, leading to loss of product. Using brine washes and appropriate solvent extraction techniques can mitigate this.

ParameterRecommendation for ImprovementExpected Outcome
Reaction Time Increase reaction time and monitor via TLCDrive reaction to completion
Temperature Optimize temperature based on the reducing agentImprove reaction rate while minimizing side reactions
Solvent Use anhydrous THF or diethyl ether for borane reductionsEnhance solubility of reactants
Stoichiometry Use a slight excess of the reducing agentEnsure complete conversion of the starting material
Problem 2: Incomplete Esterification

Q: My esterification of 30-hydroxytriacontanoic acid with methanol is not going to completion. How can I resolve this?

A: Incomplete esterification is a common issue due to the reversible nature of the Fischer esterification.

  • Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the reactants.[5]

  • Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be insufficient or have lost its activity.

  • Steric Hindrance: While less of a factor for a terminal carboxylic acid, the long chain can sometimes influence reaction kinetics.

ParameterRecommendation for ImprovementExpected Outcome
Catalyst Use a catalytic amount of a strong acid (e.g., H₂SO₄)Accelerate the rate of esterification
Methanol Use a large excess of methanol (can be used as the solvent)Shift equilibrium towards product formation
Water Removal Use a Dean-Stark apparatus or add 3Å molecular sievesDrive the reaction to completion
Reaction Time Reflux for an extended period (monitor by TLC)Achieve higher conversion
Problem 3: Difficulty in Product Purification

Q: I am struggling to purify the final product, this compound, from the starting material and other impurities.

A: The purification of long-chain esters can be challenging due to their similar polarities and high boiling points.

  • Recrystallization: This is often the most effective method for purifying solid long-chain compounds. Finding a suitable solvent or solvent system is key.

  • Column Chromatography: While possible, it can be tedious for large quantities due to the low solubility and streaking of long-chain compounds on silica (B1680970) gel. Using a less polar solvent system and potentially a wider column can improve separation.

  • Distillation: Not feasible due to the high boiling point and potential for thermal degradation of the hydroxy ester.

Purification MethodRecommended Solvent/Stationary PhaseKey Consideration
Recrystallization Hexane, Ethyl Acetate (B1210297), or mixturesSlow cooling to promote the formation of pure crystals
Column Chromatography Silica gel with a hexane/ethyl acetate gradientCareful selection of the eluent to achieve good separation
Solid-Phase Extraction (SPE) Aminopropyl-silica or ODS columns can be used for cleanupCan be effective for removing more polar or nonpolar impurities[6]

Experimental Protocols

Protocol 1: Synthesis of 30-hydroxytriacontanoic acid

This protocol assumes the starting material is 1,30-triacontanedioic acid.

  • Mono-protection of the dicarboxylic acid:

    • Dissolve 1,30-triacontanedioic acid in a suitable solvent like THF.

    • Add one equivalent of a protecting group precursor, for example, benzyl (B1604629) alcohol, along with a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine).

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, filter off the dicyclohexylurea byproduct and purify the monoprotected acid by column chromatography.

  • Selective Reduction:

    • Dissolve the monoprotected acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.1 equivalents of a borane-tetrahydrofuran (B86392) complex (BH₃-THF) solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully by the slow addition of methanol at 0 °C.

    • Remove the solvent under reduced pressure and purify the resulting hydroxy-protected acid.

  • Deprotection:

    • Dissolve the hydroxy-protected acid in a suitable solvent (e.g., ethyl acetate).

    • Add a palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture at atmospheric pressure until the protecting group is cleaved (monitor by TLC).

    • Filter the catalyst and evaporate the solvent to yield 30-hydroxytriacontanoic acid.

Protocol 2: Synthesis of this compound (Fischer Esterification)
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 30-hydroxytriacontanoic acid in a large excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of hydroxy acid).

  • Reaction:

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the less polar ester spot.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a nonpolar solvent like diethyl ether or hexane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Visualizations

Synthesis_Workflow start 1,30-Triacontanedioic Acid step1 Mono-protection start->step1 intermediate1 Monoprotected Diacid step1->intermediate1 step2 Selective Reduction intermediate1->step2 intermediate2 Hydroxy-protected Acid step2->intermediate2 step3 Deprotection intermediate2->step3 intermediate3 30-Hydroxytriacontanoic Acid step3->intermediate3 step4 Fischer Esterification intermediate3->step4 final_product This compound step4->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Product Yield check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes incomplete_actions Increase Reaction Time Optimize Temperature Check Reagent Stoichiometry incomplete->incomplete_actions workup_issue Investigate Work-up & Purification complete->workup_issue emulsion Emulsion Formation workup_issue->emulsion Yes purification_loss Loss During Purification workup_issue->purification_loss No emulsion_solution Use Brine Wash Optimize Solvent System emulsion->emulsion_solution purification_solution Optimize Recrystallization Solvent Adjust Chromatography Conditions purification_loss->purification_solution

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Enhancing GC Resolution of Long-Chain Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatographic (GC) analysis of long-chain fatty acid methyl esters (FAMEs). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in achieving optimal resolution during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of GC column so critical for the analysis of long-chain FAMEs?

Proper column selection is fundamental for achieving optimal separation of complex FAME mixtures.[1][2] The stationary phase of the column directly influences the resolution of fatty acids based on their carbon chain length, the degree of unsaturation, and the position and configuration (cis/trans) of double bonds.[2] An unsuitable column can lead to the co-elution of important isomers, which results in inaccurate quantification and misidentification.[2]

Q2: What are the most common types of stationary phases for FAME analysis, and when should I use them?

The most frequently used stationary phases for FAME analysis are polar.[2][3] The choice between them depends on the specific separation goals, particularly the need to resolve geometric isomers.

  • Polyethylene Glycol (PEG) Phases (e.g., DB-WAX, HP-INNOWax, FAMEWAX): These are effective for separating FAMEs based on carbon number and the number of double bonds.[2][4] They are a good choice for less complex samples where cis/trans isomer separation is not a priority.[2]

  • Cyanopropyl Silicone Phases (e.g., HP-88, SP-2560, CP-Sil 88): These highly polar phases are the preferred choice for detailed FAME analysis, including the challenging separation of cis and trans isomers.[1][2][5] Highly polar cyanopropyl columns are essential for applications requiring the quantification of trans fatty acids.[2]

Table 1: Comparison of Common GC Columns for FAME Analysis

Stationary Phase TypePrimary ApplicationSeparation PrincipleIdeal ForNot Suitable ForExample Columns
Polyethylene Glycol (PEG) General FAME analysisCarbon chain length & degree of unsaturationSamples from C4 to C24 where isomer separation is not critical.[2]Resolving cis/trans isomers.[2][3]DB-WAX, HP-INNOWax, FAMEWAX[1][2]
Cyanopropyl Silicone High-resolution & isomer analysisCarbon chain length, unsaturation, & cis/trans isomersComplex mixtures requiring detailed isomer separation (e.g., C18:1, C18:2, C18:3 isomers).[6]General screening where isomer detail is unnecessary.HP-88, Rt-2560, CP-Sil 88, SP-2560[1][2][5]

Q3: How do column dimensions (length, internal diameter, film thickness) impact the resolution of long-chain FAMEs?

Column dimensions are critical parameters that must be optimized based on the complexity of the sample and the desired analysis speed.

  • Length: Longer columns provide more theoretical plates and thus higher resolution, which is essential for separating complex mixtures and closely eluting isomers.[1][7] Columns of 100 meters are often used for detailed FAME analysis, including trans fat isomers.[1][3][6]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm) offer higher efficiency (narrower peaks) and better resolution.

  • Film Thickness: Thinner films are preferred for high molecular weight compounds like long-chain FAMEs because they allow for lower elution temperatures and reduce peak broadening.[7]

Q4: Why is derivatization of fatty acids to FAMEs necessary for GC analysis?

Free fatty acids are highly polar compounds that tend to form hydrogen bonds, leading to poor chromatographic performance, such as peak tailing and low sensitivity.[8] Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable methyl ester (FAME).[3][4][5][8] This process is crucial for obtaining accurate and reproducible results in GC analysis.[4][5]

Q5: What is a reliable method for derivatizing long-chain fatty acids to FAMEs?

Acid-catalyzed esterification is a common and effective method. One of the most widely used reagents is boron trifluoride (BF3) in methanol.[9][10]

Experimental Protocol: Derivatization with Boron Trichloride-Methanol

This protocol describes the conversion of fatty acids to FAMEs for GC analysis.

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro-reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first.

  • Reagent Addition: Add 2 mL of 12% w/w Boron Trichloride (BCl3)-Methanol solution to the vessel. For samples with high water content, a water scavenger like 2,2-dimethoxypropane (B42991) can be added.

  • Reaction: Heat the vessel at 60 °C for 5-10 minutes. Reaction times may need optimization depending on the specific fatty acids.

  • Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).

  • Phase Separation: Shake the vessel vigorously to ensure the FAMEs are extracted into the non-polar hexane layer.

  • Sample Collection: Carefully collect the upper hexane layer containing the FAMEs for GC injection.

Troubleshooting Guide: Common Resolution Issues

This guide addresses common problems encountered during the GC analysis of long-chain FAMEs.

Problem: Poor Resolution or Co-elution of Critical Peaks

Co-elution, where two or more compounds elute from the column at the same time, is a critical issue that compromises identification and quantification.[11][12] This is often observed with cis/trans isomers or positional isomers of long-chain FAMEs.

Initial Assessment:

  • Peak Shape: Look for asymmetrical peaks, such as shoulders or merged peaks, which can indicate co-elution.[12]

  • Confirmation with Standards: Co-inject authentic standards of the suspected co-eluting compounds to confirm their retention times.[2]

  • GC-MS Analysis: If available, a GC-MS system can help identify co-eluting compounds by examining the mass spectra across the peak, provided they have different fragmentation patterns.[13]

G cluster_0 Troubleshooting Workflow: Peak Co-elution start Poor Resolution or Peak Co-elution Observed assess Initial Assessment: - Check Peak Shape - Inject Standards - Use GC-MS start->assess optimize_temp Optimize Temperature Program (Lower initial temp, reduce ramp rate) assess->optimize_temp resolved Resolution Achieved optimize_temp->resolved Improved not_resolved Issue Persists optimize_temp->not_resolved No Improvement optimize_flow Adjust Carrier Gas Flow Rate (Optimize linear velocity) optimize_flow->resolved not_resolved2 not_resolved2 optimize_flow->not_resolved2 No Improvement change_column Evaluate GC Column (Increase length or change stationary phase) change_column->resolved not_resolved->optimize_flow not_resolved2->change_column

Caption: Workflow for diagnosing and resolving peak co-elution issues.

Solution 1: Optimize the GC Temperature Program

A slower temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly improve resolution.[13]

Table 2: Example Temperature Programs for FAME Analysis

ParameterStandard ProgramHigh-Resolution Program
Column Type HP-88 (30 m x 0.25 mm, 0.20 µm)HP-88 (100 m x 0.25 mm, 0.20 µm)[2]
Carrier Gas Helium, 1.2 mL/minHelium, 1.0 mL/min[2]
Initial Temp 100 °C, hold 2 min80 °C, hold 1 min[14]
Ramp 1 10 °C/min to 180 °C4 °C/min to 220 °C[14]
Ramp 2 5 °C/min to 220 °C, hold 10 min10 °C/min to 290 °C, hold 30 min[14]
Ramp 3 --

Solution 2: Adjust Carrier Gas Flow Rate

Optimizing the carrier gas flow rate to the ideal linear velocity for your column dimensions and carrier gas type (Helium or Hydrogen) improves peak efficiency and resolution.[13] Hydrogen often provides better efficiency at higher linear velocities, potentially reducing analysis time without sacrificing resolution.[15] However, ensure your detector is compatible.

Solution 3: Evaluate and Change the GC Column

If method optimization does not resolve the co-elution, a different column may be required.[13]

  • Increase Column Length: Moving from a 30m or 60m column to a 100m column provides more separating power.[3]

  • Change Stationary Phase: If you are using a PEG-based column and struggling with cis/trans isomers, switching to a highly polar cyanopropyl silicone column (e.g., SP-2560 or HP-88) is the most effective solution.[1][5]

Problem: Inaccurate Quantification of FAMEs

Inaccurate quantification can stem from several issues, often related to the resolution and derivatization process.

G cluster_1 Logical Relationships in Inaccurate FAME Quantification problem Inaccurate Quantification cause1 Peak Co-elution problem->cause1 cause2 Incomplete Derivatization problem->cause2 cause3 Variable Detector Response problem->cause3 solution1 Improve Chromatographic Resolution (See Co-elution Workflow) cause1->solution1 solution2 Optimize Derivatization Protocol (Time, Temp, Reagent) cause2->solution2 solution3 Use Internal Standard & Relative Response Factors cause3->solution3

Caption: Key causes of inaccurate FAME quantification and their solutions.

Solutions:

  • Address Co-elution: Follow the troubleshooting workflow outlined in the previous section. Complete chromatographic separation is the preferred method for accurate quantification.[13]

  • Ensure Complete Derivatization: Incomplete conversion of fatty acids to FAMEs will lead to underestimation. Optimize the reaction conditions (time, temperature) and ensure high-quality, low-moisture derivatization reagents are used, as water can hinder the reaction.

  • Use an Internal Standard (IS): Adding a known amount of an internal standard (a FAME not present in the sample, e.g., C13:0 or C19:0) helps to correct for variations in injection volume and sample preparation.[9][13]

  • Apply Relative Response Factors (RRFs): The response of a Flame Ionization Detector (FID) can vary depending on the carbon chain length of the fatty acid.[16] Using relative response factors, determined by analyzing standards, can correct for this variability and improve the accuracy of quantification for both medium and long-chain fatty acids.[16]

High-Resolution GC Protocol for Complex FAME Mixtures

This protocol is designed for the separation of complex FAMEs, including cis/trans isomers, using a highly polar column.

  • Column: HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injection: 1 µL volume with a split ratio of 100:1.[2][17]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 140 °C, hold for 5 minutes.[17]

    • Ramp at 4 °C/min to 240 °C.[17]

    • Hold at 240 °C for 20 minutes.

  • Detector: FID at 260 °C.[17]

References

Minimizing artifacts in the mass spectrum of Methyl 30-hydroxytriacontanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifacts during the mass spectrometric analysis of Methyl 30-hydroxytriacontanoate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue: Unexpected or Missing Molecular Ion Peak

Question: I am not observing the expected molecular ion for the trimethylsilyl (B98337) (TMS) derivative of this compound, or I am seeing unexpected ions of high mass. What could be the cause?

Answer:

The absence or low abundance of the molecular ion is a common challenge in the electron ionization (EI) mass spectrometry of long-chain molecules, which can undergo extensive fragmentation.[1][2] The use of "soft" ionization techniques, such as Chemical Ionization (CI), can help in preserving the molecular ion.[1]

Unexpected high-mass ions can result from incomplete derivatization or side reactions. To troubleshoot this, consider the following:

  • Incomplete Silylation: The hydroxyl group of this compound may not have been fully derivatized to its trimethylsilyl (TMS) ether. This can be due to:

    • Moisture: Silylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and solvents are anhydrous.

    • Steric Hindrance: The long alkyl chain may pose some steric hindrance.

    • Reagent Degradation: Silylating reagents can degrade over time. Use fresh reagents for best results.

  • Side Reactions: The silylating reagent may react with other functional groups or impurities in your sample.

Recommended Actions:

  • Optimize Derivatization: Increase the reaction time and/or temperature. A common starting point is heating at 60-80°C for 30-60 minutes.

  • Use a Catalyst: The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, particularly for sterically hindered alcohols.[3]

  • Change Silylating Reagent: If using a less reactive reagent, consider switching to a more potent one, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Employ Soft Ionization: If available, utilize Chemical Ionization (CI) or Field Ionization (FI) to increase the abundance of the molecular ion.[1]

Issue: Presence of m/z 73, 147, and other silicon-related ions

Question: My mass spectrum is dominated by ions at m/z 73, 147, 207, etc. What do these represent and how can I minimize them?

Answer:

These ions are characteristic of trimethylsilyl (TMS) groups and polysiloxanes.

  • m/z 73: This is the trimethylsilyl cation, [(CH3)3Si]+, and is a very common fragment in the mass spectra of TMS derivatives. Its presence is expected.

  • m/z 147: This ion, [(CH3)3Si-O-Si(CH3)2]+, and other higher mass ions that differ by 74 amu ((CH3)2SiO) are indicative of contamination from silicone-containing materials.

Sources of Contamination:

  • GC Septa: Bleed from the injection port septum.

  • Column Bleed: Degradation of the stationary phase of the GC column.

  • Glassware: Contamination from silicone grease or improperly cleaned glassware.

  • Silylating Reagent: Excess or degraded silylating reagent.

Recommended Actions:

  • Use High-Quality Consumables: Employ low-bleed septa and high-temperature stable capillary columns. A nonpolar column, such as one with a DB-5 stationary phase, is a good choice.[3]

  • Proper Maintenance: Regularly bake out the GC column according to the manufacturer's instructions and perform routine maintenance on the injection port.

  • Clean Glassware: Ensure all glassware used for sample preparation is meticulously cleaned and rinsed with high-purity solvents. Avoid using silicone-based lubricants on any apparatus.

  • Optimize Injection: Inject the minimum necessary amount of derivatized sample to avoid overloading the system with excess silylating reagent.

  • Blank Runs: Regularly run solvent blanks to monitor for system contamination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal derivatization strategy for this compound?

A1: Silylation is the most effective and widely used method to increase the volatility and thermal stability of hydroxylated long-chain fatty acid methyl esters for GC-MS analysis. The recommended approach is the conversion of the terminal hydroxyl group to a trimethylsilyl (TMS) ether.

Q2: Which silylating reagent should I use?

A2: For the derivatization of a long-chain primary alcohol like this compound, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is an excellent choice. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another highly effective reagent.

Q3: What are the expected characteristic fragment ions for the TMS derivative of this compound?

  • Molecular Ion (M+): The molecular ion of Methyl 30-(trimethylsilyloxy)triacontanoate (C34H70O3Si) has a mass of 554.5 g/mol . This peak may be of low abundance or absent in EI-MS.

  • [M-15]+: Loss of a methyl group from a TMS group is a common fragmentation pathway.

  • [M-31]+: Loss of a methoxy (B1213986) group (•OCH3) from the methyl ester.

  • Alpha-cleavage ions: Cleavage of the C-C bond adjacent to the silyloxy group will result in characteristic ions. For a terminal TMS-ether, a prominent ion resulting from cleavage between C-29 and C-30 is expected.

  • McLafferty Rearrangement Ion (m/z 74): This is a characteristic ion for fatty acid methyl esters, though its abundance can vary.

  • Trimethylsilyl-containing ions: The presence of m/z 73 [(CH3)3Si]+ is expected.

Q4: Can I analyze this compound without derivatization?

A4: Direct analysis of underivatized this compound by GC-MS is challenging due to its low volatility and the polar nature of the hydroxyl group. This can lead to poor peak shape, low sensitivity, and potential thermal degradation in the GC inlet. Derivatization is strongly recommended for reliable and reproducible results.

Q5: What are common sources of artifacts in the analysis of silylated compounds?

A5: Artifacts can arise from several sources:

  • Incomplete derivatization: This leads to the presence of the underivatized analyte, resulting in poor chromatography and potential misidentification.

  • Side reactions with the derivatizing reagent: Silylating agents can sometimes react with other functional groups or impurities.

  • Contamination: As discussed in the troubleshooting section, contamination from septa, column bleed, and glassware is a common source of extraneous peaks.

  • Thermal degradation: Even after derivatization, very-long-chain compounds can be susceptible to thermal breakdown in the GC injector if the temperature is too high.

Experimental Protocols

Protocol 1: Silylation of this compound

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial with a screw cap and PTFE-lined septum.

  • Drying: If the sample is suspected to contain moisture, it should be dried under a stream of dry nitrogen or by lyophilization.

  • Reagent Addition: Add 100 µL of a suitable solvent, such as anhydrous pyridine (B92270) or N,N-Dimethylformamide (DMF). To this, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: GC-MS Analysis of TMS-derivatized this compound

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet at 280°C. A splitless injection is recommended for trace analysis.

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Hold: 15 minutes at 320°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-600.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the literature, the following table provides a general comparison of common silylating reagents for hydroxyl groups.

Silylating ReagentRelative ReactivityByproductsKey Considerations
HMDS (Hexamethyldisilazane)LowAmmoniaRequires a catalyst (e.g., TMCS) for efficient reaction with alcohols.
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)HighN-trimethylsilyl-trifluoroacetamide, TrifluoroacetamideVolatile byproducts are generally not problematic for GC-MS. Often used with a catalyst.
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Very HighN-methyltrifluoroacetamideThe most volatile byproducts, making it ideal for the analysis of low molecular weight compounds.

Visualizations

Experimental_Workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Drying (if necessary) Sample->Dry Dissolve Dissolve in Anhydrous Solvent Dry->Dissolve AddReagent Add Silylating Reagent (e.g., BSTFA + TMCS) Dissolve->AddReagent React Heat at 70°C for 45 min AddReagent->React Cool Cool to Room Temperature React->Cool GCMS GC-MS Injection and Analysis Cool->GCMS Data Data Acquisition and Interpretation GCMS->Data

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Mass Spectra Start Unexpected Mass Spectrum Q1 Is the Molecular Ion (M+) absent or very low? Start->Q1 A1_1 Consider extensive fragmentation in EI. Q1->A1_1 Yes Q2 Are there unexpected high mass peaks? Q1->Q2 No A1_2 Use soft ionization (CI or FI) if available. A1_1->A1_2 A2_1 Check for incomplete derivatization. Optimize reaction conditions (time, temp, catalyst). Q2->A2_1 Yes Q3 Is the spectrum dominated by m/z 73, 147, 207? Q2->Q3 No A2_2 Suspect side reactions. Check reagent purity. A2_1->A2_2 A3_1 Contamination from GC system (septum, column bleed). Use low-bleed consumables. Q3->A3_1 Yes A3_2 Excess silylating reagent. Optimize injected amount. A3_1->A3_2

Caption: Logical workflow for troubleshooting common mass spectrometry issues.

References

Technical Support Center: Enhancing Transesterification Efficiency of Hydroxy Fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the transesterification of hydroxy fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing transesterification on fatty acids containing hydroxyl groups?

A1: The primary challenge is the presence of the hydroxyl group itself, which can lead to side reactions. These include polymerization and the formation of ethers. Additionally, the polarity of hydroxy fatty acids can sometimes cause solubility issues with nonpolar reactants and solvents. The increased viscosity of feedstocks rich in hydroxy fatty acids, such as castor oil, can also present mass transfer limitations.

Q2: How does the presence of water and free fatty acids (FFAs) affect the transesterification of hydroxy fatty acids?

A2: Water can lead to the hydrolysis of triglycerides into free fatty acids and can also react with and deactivate certain catalysts.[1] High levels of FFAs react with basic catalysts (like NaOH or KOH) to form soap, a process known as saponification.[2] This soap formation consumes the catalyst, complicates the separation of the desired fatty acid methyl esters (FAMEs) from the glycerol (B35011) byproduct, and ultimately reduces the overall yield.[1][2]

Q3: Which type of catalyst is best suited for the transesterification of hydroxy fatty acids?

A3: The choice of catalyst depends on the specific characteristics of your feedstock, particularly its free fatty acid (FFA) content.

  • Homogeneous base catalysts (e.g., NaOH, KOH) are highly efficient and widely used but are very sensitive to FFAs and water.[3]

  • Homogeneous acid catalysts (e.g., H₂SO₄, HCl) can simultaneously catalyze both esterification of FFAs and transesterification of triglycerides, making them suitable for feedstocks with high FFA content. However, the reaction rates are generally slower than with base catalysts.[3]

  • Heterogeneous catalysts (solid acids or bases) offer the advantage of easier separation from the reaction mixture and potential for reuse.[4]

  • Enzymatic catalysts (lipases) are highly specific, operate under mild reaction conditions, and can handle high FFA feedstocks without soap formation.[5] However, they are typically more expensive and can have slower reaction rates.

Q4: What is a two-step transesterification process and when should it be used?

A4: A two-step process is often employed for feedstocks with high FFA content, such as castor oil.[6][7] The first step is an acid-catalyzed esterification to convert the FFAs into FAMEs.[8] This is followed by a base-catalyzed transesterification to convert the triglycerides into FAMEs.[8] This approach prevents the issue of soap formation that would occur if a base catalyst was used directly on a high-FFA oil.[2]

Q5: How can I monitor the progress of my transesterification reaction?

A5: The progress of the reaction can be monitored by analyzing the disappearance of the reactants (triglycerides) and the appearance of the product (FAMEs). Common analytical techniques include:

  • Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the most frequently used method for fatty acid analysis.[9][10]

  • High-Performance Liquid Chromatography (HPLC) can also be used.[1]

  • Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress.

  • Spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for real-time or near-real-time monitoring.[1]

Troubleshooting Guide

Problem 1: Low Yield of Fatty Acid Methyl Esters (FAMEs)

Potential Cause Recommended Solution
Incomplete Reaction Increase reaction time, temperature (up to the boiling point of the alcohol), or catalyst concentration. Ensure adequate mixing to overcome mass transfer limitations.[11]
Presence of Water and/or Free Fatty Acids (FFAs) Dry the oil and alcohol before the reaction. For high FFA feedstocks (>1%), use a two-step acid-esterification followed by base-transesterification.[2][11]
Catalyst Deactivation Ensure anhydrous conditions. If using a base catalyst with high FFA oil, soap formation will consume the catalyst. Switch to a two-step process or use an acid or enzyme catalyst.[2]
Reversible Reaction Use a molar excess of alcohol to shift the equilibrium towards product formation. Remove glycerol as it is formed, if possible.

Problem 2: Soap Formation

Potential Cause Recommended Solution
High Free Fatty Acid (FFA) Content in Feedstock Pretreat the oil with acid-catalyzed esterification to reduce the FFA content before base-catalyzed transesterification.[8] Alternatively, use an acid or enzymatic catalyst which do not form soap.[5]
Presence of Water Ensure all reactants and glassware are dry. Water can hydrolyze triglycerides to FFAs, which then react with the base catalyst to form soap.[2]

Problem 3: Difficulty Separating FAMEs and Glycerol

Potential Cause Recommended Solution
Emulsion Formation This is often caused by the presence of soap. Address the root cause of soap formation (see Problem 2). Adding a small amount of a saline solution can sometimes help break the emulsion.
High Viscosity of Products This can be an issue with hydroxy fatty acids. Gentle heating can reduce viscosity and aid separation.
Insufficient Settling Time Allow the mixture to settle for a longer period. Centrifugation can also be used to accelerate separation.

Data Presentation

Table 1: Comparison of Catalysts for Transesterification

Catalyst TypeAdvantagesDisadvantagesTypical Reaction Conditions
Homogeneous Base (e.g., NaOH, KOH) High reaction rates, widely available, low cost.[3]Sensitive to water and FFAs (soap formation), difficult to recover.[2]50-65°C, 1-2 hours.[1]
Homogeneous Acid (e.g., H₂SO₄) Tolerant to water and FFAs, catalyzes both esterification and transesterification.[8]Slower reaction rates, corrosive, requires higher temperatures.[3]55-70°C, can take several hours.[8]
Heterogeneous (e.g., solid acids, solid bases) Easily separated and recycled, less corrosive.[4]Can have lower catalytic activity, potential for pore diffusion limitations.[12]Higher temperatures and pressures may be required.
Enzymatic (e.g., Lipases) Mild reaction conditions, high selectivity, no soap formation, can handle high FFA feedstocks.[5]Higher cost, slower reaction rates, potential for enzyme deactivation.30-50°C, can take 24-72 hours.[13][14]

Table 2: Optimized Reaction Parameters for Castor Oil Transesterification (Two-Step Process)

ParameterStep 1: Acid EsterificationStep 2: Base TransesterificationReference
Catalyst H₂SO₄KOH[8]
Catalyst Concentration 1.75 wt.%0.08 mol·L⁻¹ (1st stage), 0.01 mol·L⁻¹ (2nd stage)[15],[7]
Methanol (B129727) to Oil Molar Ratio 7.5:15.25:1 (1st stage), 3:1 (2nd stage)[15],[7]
Temperature 55°C45°C[15],[6]
Reaction Time 1 hour10 minutes per stage[8],[6]

Experimental Protocols

Protocol 1: Two-Step Acid-Base Catalyzed Transesterification of Castor Oil

This protocol is suitable for castor oil with a high free fatty acid content.

Step 1: Acid-Catalyzed Esterification

  • Preparation: Ensure all glassware is clean and dry.

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add castor oil.

  • Catalyst and Alcohol Addition: In a separate container, prepare a solution of 1.75% (w/w of oil) concentrated sulfuric acid in methanol (7.5:1 molar ratio of methanol to oil).[15] Carefully add this solution to the castor oil in the flask.

  • Reaction: Heat the mixture to 55°C with continuous stirring for 1 hour.[8][15]

  • Monitoring: Monitor the reduction in free fatty acid content using titration or another suitable analytical method.

  • Neutralization and Washing: After the reaction, allow the mixture to cool. Neutralize the excess acid with a weak base (e.g., a saturated solution of sodium bicarbonate) and wash with distilled water until the washings are neutral.

  • Drying: Dry the esterified oil over anhydrous sodium sulfate (B86663).

Step 2: Base-Catalyzed Transesterification

  • Preparation: Transfer the dried, esterified oil to a clean, dry round-bottom flask with a magnetic stirrer and reflux condenser.

  • Catalyst and Alcohol Addition: Prepare a solution of potassium hydroxide (B78521) (0.08 mol·L⁻¹) in methanol (5.25:1 molar ratio of methanol to oil).[7] Add this solution to the esterified oil.

  • Reaction: Heat the mixture to 45°C with vigorous stirring for 10 minutes.[6]

  • Glycerol Removal: Stop the reaction and transfer the mixture to a separatory funnel. Allow the layers to separate and drain off the bottom glycerol layer.

  • Second Transesterification Step: Return the upper methyl ester layer to the reaction flask. Add a fresh solution of potassium hydroxide (0.01 mol·L⁻¹) in methanol (3:1 molar ratio).[7]

  • Reaction: Heat the mixture to 45°C with vigorous stirring for another 10 minutes.[6]

  • Final Separation and Washing: Transfer the mixture to a separatory funnel and allow the layers to separate. Drain the glycerol layer. Wash the methyl ester layer with warm distilled water until the washings are neutral.

  • Drying and Purification: Dry the resulting fatty acid methyl esters over anhydrous sodium sulfate and filter. The product can be further purified by vacuum distillation if required.

Protocol 2: Enzymatic Transesterification of Hydroxy Fatty Acids

This protocol is suitable for a more environmentally friendly approach and for feedstocks with high FFA content.

  • Enzyme Preparation: If using an immobilized lipase (B570770), prepare it according to the manufacturer's instructions.

  • Reaction Setup: In a temperature-controlled shaker or a stirred-tank reactor, add the hydroxy fatty acid-containing oil, the lipase (e.g., 42% by weight of oil), and water (e.g., 32% by weight of oil).[13][16]

  • pH Adjustment: Adjust the pH of the mixture to the optimal level for the specific lipase being used (e.g., pH 7.0).[13][16]

  • Alcohol Addition: Add methanol in a stepwise manner to avoid enzyme deactivation. For a 3:1 total molar ratio of methanol to oil, add one-third of the methanol at the beginning of the reaction, the second third after 24 hours, and the final third after 48 hours.[13]

  • Reaction Conditions: Maintain the reaction at the optimal temperature for the enzyme (e.g., 30°C) with continuous agitation (e.g., 180 rpm) for 72 hours.[13]

  • Product Recovery: After the reaction is complete, separate the enzyme (if immobilized) by filtration for reuse. The biodiesel (upper layer) can be separated from the glycerol (lower layer) by centrifugation.[13]

  • Purification: The biodiesel layer can be further purified by washing with water and drying over anhydrous sodium sulfate.

Visualizations

Transesterification_Troubleshooting start Low FAME Yield cause1 Incomplete Reaction start->cause1 cause2 Water/FFA Contamination start->cause2 cause3 Catalyst Deactivation start->cause3 cause4 Reversible Reaction start->cause4 solution1 Increase Time/Temp/Catalyst Conc. Improve Mixing cause1->solution1 solution2 Dry Reactants Two-Step Process for High FFA cause2->solution2 solution3 Ensure Anhydrous Conditions Use Appropriate Catalyst cause3->solution3 solution4 Use Excess Alcohol Remove Glycerol cause4->solution4

Caption: Troubleshooting workflow for low FAME yield.

Two_Step_Transesterification_Workflow cluster_step1 Step 1: Acid Esterification cluster_step2 Step 2: Base Transesterification start High FFA Hydroxy Fatty Acid Oil add_acid Add Methanol and Acid Catalyst (H₂SO₄) start->add_acid react1 Heat and Stir (e.g., 55°C, 1 hr) add_acid->react1 esterified_oil Esterified Oil (Low FFA) react1->esterified_oil add_base Add Methanol and Base Catalyst (KOH) esterified_oil->add_base react2 Heat and Stir (e.g., 45°C, 10 min) add_base->react2 separate1 Separate Glycerol react2->separate1 react3 Add Fresh Catalyst/Methanol React Again separate1->react3 separate2 Final Separation react3->separate2 wash_dry Wash and Dry separate2->wash_dry final_product Purified FAMEs wash_dry->final_product

Caption: Workflow for two-step transesterification.

References

Validation & Comparative

A Comparative Analysis of Methyl 30-hydroxytriacontanoate and Other Plant Hormones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant biology, the quest for novel compounds that can modulate plant growth and development is perpetual. Methyl 30-hydroxytriacontanoate, a long-chain fatty acid ester, has emerged as a molecule of interest. This guide provides a comparative analysis of this compound with established plant hormones, offering a resource for researchers exploring new frontiers in plant science and agricultural biotechnology.

Due to the limited direct experimental data on this compound, this comparison leverages data from its closely related and well-studied precursor, Triacontanol (TRIA), a saturated 30-carbon primary alcohol found in plant cuticular waxes and beeswax.[1] TRIA is a known plant growth regulator that influences a wide array of physiological and biochemical processes.[2][3] It is plausible that this compound, as a derivative, may exhibit similar biological activities or serve as a metabolic intermediate in TRIA's mechanism of action.

Chemical Structure Overview

A fundamental understanding of the chemical structures of these molecules is crucial for elucidating their potential functions and mechanisms of action.

CompoundChemical FormulaMolar Mass ( g/mol )Key Structural Features
This compound C31H62O3482.82Long-chain fatty acid with a terminal hydroxyl group and a methyl ester group.[4]
Triacontanol (TRIA) C30H62O438.81Long-chain primary alcohol with 30 carbon atoms.[1]
Auxin (Indole-3-acetic acid) C10H9NO2175.18Indole ring with a carboxymethyl side chain.
Gibberellin (Gibberellic Acid - GA3) C19H22O6346.37Diterpenoid acid with a gibberellane skeleton.
Cytokinin (Zeatin) C10H13N5O219.24Adenine derivative with an isoprenoid side chain.
Abscisic Acid (ABA) C15H20O4264.32Sesquiterpenoid with a cyclohexenone ring.
Brassinosteroid (Brassinolide) C28H48O6480.68Polyhydroxylated steroidal lactone.

Comparative Physiological Effects

The physiological effects of plant hormones are diverse and often overlapping. This section compares the known effects of Triacontanol (as a proxy for this compound) with other major plant hormones on key aspects of plant growth and development.

Physiological ProcessTriacontanol (TRIA)AuxinsGibberellinsCytokininsAbscisic Acid (ABA)Brassinosteroids
Cell Elongation PromotesPromotesPromotes-InhibitsPromotes
Cell Division PromotesPromotes-PromotesInhibitsPromotes
Photosynthesis Enhances-----
Nutrient Uptake Enhances-----
Seed Germination Promotes-Promotes-Inhibits-
Flowering Promotes-Promotes-Inhibits-
Fruit Development PromotesPromotesPromotesPromotes--
Stomatal Regulation ----Promotes closure-
Stress Tolerance Enhances---PromotesEnhances

Note: A "-" indicates that the hormone does not have a primary or well-established role in that specific process.

Triacontanol has been shown to enhance photosynthesis, and the activity of enzymes related to carbohydrate metabolism.[5][6] It also promotes cell division, leading to larger roots and shoots.[1]

Signaling Pathways: A Comparative Overview

The signaling pathways of plant hormones are complex networks that mediate cellular responses. While the specific signaling pathway for this compound is not yet elucidated, a hypothetical pathway can be inferred from the known effects of Triacontanol and the general understanding of lipid-based signaling.

G Hypothetical Signaling Pathway for Triacontanol/Methyl 30-hydroxytriacontanoate TRIA Triacontanol / Methyl 30-hydroxytriacontanoate Membrane Plasma Membrane Receptor (Hypothetical) TRIA->Membrane SecondMessenger Second Messenger (e.g., Ca2+, ROS) Membrane->SecondMessenger KinaseCascade Protein Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactors Activation of Transcription Factors KinaseCascade->TranscriptionFactors GeneExpression Altered Gene Expression (e.g., growth, photosynthesis, stress response genes) TranscriptionFactors->GeneExpression PhysiologicalResponse Physiological Response (e.g., increased growth, stress tolerance) GeneExpression->PhysiologicalResponse

Caption: Hypothetical signaling pathway for Triacontanol/Methyl 30-hydroxytriacontanoate.

In contrast, the signaling pathways of established hormones like auxins involve receptor proteins in the nucleus and cytoplasm, leading to changes in gene expression that regulate cell growth and development.

G Simplified Auxin Signaling Pathway Auxin Auxin Receptor TIR1/AFB Receptor Auxin->Receptor AuxIAA Aux/IAA Repressor Receptor->AuxIAA promotes degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF inhibits GeneExpression Auxin-responsive Gene Expression ARF->GeneExpression activates GrowthResponse Cell Growth and Development GeneExpression->GrowthResponse

Caption: Simplified overview of the auxin signaling pathway.

Experimental Protocols

To facilitate further research, this section provides a general framework for key experiments to evaluate the effects of this compound.

Seed Germination and Seedling Growth Assay

Objective: To assess the effect of this compound on seed germination and early seedling development.

Methodology:

  • Sterilization: Surface sterilize seeds of a model plant (e.g., Arabidopsis thaliana or lettuce) with 70% ethanol (B145695) for 1 minute, followed by 10% bleach for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Plating: Plate the sterilized seeds on Murashige and Skoog (MS) agar (B569324) medium supplemented with a range of concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM). Use a suitable solvent control (e.g., DMSO).

  • Incubation: Incubate the plates in a controlled environment growth chamber (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection: Record germination rates daily. After a set period (e.g., 7-10 days), measure primary root length, lateral root number, and hypocotyl length.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Photosynthetic Pigment Quantification

Objective: To determine the effect of this compound on the photosynthetic pigment content.

Methodology:

  • Plant Treatment: Grow plants (e.g., tomato or soybean) in a hydroponic system or soil. Apply this compound as a foliar spray or add it to the hydroponic solution at various concentrations.

  • Sample Collection: After a specific treatment period, collect leaf samples from both control and treated plants.

  • Pigment Extraction: Homogenize a known weight of leaf tissue in 80% acetone. Centrifuge the homogenate to pellet the cell debris.

  • Spectrophotometry: Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using a spectrophotometer.

  • Calculation: Calculate the concentrations of chlorophyll (B73375) a, chlorophyll b, and total carotenoids using established equations.

Gene Expression Analysis by RT-qPCR

Objective: To investigate the effect of this compound on the expression of genes related to plant growth and stress responses.

Methodology:

  • Plant Treatment and RNA Extraction: Treat plants with this compound as described above. Harvest plant tissue at different time points and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., growth-regulating genes, stress-responsive genes) and a reference gene for normalization.

  • Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression between treated and control samples.

G Experimental Workflow for Plant Hormone Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Parallel Analysis PlantTreatment Plant Treatment with This compound TissueHarvest Tissue Harvesting PlantTreatment->TissueHarvest Homogenization Homogenization TissueHarvest->Homogenization RNAExtraction RNA Extraction TissueHarvest->RNAExtraction Extraction Hormone/Metabolite Extraction Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis RTqPCR RT-qPCR for Gene Expression RNAExtraction->RTqPCR

Caption: General experimental workflow for analyzing the effects of a plant growth regulator.

Conclusion

While direct experimental evidence for the hormonal activity of this compound is currently scarce, its structural similarity to the known plant growth regulator Triacontanol suggests it may possess similar growth-promoting and stress-alleviating properties. Further research is imperative to elucidate its precise physiological roles, mechanism of action, and potential applications in agriculture and biotechnology. The comparative framework and experimental protocols provided in this guide aim to facilitate such investigations, paving the way for a deeper understanding of this intriguing molecule. Researchers are encouraged to conduct direct comparative studies to validate the hypothesized effects and uncover the unique properties of this compound.

References

Validating a Novel Analytical Method for the Quantification of Methyl 30-hydroxytriacontanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the quantification of Methyl 30-hydroxytriacontanoate against established alternative techniques. The data presented herein is intended to guide researchers in selecting the most appropriate method based on performance characteristics and experimental requirements. All experimental protocols are detailed to ensure reproducibility.

Introduction

This compound is a long-chain fatty acid ester with emerging biological significance. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document outlines the validation of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and compares its performance against traditional Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) methods.

The validation of these analytical methods has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA) guidelines, ensuring the reliability and robustness of the data.[1][2][3][4] Key validation parameters, including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ), are presented to facilitate a direct comparison.[2][5]

Comparative Analysis of Analytical Methods

The performance of the novel UHPLC-MS/MS method was benchmarked against two alternative methods commonly used for the analysis of long-chain fatty acids and their esters.[6][7][8][9]

  • New Method: UHPLC-MS/MS: A highly sensitive and selective method utilizing the principles of liquid chromatography for separation and tandem mass spectrometry for detection.

  • Alternative Method 1: GC-MS: A well-established technique for the analysis of volatile and semi-volatile compounds, often requiring derivatization for long-chain fatty acid esters.[7][8][10][11]

  • Alternative Method 2: HPLC-CAD: A method that employs a charged aerosol detector, which is a mass-sensitive detector capable of measuring any non-volatile and many semi-volatile analytes.[12][13][14][15]

Quantitative Data Summary

The following tables summarize the key performance parameters for each analytical method, providing a clear comparison of their capabilities.

Table 1: Linearity and Range

ParameterNew Method (UHPLC-MS/MS)Alternative Method 1 (GC-MS)Alternative Method 2 (HPLC-CAD)
Linear Range 0.1 - 500 ng/mL1 - 1000 ng/mL5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995> 0.990
Calibration Model Linear, 1/x² weightingLinear, no weightingPower Fit

Table 2: Accuracy and Precision

ParameterNew Method (UHPLC-MS/MS)Alternative Method 1 (GC-MS)Alternative Method 2 (HPLC-CAD)
Accuracy (% Recovery) 98.5 - 101.2%95.3 - 104.5%92.1 - 107.8%
Precision (% RSD, Intra-day) < 2.5%< 5.8%< 8.2%
Precision (% RSD, Inter-day) < 3.1%< 7.2%< 9.5%

Table 3: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterNew Method (UHPLC-MS/MS)Alternative Method 1 (GC-MS)Alternative Method 2 (HPLC-CAD)
Limit of Detection (LOD) 0.03 ng/mL0.3 ng/mL1.5 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL1.0 ng/mL5.0 ng/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation (for all methods)
  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound standard into the appropriate biological matrix (e.g., plasma, tissue homogenate).

  • Internal Standard Addition: Add an internal standard (e.g., a deuterated analog of the analyte) to all samples, calibration standards, and QCs.

  • Extraction: Perform a liquid-liquid extraction by adding 3 volumes of a mixture of methyl tert-butyl ether (MTBE) and methanol (B129727) (3:1, v/v) to 1 volume of the sample.

  • Vortex and Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 x g for 10 minutes.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for UHPLC-MS/MS and HPLC-CAD analysis or in the derivatization agent for GC-MS analysis.

New Method: UHPLC-MS/MS Analysis
  • Chromatographic System: A high-performance UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 60% to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

Alternative Method 1: GC-MS Analysis
  • Derivatization: Silylate the extracted samples by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes.

  • Gas Chromatograph: A gas chromatograph equipped with a mass selective detector.

  • Column: A low-bleed capillary column suitable for high-temperature analysis (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 150°C, ramp to 320°C at 15°C/min, and hold for 10 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Scan mode or selected ion monitoring (SIM) for characteristic fragment ions.

Alternative Method 2: HPLC-CAD Analysis
  • Chromatographic System: A standard HPLC system with a charged aerosol detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

  • Gradient Elution: A linear gradient from 70% to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 70% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • CAD Settings: Nebulizer temperature set to 35°C, and data acquisition rate of 10 Hz.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of the new analytical method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Sample Preparation Optimization B Chromatographic Condition Screening A->B C Mass Spectrometry Tuning B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Calibration Curve Generation H->I J QC Sample Analysis I->J K Unknown Sample Quantification J->K

Analytical Method Validation Workflow

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway where this compound may play a role, illustrating a potential application for its quantification.

G A External Stimulus B Membrane Receptor A->B Binds C Enzyme Activation B->C Activates D This compound (Analyte) C->D Synthesizes E Downstream Signaling Cascade D->E Modulates F Gene Expression Modulation E->F Leads to G Cellular Response F->G Results in

References

A Comparative Guide to the Bioactivity of Synthetic vs. Natural Compounds: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing availability of both natural and synthetically derived bioactive compounds presents a critical question for researchers: do these forms exhibit equivalent biological activity? While chemically identical, subtle differences arising from residual impurities, stereoisomerism, or the presence of synergistic co-factors in natural extracts can lead to variations in their in vitro and in vivo effects. This guide provides a systematic approach to comparing the bioactivity of synthetic and natural compounds, using the flavonoid Quercetin as a model.

Quercetin, a potent antioxidant and anti-inflammatory agent found in many fruits and vegetables, is also commercially available as a high-purity synthetic compound. This makes it an ideal candidate for illustrating the experimental workflow required for a robust comparative analysis. The following sections detail the methodologies for assessing two key bioactivities: cytotoxicity and anti-inflammatory potential.

Experimental Workflow for Bioactivity Comparison

A typical workflow for comparing the bioactivity of a natural versus a synthetic compound involves a series of sequential steps, from initial characterization to in-depth mechanistic studies.

Experimental_Workflow cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Bioactivity Assays cluster_2 Data Analysis & Comparison Source_Natural Source Natural Compound (e.g., Quercetin from plant extract) Purity_Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Source_Natural->Purity_Analysis Source_Synthetic Source Synthetic Compound (e.g., Synthetic Quercetin) Source_Synthetic->Purity_Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Purity_Analysis->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (e.g., Nitric Oxide Inhibition) Purity_Analysis->Anti_Inflammatory IC50 IC50/EC50 Determination Cytotoxicity->IC50 Anti_Inflammatory->IC50 Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) IC50->Statistical_Analysis Comparative_Report Comparative Bioactivity Report Statistical_Analysis->Comparative_Report

Caption: A generalized workflow for comparing the bioactivity of natural and synthetic compounds.

Quantitative Data Summary

The following tables present hypothetical data from a comparative study of natural and synthetic Quercetin.

Table 1: Cytotoxicity of Natural vs. Synthetic Quercetin on A549 Lung Carcinoma Cells

CompoundConcentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
Natural Quercetin 0100 ± 4.575.2
2585.3 ± 5.1
5062.1 ± 4.8
7550.8 ± 3.9
10035.7 ± 4.2
Synthetic Quercetin 0100 ± 4.278.5
2586.1 ± 4.7
5063.5 ± 5.0
7552.3 ± 4.1
10037.2 ± 3.8

Table 2: Anti-inflammatory Activity of Natural vs. Synthetic Quercetin in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)Nitric Oxide (NO) Production (%) (Mean ± SD)IC50 (µM)
Natural Quercetin 0100 ± 6.222.8
1078.4 ± 5.5
2055.9 ± 4.9
3038.1 ± 4.3
4025.6 ± 3.7
Synthetic Quercetin 0100 ± 5.824.1
1079.2 ± 5.1
2057.3 ± 4.6
3039.8 ± 4.0
4027.3 ± 3.5

Experimental Protocols

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.[1][2][3][4]

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of natural and synthetic Quercetin (0-100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Inhibition Assay

This assay evaluates the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of natural and synthetic Quercetin (0-40 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control.

Signaling Pathway Analysis

Quercetin is known to exert its anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. Further investigation could involve comparing the effects of natural and synthetic Quercetin on the phosphorylation of key proteins in this pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression activates Quercetin Quercetin Quercetin->IKK inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by Quercetin.

Conclusion

This guide outlines a robust framework for the comparative analysis of synthetic and natural bioactive compounds. By employing standardized experimental protocols, presenting data clearly, and investigating underlying molecular mechanisms, researchers can objectively evaluate the bioactivity of different compound sources. While the hypothetical data for Quercetin suggests minimal difference between its natural and synthetic forms, it is crucial to conduct such empirical evaluations for each compound of interest, as the outcome can be influenced by a multitude of factors. The methodologies described herein provide a solid foundation for such investigations in the field of drug discovery and development.

References

A Comparative Guide to the Efficacy of Methyl 30-hydroxytriacontanoate: In Vivo vs. In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific studies detailing the in vivo or in vitro biological efficacy of Methyl 30-hydroxytriacontanoate. This guide has been constructed as a template for researchers and drug development professionals to illustrate how such a comparative analysis would be structured, presented, and visualized. The experimental data and protocols provided herein are hypothetical and based on common methodologies used for evaluating novel long-chain fatty acid esters.

Introduction to this compound

This compound is an omega-hydroxy fatty acid methyl ester.[1][2][3][4][5][6] Structurally, it is a long-chain fatty acid, a class of molecules known to be involved in various biological processes, including cellular signaling and metabolism. While specific biological activities for this particular ester have not been fully validated, its chemical properties suggest potential roles that warrant investigation.[7] This guide provides a framework for evaluating and comparing its efficacy in controlled laboratory settings (in vitro) versus within a living organism (in vivo).

In Vitro Efficacy Assessment

In vitro studies are crucial for initial screening and mechanistic understanding. They allow for the direct assessment of a compound's effect on specific cell types in a controlled environment.

Hypothetical Data: Cytotoxicity in Human Cancer Cell Lines

This table represents potential data from a primary screen to evaluate the cytotoxic effects of a hypothetical compound, "Compound X" (as a stand-in for this compound), against various cancer cell lines.

Cell LineCancer TypeAssay TypeIncubation Time (hrs)IC₅₀ (µM)
MCF-7Breast AdenocarcinomaMTT7245.8
A549Lung CarcinomaXTT7282.1
HeLaCervical CancerAlamarBlue7260.3
JurkatT-cell LeukemiaTrypan Blue48> 100
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired period (e.g., 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Potential Signaling Pathway: Induction of Apoptosis

Long-chain fatty acids can influence cell fate by modulating key signaling pathways. The diagram below illustrates a hypothetical pathway where a compound could induce apoptosis.

receptor Cell Surface Receptor caspase8 Caspase-8 receptor->caspase8 Activates compound This compound compound->receptor Binds caspase3 Caspase-3 caspase8->caspase3 Cleaves & Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Hypothetical extrinsic apoptosis pathway initiated by compound binding.

In Vivo Efficacy Assessment

In vivo studies are essential for evaluating a compound's efficacy, safety, and pharmacokinetics in a complex biological system.

Hypothetical Data: Tumor Growth Inhibition in Xenograft Model

This table shows potential results from an in vivo study assessing the effect of "Compound X" on tumor growth in a mouse model.

Treatment GroupDosing (mg/kg, i.p.)nInitial Tumor Vol. (mm³)Final Tumor Vol. (mm³)TGI (%)
Vehicle Control08102 ± 101540 ± 150-
Compound X258105 ± 12890 ± 11042.2
Compound X508101 ± 9560 ± 9563.6
Positive Control108103 ± 11350 ± 7077.3
TGI: Tumor Growth Inhibition
Experimental Protocol: Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a compound in immunodeficient mice.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ human cancer cells (e.g., A549) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Treatment Administration: Administer the compound via the determined route (e.g., intraperitoneal injection) daily for 21 days.

  • Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Diagram

The following diagram visualizes the key stages of an in vivo xenograft study.

start_node Cell Culture (A549 Cells) implant_node Subcutaneous Implantation start_node->implant_node growth_node Tumor Growth (to ~100 mm³) implant_node->growth_node random_node Randomization into Groups growth_node->random_node treat_node Treatment (21 Days) random_node->treat_node end_node Endpoint Analysis (Tumor Excision) treat_node->end_node

Caption: Standard workflow for an in vivo anti-tumor efficacy study.

Comparison and Discussion

A critical step in drug development is comparing in vitro and in vivo results. Discrepancies are common and provide valuable insights.

  • Potency Shift: A compound may show high potency in vitro (low µM IC₅₀) but require much higher doses in vivo. This could be due to poor bioavailability, rapid metabolism, or high plasma protein binding.

  • Efficacy vs. Toxicity: The therapeutic window is determined in vivo. A compound might be effective but cause significant weight loss or other signs of toxicity, limiting its practical application.

  • Mechanism of Action: While in vitro assays can pinpoint a specific molecular interaction, the in vivo environment involves complex interactions with the immune system, stroma, and vasculature, which can modify the drug's effect.

For our hypothetical "Compound X," the in vitro data suggests moderate cytotoxicity against breast and cervical cancer cells. The in vivo data shows a dose-dependent tumor growth inhibition, confirming its anti-cancer activity in a more complex system. Further studies would be needed to investigate its pharmacokinetics and optimize dosing to improve the TGI percentage while monitoring for toxicity.

Alternative Compounds

When evaluating a novel compound, it is standard practice to compare it against existing alternatives or structurally similar molecules with known activity. For a long-chain fatty acid ester, relevant comparators might include:

  • Conjugated Linoleic Acid (CLA): Known for its anti-carcinogenic and anti-atherogenic properties demonstrated in various in vitro and animal models.[1]

  • Ceramides: These sphingolipids are crucial in cellular signaling and are known to induce cell cycle arrest and apoptosis.[6]

A comprehensive guide would include data tables directly comparing the efficacy (e.g., IC₅₀ values, TGI percentages) of this compound with these and other relevant molecules under identical experimental conditions.

References

A Researcher's Guide to Purity Assessment of Commercial Methyl 30-hydroxytriacontanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and other scientific fields utilizing Methyl 30-hydroxytriacontanoate, ensuring the purity of this long-chain fatty acid ester is critical for the reliability and reproducibility of experimental results. This guide provides a framework for comparing and verifying the purity of commercially available this compound, offering detailed experimental protocols for in-house verification.

Commercial Availability and Stated Purity

SupplierStated PurityCAS Number
Larodan>98%[1][2]79162-70-2[1][2]
Alfa ChemistryInformation available upon request79162-70-2[3][4]
CD Biosynsis>98%[5]79162-70-2[5]
Shanghai Hongye Biotechnology Co. Ltd.Information available upon request79162-70-2[3][4]
ChemeGen(Shanghai) Biotechnology Co.,Ltd.Information available upon request79162-70-2[3][4]

Note: The stated purity from suppliers is often determined by a single method (e.g., GC-FID) and may not account for all potential impurities. Independent verification using orthogonal methods is highly recommended.

Potential Impurities

The most common synthetic route to this compound is the esterification of 30-hydroxytriacontanoic acid. Potential impurities may include:

  • Unreacted Starting Material: Residual 30-hydroxytriacontanoic acid.

  • Catalyst Residues: Traces of acid or base catalysts used in the esterification process.

  • Homologues: Shorter or longer chain hydroxy fatty acid methyl esters if the starting material was not of high purity.

  • Solvent Residues: Residual solvents from the synthesis and purification process.

Experimental Protocols for Purity Verification

The following are detailed protocols for the analysis of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities. Due to the low volatility of this compound, derivatization of the hydroxyl group is recommended to improve its chromatographic properties.

a) Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of this compound into a 2 mL GC vial.

  • Add 200 µL of a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 300 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of the hydroxyl group to its trimethylsilyl (B98337) (TMS) ether.

  • Cool the sample to room temperature before injection.

b) GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or similar non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 300°C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Hold: 15 minutes at 320°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Transfer Line Temperature: 325°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-700.

c) Data Analysis:

  • The purity is determined by the area percentage of the main peak corresponding to the TMS-derivatized this compound in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should be consistent with the expected fragmentation pattern.

  • Minor peaks should be integrated and identified through library searching (e.g., NIST) to characterize potential impurities.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is well-suited for the analysis of non-volatile compounds like long-chain esters.

a) Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a solvent mixture such as Dichloromethane:Methanol (1:1 v/v).

  • Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

b) HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20 v/v).

  • Gradient:

    • 0-5 min: 80% B.

    • 5-25 min: 80% to 100% B.

    • 25-35 min: Hold at 100% B.

    • 35.1-40 min: Re-equilibrate at 80% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detector: ELSD or CAD.

    • ELSD settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 SLM.

c) Data Analysis:

  • Purity is calculated based on the area percentage of the main peak.

  • The retention time of the main peak should be consistent with a reference standard if available.

  • This method is particularly useful for detecting less volatile impurities like the unreacted 30-hydroxytriacontanoic acid, which would typically elute earlier than the methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H NMR spectroscopy is an excellent primary method for structural confirmation and purity assessment, as the signal integral is directly proportional to the number of protons.

a) Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into an NMR tube.

  • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a known amount of a high-purity internal standard with a signal in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

b) NMR Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or higher.

  • Experiment: Standard ¹H NMR.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (typically 30s for quantitative analysis).

    • Pulse angle of 90 degrees.

    • At least 16 scans for good signal-to-noise.

c) Data Analysis:

  • Structural Confirmation:

    • A singlet at ~3.67 ppm corresponding to the methyl ester protons (-COOCH₃).

    • A triplet at ~3.64 ppm corresponding to the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH).

    • A large signal envelope between ~1.20-1.40 ppm for the bulk of the methylene protons in the long chain.

    • A triplet at ~0.88 ppm for the terminal methyl group (if it were a simple alkane, but this compound is linear with functional groups at both ends).

  • Purity Assessment:

    • Integrate the characteristic singlet of the methyl ester at ~3.67 ppm.

    • Compare its integral to the integrals of any impurity signals. The relative molar amounts can be calculated by normalizing the integrals to the number of protons they represent.

    • For qNMR, the absolute purity can be calculated by comparing the integral of a known analyte signal to the integral of the known amount of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for a comprehensive purity assessment of a commercial sample of this compound.

Purity_Assessment_Workflow cluster_0 Initial Steps cluster_1 Analytical Testing cluster_2 Data Evaluation & Decision cluster_3 Outcome start Receive Commercial Sample of This compound request_coa Request & Review Certificate of Analysis (CoA) start->request_coa nmr ¹H NMR Analysis (Structure & Purity) request_coa->nmr Perform Orthogonal Analyses hplc HPLC-ELSD/CAD Analysis (Non-volatile Impurities) request_coa->hplc Perform Orthogonal Analyses gcms GC-MS Analysis (TMS Derivatization) (Volatile Impurities) request_coa->gcms Perform Orthogonal Analyses compare_data Compare Analytical Data with CoA Specifications nmr->compare_data hplc->compare_data gcms->compare_data purity_ok Purity Confirmed (>98% & No Major Impurities) compare_data->purity_ok Data Matches purity_nok Discrepancy Found (Lower Purity or Impurities Detected) compare_data->purity_nok Data Mismatches proceed Proceed with Experiment purity_ok->proceed contact_supplier Contact Supplier or Consider Purification purity_nok->contact_supplier

Caption: Workflow for Purity Assessment of this compound.

Logical_Relationships cluster_analyte Analyte Properties cluster_methods Analytical Methods cluster_rationale Rationale for Method Selection Analyte This compound Structure Structure (C31H62O3) Analyte->Structure Volatility Low Volatility Analyte->Volatility Chromophore No UV Chromophore Analyte->Chromophore NMR ¹H NMR Structure->NMR provides GCMS GC-MS Volatility->GCMS necessitates derivatization for HPLC HPLC-ELSD/CAD Chromophore->HPLC requires universal detector for Rationale_NMR Confirms structure & quantifies without a reference standard. NMR->Rationale_NMR Rationale_HPLC Separates non-volatile compounds. Universal detector needed. HPLC->Rationale_HPLC Rationale_GCMS High separation efficiency. Derivatization required. GCMS->Rationale_GCMS

Caption: Rationale for Selecting Analytical Methods for Purity Assessment.

References

Lack of Publicly Available Data on Methyl 30-hydroxytriacontanoate Necessitates a Shift in Focus to the Closely Related Compound, Triacontanol

Author: BenchChem Technical Support Team. Date: December 2025

Initial comprehensive searches for "Methyl 30-hydroxytriacontanoate" and associated terms such as "30-hydroxytriacontanoic acid methyl ester" and "omega-hydroxy fatty acid methyl esters" did not yield any specific experimental data on its effects on different plant species. The scientific literature readily accessible through public databases does not contain comparative studies or detailed experimental protocols regarding the influence of this compound on plant growth and development.

Given the absence of information on the requested compound, this guide will focus on a structurally similar and extensively researched long-chain alcohol, Triacontanol (TRIA) . TRIA is a 30-carbon primary alcohol that has been widely studied as a potent plant growth regulator.[1][2][3] This guide will provide a comparative analysis of the effects of Triacontanol on various plant species, supported by experimental data and methodologies, to serve as a valuable resource for researchers in the field.

Comparison of Triacontanol (TRIA) Effects on Different Plant Species

Triacontanol has been shown to elicit a wide range of positive physiological responses in numerous plant species, leading to enhancements in growth, yield, and stress tolerance.[1][2] The effects are often observed at very low concentrations, highlighting its potency as a growth regulator.[3]

Plant SpeciesConcentrationObserved EffectsReference
Rice (Oryza sativa)Nanomolar concentrationsIncreased free amino acids, reducing sugars, and soluble protein within 5 minutes of application.[2][2]
Maize (Zea mays)Nanomolar concentrationsRapid increase in leaf area and dry weight.[3][3]
Alfalfa (Medicago sativa)Not specifiedInitial discovery of plant growth regulatory activity.[2][2]
Various CropsNot specifiedImprovement in growth, yield, photosynthesis, protein synthesis, and uptake of water and nutrients.[2][2]

Table 1: Summary of Triacontanol's Effects on Various Plant Species

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized experimental protocols for assessing the effects of Triacontanol.

Protocol 1: Evaluation of Growth Parameters
  • Plant Material and Growth Conditions: Seeds of the selected plant species (e.g., rice, maize) are surface-sterilized and germinated in a controlled environment (e.g., growth chamber with controlled temperature, humidity, and photoperiod).

  • Triacontanol Application: Aqueous solutions of Triacontanol at various concentrations (e.g., nanomolar to micromolar range) are prepared. The application can be done as a foliar spray or added to the nutrient solution. A control group is treated with a solution lacking Triacontanol.

  • Data Collection: After a specified period, various growth parameters are measured. These can include plant height, leaf area, fresh weight, and dry weight.

  • Statistical Analysis: The collected data is statistically analyzed (e.g., using ANOVA) to determine the significance of the observed differences between the control and treated groups.

Protocol 2: Photosynthesis Rate Measurement
  • Plant Treatment: Plants are treated with Triacontanol as described in Protocol 1.

  • Gas Exchange Measurement: A portable photosynthesis system is used to measure the net photosynthetic rate, stomatal conductance, and transpiration rate of the leaves.

  • Chlorophyll (B73375) Content: Chlorophyll is extracted from leaf samples using a solvent (e.g., 80% acetone) and the absorbance is measured at specific wavelengths to determine the chlorophyll a, chlorophyll b, and total chlorophyll content.

  • Data Analysis: The photosynthetic parameters and chlorophyll content are compared between the Triacontanol-treated and control plants.

Proposed Signaling Pathway of Triacontanol

The precise mechanism of action for Triacontanol is still under investigation, but research suggests it may involve a second messenger system.[1][2] One proposed pathway involves the rapid generation of L(+)-adenosine.[2]

Triacontanol_Signaling_Pathway TRIA Triacontanol (TRIA) Membrane Plasma Membrane TRIA->Membrane interacts with SecondMessenger L(+)-adenosine (Second Messenger) Membrane->SecondMessenger triggers generation of GeneExpression Regulation of Gene Expression SecondMessenger->GeneExpression PhysiologicalResponse Physiological Responses (e.g., Increased Photosynthesis, Growth) GeneExpression->PhysiologicalResponse

Caption: Proposed signaling pathway of Triacontanol (TRIA) in plants.

References

Benchmarking the performance of Methyl 30-hydroxytriacontanoate against known growth promoters.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Methyl 30-hydroxytriacontanoate, a promising plant growth-promoting agent. For the purpose of this comparison, and due to the limited direct research on its methyl ester form, we will be referencing the extensive data available for its parent compound, Triacontanol (TRIA). The effects of this compound are presumed to be analogous to those of Triacontanol.

The performance of Triacontanol is benchmarked against established classes of plant growth promoters: Auxins, Gibberellins (specifically Gibberellic Acid - GA3), Cytokinins, and Brassinosteroids (specifically Brassinolide). This guide presents a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways to offer an objective comparison for research and development applications.

Quantitative Performance Comparison

The following table summarizes the quantitative effects of Triacontanol and benchmark growth promoters on various plant growth parameters. It is important to note that the presented data is a synthesis from multiple studies conducted on different plant species and under varied experimental conditions. Therefore, direct comparisons should be made with caution.

Growth Promoter ClassCompound ExamplePrimary EffectsQuantitative Impact (Examples from studies)
Long-Chain AlcoholTriacontanol (TRIA)Increased photosynthesis, nutrient uptake, cell division, and stress tolerance.[1][2][3]- 51.26% increase in grain yield and 47.13% increase in straw yield in rice. - Up to 50% increase in crop yields in various studies.[3] - Significant enhancement in the number and weight of fruits.[4]
AuxinsIndole-3-acetic acid (IAA)Stimulates cell elongation, root initiation, fruit development, and apical dominance.[5][6][7][8]- Promotes adventitious root formation in cuttings. - Can increase fruit size and yield in various fruit trees and vegetables.[6]
GibberellinsGibberellic Acid (GA3)Promotes stem elongation, seed germination, and flowering.[9][10][11][12]- Can significantly increase internode length, leading to taller plants. - Breaks seed dormancy and improves germination rates.
CytokininsZeatin, KinetinPromotes cell division, shoot formation, and delays leaf senescence.[13][14][15][16]- 5-10% increase in cotton yield under drought conditions. - Can increase the number of leaves and overall plant biomass.[13]
BrassinosteroidsBrassinolidePromotes cell elongation and division, stress tolerance, and reproductive development.- Can increase productivity by 20-40% in vegetables. - Enhances resistance to drought, salinity, and temperature stress.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are generalized protocols for evaluating the efficacy of plant growth promoters.

Seed Germination Assay
  • Objective: To assess the effect of the growth promoter on seed germination rate and vigor.

  • Materials: Petri dishes, filter paper, seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or tomato), test compound solutions at various concentrations, and a control solution (distilled water or a solvent control).

  • Procedure:

    • Sterilize seeds with a short wash in 70% ethanol (B145695) followed by a sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

    • Place two layers of sterile filter paper in each petri dish.

    • Moisten the filter paper with a specific volume of the test solution or control.

    • Place a predetermined number of seeds (e.g., 50-100) evenly on the filter paper.

    • Seal the petri dishes with parafilm and place them in a controlled environment (growth chamber) with defined light and temperature conditions.

    • Record the number of germinated seeds daily for a set period (e.g., 7-14 days). Germination is typically defined as the emergence of the radicle.

    • Calculate the germination percentage and mean germination time.

Seedling Growth Assay
  • Objective: To quantify the impact of the growth promoter on early seedling development.

  • Materials: Seeds, pots or trays with a sterile growth medium (e.g., vermiculite, perlite, or a soil mix), test compound solutions, and a control solution.

  • Procedure:

    • Sow pre-germinated seeds or seeds treated as in the germination assay into the growth medium.

    • Apply the test solutions to the seedlings at specified intervals and concentrations. This can be done as a soil drench or a foliar spray.

    • Maintain the seedlings in a controlled environment.

    • After a defined growth period (e.g., 14-21 days), carefully harvest the seedlings.

    • Measure various growth parameters, including:

      • Shoot height

      • Root length

      • Fresh weight of shoots and roots

      • Dry weight of shoots and roots (after drying in an oven at a specific temperature until a constant weight is achieved).

Whole Plant Efficacy Trial (Greenhouse or Field)
  • Objective: To evaluate the effect of the growth promoter on the overall growth, yield, and quality of mature plants.

  • Materials: A larger population of the target plant species, appropriate growing containers or field plots, test compound solutions, and a control.

  • Procedure:

    • Establish a randomized complete block design to minimize the effects of environmental variability.

    • Apply the test compound at different growth stages (e.g., vegetative, flowering, fruiting) and concentrations.

    • Monitor plant health and growth throughout the life cycle.

    • At maturity, harvest the plants and measure key yield parameters, such as:

      • Total biomass

      • Fruit number, size, and weight

      • Seed yield

      • Quality parameters (e.g., sugar content, nutrient analysis).

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these promoters exert their effects is fundamental for their targeted application and development.

Triacontanol Signaling Pathway

The precise signaling cascade of Triacontanol is still under investigation, but it is believed to involve a secondary messenger. Application of TRIA has been shown to rapidly increase the levels of L(+)-adenosine, which in turn may influence various downstream cellular processes.[4]

Triacontanol_Signaling TRIA Triacontanol (this compound) Membrane Cell Membrane TRIA->Membrane Applied Adenosine L(+)-adenosine (Secondary Messenger) Membrane->Adenosine Stimulates Enzymes Enzyme Activation (e.g., Polyphenol Oxidase) Adenosine->Enzymes Photosynthesis Increased Photosynthesis Enzymes->Photosynthesis Nutrient_Uptake Enhanced Nutrient Uptake Enzymes->Nutrient_Uptake Growth Plant Growth & Development Photosynthesis->Growth Nutrient_Uptake->Growth

Figure 1: Proposed signaling pathway for Triacontanol.

Auxin Signaling Pathway

Auxin signaling primarily involves the degradation of Aux/IAA transcriptional repressors, which allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes.[17][18][19][20][21]

Auxin_Signaling Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Recruits Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome ARF ARF (Auxin Response Factor) Aux_IAA->ARF Inhibits SCF_Complex->Proteasome Ubiquitination Proteasome->Aux_IAA Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Response Cell Elongation, Rooting, etc. Auxin_Genes->Response

Figure 2: Simplified auxin signaling pathway.

Gibberellin (GA) Signaling Pathway

Gibberellin signaling involves the GA-induced degradation of DELLA proteins, which are transcriptional regulators that repress growth.[22][23][24][25]

Gibberellin_Signaling GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Repressor GID1->DELLA Interacts with SCF_SLY1 SCF-SLY1/GID2 E3 Ligase DELLA->SCF_SLY1 Targeted by Proteasome 26S Proteasome DELLA->Proteasome PIFs PIFs (Phytochrome Interacting Factors) DELLA->PIFs Inhibits SCF_SLY1->Proteasome Ubiquitination Proteasome->DELLA Degradation GA_Genes GA-Responsive Genes PIFs->GA_Genes Activates Response Stem Elongation, Germination, etc. GA_Genes->Response

Figure 3: Simplified gibberellin signaling pathway.

Cytokinin Signaling Pathway

Cytokinin signaling is mediated by a two-component signaling system that involves histidine kinases and response regulators.[26][27][28][29][30]

Cytokinin_Signaling Cytokinin Cytokinin AHK AHK Receptor (Histidine Kinase) Cytokinin->AHK Binds AHP AHP (Phosphotransfer Protein) AHK->AHP Phosphorylates ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylates Cytokinin_Genes Cytokinin-Responsive Genes ARR_B->Cytokinin_Genes Activates Response Cell Division, Shoot Growth, etc. Cytokinin_Genes->Response

Figure 4: Simplified cytokinin signaling pathway.

Brassinosteroid Signaling Pathway

Brassinosteroid signaling is initiated at the cell surface by a receptor kinase complex and leads to the activation of transcription factors that regulate growth-related genes.[31][32][33][34][35]

Brassinosteroid_Signaling BR Brassinosteroid (BR) BRI1 BRI1 Receptor Kinase BR->BRI1 Binds BAK1 BAK1 Co-receptor BRI1->BAK1 Associates BSU1 BSU1 Phosphatase BAK1->BSU1 Activates BIN2 BIN2 Kinase BSU1->BIN2 Inactivates BZR1_BES1 BZR1/BES1 Transcription Factors BIN2->BZR1_BES1 Inhibits BR_Genes BR-Responsive Genes BZR1_BES1->BR_Genes Activates Response Cell Elongation, Stress Tolerance, etc. BR_Genes->Response

Figure 5: Simplified brassinosteroid signaling pathway.

References

A Guide to Assessing Reproducibility and Robustness of Bioassays for Long-Chain Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific bioassay data, including reproducibility and robustness metrics, for Methyl 30-hydroxytriacontanoate. This guide, therefore, provides a general framework for evaluating bioassays of long-chain fatty acid methyl esters (FAMEs), which can be adapted for novel compounds like this compound.

This comparison guide is intended for researchers, scientists, and drug development professionals. It outlines the critical parameters for assessing the reliability of bioassays, focusing on the principles of reproducibility and robustness. While specific experimental data for this compound is not available, this document presents the methodologies and data presentation formats that are essential for such an evaluation.

Data Presentation: Key Metrics for Assay Performance

When evaluating a bioassay, quantitative data should be summarized to facilitate clear comparisons. Key performance indicators for reproducibility and robustness are presented below. These metrics are crucial for determining an assay's reliability and suitability for screening and characterization of compounds.

Table 1: Key Metrics for Bioassay Reproducibility

MetricDescriptionFormula/CalculationIdeal Value
Intra-assay Precision (%CV) Variation within the same assay plate or run.(Standard Deviation of Replicates / Mean of Replicates) * 100< 10-15%
Inter-assay Precision (%CV) Variation between different assay plates or runs on different days.(Standard Deviation of Means from Multiple Assays / Grand Mean of all Assays) * 100< 15-20%
Z'-factor A measure of assay quality, reflecting the separation between positive and negative controls. An assay with a Z' between 0.5 and 1 is considered excellent for high-throughput screening.[1]1 - (3*(SDpositive_control + SDnegative_control)) / |Meanpositive_control - Meannegative_control|> 0.5[1]
Signal-to-Background Ratio (S/B) The ratio of the signal from a positive control to the signal from a negative control.Meanpositive_control / Meannegative_control> 2 (assay dependent)

Table 2: Key Metrics for Bioassay Robustness

Parameter VariedMetricDescriptionAcceptance Criteria
Incubation Time % Change in SignalThe effect of slight variations in incubation time on the assay signal.< 15-20% change
Temperature % Change in SignalThe impact of minor temperature fluctuations on assay performance.< 15-20% change
Reagent Concentration % Change in SignalThe sensitivity of the assay to small changes in the concentration of critical reagents.< 15-20% change
Cell Passage Number EC50 / IC50 Fold ChangeFor cell-based assays, the effect of cell passage number on the potency of a control compound.< 2-3 fold change

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and robust results. Below are generalized methodologies that are often employed in the analysis of FAMEs.

1. General Protocol for In Vitro Cell-Based Assay

This protocol outlines a typical workflow for assessing the biological activity of a FAME in a cell-based assay.

  • Cell Culture and Seeding:

    • Maintain the selected cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well or 384-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound or other FAMEs in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound stock to create a dose-response curve.

    • Remove the culture medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubation and Assay Readout:

    • Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours).

    • Perform the assay readout using a relevant method, such as a cell viability assay (e.g., MTT, CellTiter-Glo®), an enzyme activity assay, or a reporter gene assay.

    • Measure the signal using a microplate reader.

2. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

GC-MS is a standard method for the identification and quantification of FAMEs.

  • Sample Preparation (Transesterification):

    • To a sample containing lipids, add a known amount of an internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample).

    • Add a reagent for transesterification, such as methanol (B129727) with an acid catalyst (e.g., BF3 or HCl).

    • Heat the mixture at a specific temperature (e.g., 60-100°C) for a defined time to convert fatty acids to FAMEs.[2]

    • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

    • Collect the organic layer containing the FAMEs for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the extracted FAMEs into a gas chromatograph equipped with a suitable capillary column.

    • Use a temperature program to separate the FAMEs based on their volatility and polarity.

    • Detect the eluted compounds using a mass spectrometer, which provides information on their molecular weight and fragmentation pattern for identification.

    • Quantify the amount of each FAME by comparing its peak area to that of the internal standard.

Mandatory Visualizations

Diagrams are essential for visualizing complex processes and relationships. The following are examples of diagrams that would be crucial in a guide for a specific compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample lipid_extraction Lipid Extraction start->lipid_extraction transesterification Transesterification to FAMEs lipid_extraction->transesterification gcms GC-MS Analysis transesterification->gcms data_processing Data Processing gcms->data_processing results Quantification and Identification data_processing->results robustness_testing cluster_params Deliberate Parameter Variations cluster_metrics Performance Metrics assay Optimized Bioassay Protocol temp Temperature (± 2°C) assay->temp time Incubation Time (± 10%) assay->time reagent Reagent Concentration (± 5%) assay->reagent z_factor Z'-factor temp->z_factor cv Coefficient of Variation (%CV) temp->cv signal Signal-to-Background temp->signal time->z_factor time->cv time->signal reagent->z_factor reagent->cv reagent->signal result Robustness Assessment z_factor->result cv->result signal->result

References

Safety Operating Guide

Proper Disposal of Methyl 30-hydroxytriacontanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 30-hydroxytriacontanoate, a long-chain fatty acid methyl ester. In the absence of a comprehensive Safety Data Sheet (SDS) detailing specific hazards, this compound should be handled with caution, adhering to standard protocols for non-halogenated solid organic waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to don the appropriate Personal Protective Equipment (PPE). Given that this compound is a solid organic compound, the following PPE is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Double-gloving is recommended for prolonged handling.
Body Protection A fully buttoned lab coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended for procedures that may generate dust, such as weighing or transferring the solid compound.

Step-by-Step Disposal Protocol

This protocol outlines the process for the collection, storage, and disposal of this compound waste.

1. Waste Characterization and Segregation:

  • Treat this compound as a non-halogenated organic solid waste .

  • Do not mix this waste with other waste streams, such as halogenated solvents, aqueous waste, or sharps.[1] Proper segregation is crucial for safe disposal and to prevent unwanted chemical reactions.[1][2]

2. Container Selection and Preparation:

  • Select a waste container that is chemically compatible with organic solids. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-on lid is recommended.[3]

  • Ensure the container is in good condition, free from cracks or leaks.[2]

  • If reusing a container, completely remove or deface any previous labels to avoid confusion.[4][5]

3. Waste Collection:

  • Carefully transfer the solid this compound waste into the designated container.

  • Minimize the generation of dust during transfer by working in a well-ventilated area, preferably within a chemical fume hood.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.[5]

  • Securely close the container lid immediately after adding waste.[1][3]

4. Labeling the Waste Container:

Proper labeling is a critical regulatory requirement.[4][6] The label must be completed at the moment the first piece of waste is added to the container. The following information must be clearly written on the label:

  • The words "Hazardous Waste" .[4][5][6][7]

  • Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.[4][7]

  • Hazard Identification: In the absence of specific data, state "Non-Halogenated Organic Solid".

  • Contact Information: Name and phone number of the principal investigator or responsible person.[7]

5. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[1][8] The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

  • Ensure the storage area is well-ventilated.

  • Use secondary containment, such as a tray or bin, to capture any potential leaks from the primary container.[1][2][3] The secondary container must be able to hold 110% of the volume of the largest container it holds.[3][7]

  • Segregate the container from incompatible waste types, such as acids, bases, and oxidizers.[2]

6. Requesting Waste Pickup:

  • Once the container is full or you are ready to dispose of it, fill in the "Full Date" on the hazardous waste label.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department. This is often done through an online portal.[5]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[2][4][8] While this compound is not currently classified as acutely hazardous, it is good practice to arrange for regular waste pickups to avoid exceeding storage limits.

Disposal Workflow Diagram

References

Personal protective equipment for handling Methyl 30-hydroxytriacontanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Methyl 30-hydroxytriacontanoate (CAS No. 79162-70-2). The information herein is intended to supplement, not replace, your institution's standard safety procedures and a thorough review of the full Safety Data Sheet (SDS).

Immediate Safety and Hazard Information

This compound is a long-chain fatty acid methyl ester. While the toxicological properties of this specific compound have not been fully investigated, it is prudent to handle it with care, assuming potential for mild irritation with prolonged exposure.[1] Exposure to any chemical should be minimized.[1]

Key Physical and Chemical Properties

PropertyValue
CAS Number 79162-70-2[1]
Molecular Formula C31H62O3[1]
Molecular Weight 482.82 g/mol [1]
Physical State Solid
Synonyms 30-Hydroxytriacontanoic acid methyl ester[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial for minimizing exposure. The following PPE is recommended for handling this compound.

PPE CategoryItemSpecification and Use
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Inspect for integrity before each use and change immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from potential splashes of solutions or airborne particles.
Body Protection Laboratory coatA standard laboratory coat should be worn at all times to protect skin and personal clothing.
Respiratory Protection Not generally required under normal use with adequate ventilation.If handling large quantities or creating dust, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized handling procedure is critical for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest safety shower and eyewash station.

2. Weighing and Aliquoting:

  • Perform these tasks in a designated area with minimal air currents to avoid generating dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

3. Dissolving:

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Consult solubility data for appropriate solvents.

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry place.

5. Post-Handling:

  • Decontaminate the work area and any equipment used.

  • Remove and dispose of contaminated gloves and other disposable PPE.

  • Wash hands thoroughly with soap and water.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Check for and remove any contact lenses. Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. As it is a non-hazardous solid, it may be acceptable to dispose of it as regular chemical waste, but always confirm with your institution's environmental health and safety department.

Experimental Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Clean Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate store Store in a Cool, Dry Place dissolve->store If not for immediate use dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.